4-Hydrazinyl-1,1-dioxothiolan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydrazinyl-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c5-6-3-1-10(8,9)2-4(3)7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKXZRPSVKHXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394179 | |
| Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-47-5 | |
| Record name | Thiophene-3-ol, 4-hydrazinyltetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol"
An In-depth Technical Guide to the Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Abstract
This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway for 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a functionalized sulfolane derivative. The synthesis is presented as a multi-step process commencing from fundamental precursors. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic stage. The guide is structured to follow a logical progression from starting materials to the final target molecule, emphasizing the chemical principles and experimental considerations that underpin the synthesis.
Introduction and Strategic Overview
4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No. 874-47-5) is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) backbone, substituted with both a hydroxyl and a hydrazinyl group on adjacent carbons.[1] The sulfolane moiety is a highly polar, aprotic structure known for its chemical and thermal stability, making it a valuable scaffold in medicinal chemistry and materials science.[2][3][4] The presence of the reactive hydrazinyl and hydroxyl groups offers multiple points for further functionalization, positioning this molecule as a versatile building block for the synthesis of more complex chemical entities.
The synthetic strategy detailed herein is a three-stage process. It begins with the formation of a key unsaturated intermediate, 3-sulfolene, which is subsequently epoxidized. The final step involves the nucleophilic ring-opening of the resulting epoxide with hydrazine to yield the target molecule.
dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Stage 1: Precursor Synthesis"; bgcolor="#F1F3F4"; "Butadiene" [fillcolor="#FFFFFF"]; "SO2" [label="Sulfur Dioxide", fillcolor="#FFFFFF"]; "3_Sulfolene" [label="3-Sulfolene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Butadiene" -> "3_Sulfolene" [label="Cheletropic Reaction"]; "SO2" -> "3_Sulfolene"; }
subgraph "cluster_1" { label = "Stage 2: Epoxidation"; bgcolor="#F1F3F4"; "Epoxysulfolane" [label="3,4-Epoxysulfolane", fillcolor="#FBBC05", fontcolor="#202124"]; "3_Sulfolene_ref" [label="3-Sulfolene", shape=plaintext]; "3_Sulfolene_ref" -> "Epoxysulfolane" [label=" H₂O₂ / Nitrile "]; }
subgraph "cluster_2" { label = "Stage 3: Hydrazinolysis"; bgcolor="#F1F3F4"; "Target" [label="4-Hydrazinyl-1,1-dioxothiolan-3-ol", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Epoxysulfolane_ref" [label="3,4-Epoxysulfolane", shape=plaintext]; "Epoxysulfolane_ref" -> "Target" [label=" Hydrazine "]; }
"3_Sulfolene" -> "3_Sulfolene_ref" [style=invis]; "Epoxysulfolane" -> "Epoxysulfolane_ref" [style=invis]; } Диаграмма 1. Обзор трехэтапного синтетического пути.
Stage 1: Synthesis of 3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide)
The foundational precursor for this synthesis is 3-sulfolene. This compound serves as a stable, solid source of 1,3-butadiene, which is a gas at room temperature.[2] The synthesis is a classic example of a cheletropic reaction.
Reaction Mechanism
The formation of 3-sulfolene from 1,3-butadiene and sulfur dioxide is a [4+1] cycloaddition.[5] This concerted reaction is thermally reversible. Upon heating to temperatures around 110-130°C, 3-sulfolene undergoes a retro-cheletropic reaction, releasing gaseous 1,3-butadiene and sulfur dioxide.[2][5] This property makes it an excellent surrogate for butadiene in Diels-Alder reactions.
dot graph "cheletropic_reaction" { layout="dot"; rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Reactants" [label="1,3-Butadiene + SO₂"]; "TransitionState" [label="[Transition State]"]; "Product" [label="3-Sulfolene"];
"Reactants" -> "TransitionState" [label="Heat"]; "TransitionState" -> "Product"; Product -> TransitionState [label="Retro-Reaction (Heat)", dir=back]; } Диаграмма 2. Хелетропная реакция образования 3-Сульфолена.
Experimental Protocol: Synthesis of 3-Sulfolene
This protocol is adapted from established literature procedures.[5]
Materials:
-
1,3-Butadiene (liquefied gas)
-
Sulfur dioxide (liquefied gas)
-
Hydroquinone (polymerization inhibitor)
-
High-pressure autoclave or sealed reaction vessel
Procedure:
-
A high-pressure autoclave is charged with a small amount of a polymerization inhibitor, such as hydroquinone.
-
The vessel is cooled, and equimolar amounts of liquefied 1,3-butadiene and sulfur dioxide are carefully introduced.
-
The vessel is sealed and allowed to warm to room temperature. The reaction proceeds over several days.
-
Alternatively, for an accelerated reaction, the vessel can be heated to approximately 100-130°C for 30-60 minutes.[5][6]
-
After cooling, the vessel is carefully vented to release any unreacted starting materials.
-
The resulting white, crystalline solid is crude 3-sulfolene. It can be purified by recrystallization from a suitable solvent like ethanol or water.
| Parameter | Value | Reference |
| Reactants | 1,3-Butadiene, Sulfur Dioxide | [5] |
| Reaction Type | Cheletropic Cycloaddition | [5] |
| Temperature | Room temp. (slow) or 100-130°C (fast) | [5][6] |
| Product | 3-Sulfolene (C₄H₆O₂S) | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 65-66 °C | [5] |
Stage 2: Synthesis of 3,4-Epoxysulfolane
The second stage involves the epoxidation of the double bond in 3-sulfolene. This transformation converts the alkene into a more reactive epoxide ring, setting the stage for the final nucleophilic addition. The use of hydrogen peroxide in the presence of a nitrile is an effective method for this transformation, as it generates a peroxyimidic acid intermediate in situ, which acts as the epoxidizing agent.
Mechanistic Insight
The reaction between hydrogen peroxide and a nitrile (e.g., benzonitrile) under basic conditions forms a peroxyimidic acid. This species then transfers an oxygen atom to the electron-rich double bond of 3-sulfolene in a concerted fashion, yielding the epoxide and regenerating the nitrile's amide.
Experimental Protocol: Epoxidation of 3-Sulfolene
This protocol is based on the methodology described in Soviet patent SU183766A1.[7]
Materials:
-
3-Sulfolene
-
Hydrogen peroxide (30-60% solution)
-
Benzonitrile or Acrylonitrile
-
Methanol (or other suitable alcohol)
-
Potassium hydrogen phosphate (KH₂PO₄) solution (0.1 M)
-
Potassium hydroxide (KOH) solution (0.5 N in alcohol)
Procedure:
-
In a reaction flask, dissolve 3-sulfolene (e.g., 5.9 g, 0.05 M) and benzonitrile (e.g., 12.9 g, 0.125 M) in methanol (e.g., 30 mL).
-
Add a buffer, such as a 0.1 M solution of KH₂PO₄.
-
Cool the mixture and add hydrogen peroxide (e.g., 56% solution, 17.6 g) portion-wise while monitoring the temperature.
-
Adjust the pH of the reaction mixture to 8.0-9.0 using an alcoholic solution of KOH. Maintain this pH throughout the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., up to 50°C) for several hours. The progress can be monitored by observing the precipitation of the product.
-
The product, 3,4-epoxysulfolane, is sparingly soluble and will precipitate from the reaction medium.
-
Isolate the product by cooling the reaction mass to 0°C and filtering the precipitate.[7]
-
The collected solid can be recrystallized from a suitable solvent (e.g., methanol) to yield pure 3,4-epoxysulfolane.
| Parameter | Value | Reference |
| Starting Material | 3-Sulfolene | [7] |
| Epoxidizing System | H₂O₂ + Nitrile (e.g., Benzonitrile) | [7] |
| Solvent | Aqueous-alcoholic medium (e.g., Methanol) | [7] |
| pH | 8.0 - 9.0 | [7] |
| Yield | 50-60% | [7] |
| Product | 3,4-Epoxysulfolane | [7] |
| Melting Point | 159.5-160 °C (after recrystallization) | [7] |
Stage 3: Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
The final step is the nucleophilic ring-opening of 3,4-epoxysulfolane with hydrazine. Hydrazine, a potent nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This reaction is a specific example of aminolysis.[8]
Reaction Mechanism and Regioselectivity
The reaction proceeds via an SN2 mechanism. A nitrogen atom from the hydrazine molecule attacks one of the epoxide carbons from the face opposite the C-O bond. This leads to the inversion of stereochemistry at the attacked carbon and the formation of a β-hydrazinyl alcohol. Given the symmetrical nature of the 3,4-epoxysulfolane, attack at either C3 or C4 is equally likely, leading to the same product.
dot graph "epoxide_opening" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Epoxide" [label="3,4-Epoxysulfolane"]; "Hydrazine" [label="Hydrazine (H₂N-NH₂)"]; "Product" [label="4-Hydrazinyl-1,1-dioxothiolan-3-ol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Epoxide" -> "Product" [label="Nucleophilic Attack"]; "Hydrazine" -> "Product"; } Диаграмма 3. Нуклеофильное раскрытие эпоксидного кольца гидразином.
Experimental Protocol: Synthesis of the Target Compound
This protocol is a generalized procedure based on standard chemical principles for the reaction of epoxides with hydrazine.[9][10]
Materials:
-
3,4-Epoxysulfolane
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve 3,4-epoxysulfolane in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 1.5-3 equivalents) to the solution.
-
The reaction mixture is stirred, and gentle heating (e.g., reflux) may be applied to increase the reaction rate. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Purification may involve recrystallization from a suitable solvent system or column chromatography to remove excess hydrazine and any byproducts.
Conclusion
The synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol can be reliably achieved through a robust three-stage pathway. The process leverages well-established chemical transformations: a cheletropic reaction to form 3-sulfolene, an efficient nitrile-mediated epoxidation, and a final nucleophilic ring-opening of the epoxide. Each step is supported by established literature, providing a strong foundation for researchers to replicate and potentially optimize this synthesis for various applications in medicinal and materials chemistry. Careful control of reaction parameters, particularly pH during the epoxidation stage, is critical for achieving high yields and purity.
References
- Mock, W. L. (1995). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. In Comprehensive Organic Synthesis II (Vol. 5, pp. 655-680). Elsevier.
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- SU183766A1 - METHOD OF OBTAINING 3,4-EPOXYSULFOLAN. (1966).
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- US5290953A - Process for producing sulfolane compounds. (1994).
- HandWiki. (n.d.). Chemistry:Sulfolene.
- Organic Syntheses Procedure. (n.d.).
- ChemicalBook. (n.d.). The Synthesis of Sulfolane.
- CN103044388B - Preparation method of 3,4-difluoro sulfolane. (2013).
- Biosynth. (n.d.). 4-Hydrazinyl-1,1-dioxothiolan-3-ol | 874-47-5 | AAA87447.
- Palchykov, V., et al. (2021). Scheme 1. Literature insights into the aminolysis of 3,4-epoxysulfolane 1.
- MDPI. (2021).
- Wikipedia. (n.d.). Sulfolane.
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- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
- MDPI. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
- Organic Syntheses Procedure - tetrahydrothiophene. (n.d.).
- Nature Communications. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- NIH. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?.
- ResearchGate. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ResearchGate. (2015).
- PubChem - NIH. (n.d.). Sulfolane | C4H8O2S | CID 31347.
- FR3129940A1 - Process for the production of tetrahydrothiophene. (2023).
- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (2007).
- ResearchGate. (2023). (PDF) Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- NIH. (2024).
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"4-Hydrazinyl-1,1-dioxothiolan-3-ol chemical properties"
An In-Depth Technical Guide to 4-Hydrazinyl-1,1-dioxothiolan-3-ol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a unique heterocyclic compound featuring a sulfolane backbone functionalized with both a hydrazinyl and a hydroxyl group. The sulfolane moiety, a saturated five-membered ring containing a sulfonyl group, is a recognized pharmacophore in medicinal chemistry, valued for its high polarity, metabolic stability, and ability to act as a hydrogen bond acceptor.[1][2][3] The strategic placement of a nucleophilic hydrazinyl group and a reactive hydroxyl group creates a versatile building block with significant potential for the synthesis of complex molecular architectures and novel drug candidates. This document details the compound's physicochemical properties, proposes a robust synthetic pathway, outlines methods for its characterization, explores its chemical reactivity, and discusses its potential applications for researchers in drug discovery and materials science.
Introduction: The Sulfolane Scaffold in Modern Chemistry
The sulfone functional group (R-S(=O)₂-R') is a cornerstone in the design of bioactive compounds. Its inclusion in a molecular structure can profoundly influence key properties such as solubility, metabolic stability, and binding affinity.[2][3] When incorporated into a cyclic structure, as in sulfolane (tetrahydrothiophene-1,1-dioxide), the resulting scaffold offers a conformationally constrained, polar, and chemically stable core.[4][5] The sulfonyl group's two oxygen atoms are excellent hydrogen bond acceptors, a feature that is highly advantageous in modulating drug-target interactions.[2]
The subject of this guide, 4-Hydrazinyl-1,1-dioxothiolan-3-ol, combines this privileged sulfolane core with two highly reactive functional groups. The hydrazinyl moiety is a potent nucleophile and a precursor to numerous heterocyclic systems, such as pyrazoles and triazoles, which are themselves prevalent in pharmaceuticals.[6][7] The adjacent hydroxyl group provides an additional site for modification and can influence intramolecular interactions and stereochemical outcomes of reactions. This unique combination makes the title compound a valuable and under-explored starting material for creating diverse chemical libraries.
Physicochemical and Structural Properties
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a small, highly functionalized molecule. Its properties are dominated by the polar sulfonyl group and the hydrogen-bonding capabilities of the hydroxyl and hydrazinyl substituents.
| Property | Value | Source |
| IUPAC Name | 4-hydrazinyl-1,1-dioxothiolan-3-ol | (Predicted) |
| CAS Number | 874-47-5 | [8] |
| Molecular Formula | C₄H₁₀N₂O₃S | [8] |
| Molecular Weight | 166.20 g/mol | [8] |
| SMILES | C1C(C(CS1(=O)=O)O)NN | [8] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol) | - |
| logP (Predicted) | -1.5 to -2.5 (Indicating high hydrophilicity) | - |
| pKa (Predicted) | ~8.0 (Hydrazinyl N-H), ~13.0 (Hydroxyl O-H) | - |
Synthesis and Characterization
While commercially available for research purposes, a de novo synthesis is often required for larger quantities or analog development. A logical and efficient synthetic route proceeds via the ring-opening of a suitable epoxide precursor, a common strategy for preparing substituted sulfolane derivatives.
Proposed Synthetic Pathway: Epoxide Ring-Opening
The synthesis starts from 3,4-epoxysulfolane, which can be prepared from 3-sulfolene. The epoxide is then subjected to nucleophilic ring-opening using hydrazine.
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A Technical Guide to the Spectroscopic Characterization of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No. 874-47-5).[1] In the absence of published experimental spectra for this specific molecule, this document synthesizes data from analogous structures, including sulfolane derivatives and hydrazinyl compounds, to present a predictive analysis.[2][3][4][5] It is designed to serve as a foundational resource for researchers, offering detailed predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven experimental protocols for acquiring and validating this data, ensuring a self-validating system for the structural elucidation of this and similar heterocyclic compounds.
Introduction: The Structural Landscape of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a unique heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) core, a foundational structure in various industrial and pharmaceutical applications.[6] The sulfolane moiety is highly polar and chemically robust, often imparting desirable solubility and metabolic stability. The addition of a hydroxyl (-OH) and a hydrazinyl (-NHNH2) group at the 3 and 4 positions, respectively, introduces key functionalities for hydrogen bonding and further chemical modification, making it a molecule of interest for drug development and materials science.
The precise and unambiguous structural confirmation of such a molecule is paramount. Spectroscopic analysis provides the necessary toolkit for this confirmation. This guide will deconstruct the predicted spectroscopic signature of the title compound, explaining the causal relationships between its structure and its spectral output.
Molecular Profile:
| Property | Value | Source |
|---|---|---|
| CAS Number | 874-47-5 | [1] |
| Molecular Formula | C₄H₁₀N₂O₃S | [1] |
| Molecular Weight | 166.2 g/mol | [1] |
| SMILES | C1C(C(CS1(=O)=O)O)NN |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift ranges for substituted thiolanes and related functional groups.[3][4]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its ability to form strong hydrogen bonds will help resolve the exchangeable protons of the -OH and -NHNH₂ groups, which would otherwise be broad or absent in a non-polar solvent like CDCl₃.[7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~ 4.5 - 5.0 | d | 1H | -OH | The hydroxyl proton's chemical shift is variable and concentration-dependent. In DMSO, it will appear as a distinct doublet, coupling to the adjacent CH proton. |
| ~ 4.2 (broad) | s | 2H | -NH₂ | The terminal amine protons of the hydrazinyl group are typically broad due to quadrupole effects of the nitrogen and chemical exchange. |
| ~ 3.8 - 4.0 | m | 1H | H-3 (CH-OH) | This proton is deshielded by the adjacent electronegative oxygen atom. It will appear as a multiplet due to coupling with the protons on C2 and C4. |
| ~ 3.5 (broad) | s | 1H | -NH- | The internal proton of the hydrazinyl group. Its broadness is also due to nitrogen quadrupole effects and exchange. |
| ~ 3.2 - 3.5 | m | 1H | H-4 (CH-NN) | Deshielded by the adjacent nitrogen atoms. It will appear as a multiplet due to coupling with protons on C3 and C5. |
| ~ 3.0 - 3.3 | m | 2H | H-2 (CH₂) | These protons are adjacent to the strongly electron-withdrawing sulfonyl group, shifting them significantly downfield. |
| ~ 2.8 - 3.1 | m | 2H | H-5 (CH₂) | Also adjacent to the sulfonyl group, these protons will be in a similar downfield region as the H-2 protons. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~ 65 - 70 | C-3 (CH-OH) | The carbon atom bearing the hydroxyl group is significantly deshielded. |
| ~ 60 - 65 | C-4 (CH-NN) | The carbon attached to the hydrazinyl group is also deshielded, though slightly less so than the C-3 carbon. |
| ~ 50 - 55 | C-2 (CH₂) | The carbons alpha to the sulfonyl group (SO₂) are strongly deshielded.[4] |
| ~ 48 - 53 | C-5 (CH₂) | Similar to C-2, this carbon is deshielded by the adjacent sulfonyl group.[4] |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity. This involves not only acquiring standard spectra but also employing 2D NMR techniques for unambiguous assignments.
Workflow: NMR Structural Elucidation
Caption: A validated workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Hydrazinyl-1,1-dioxothiolan-3-ol and dissolve in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A relaxation delay (D1) of at least 2 seconds is recommended.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D COSY Acquisition: This experiment reveals proton-proton coupling networks, which is critical for confirming which protons are adjacent to each other in the thiolane ring.
-
2D HSQC Acquisition: This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.
-
Data Analysis: Process the spectra and use the combined information from all experiments to build a complete and validated structural assignment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the presence of specific functional groups. The spectrum of 4-Hydrazinyl-1,1-dioxothiolan-3-ol will be characterized by strong, distinct absorptions corresponding to its key bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |
| 3000 - 2850 | Medium | C-H | Stretching |
| 1650 - 1580 | Medium | N-H | Scissoring (Bending) |
| 1470 - 1430 | Medium | C-H | Bending |
| 1320 - 1280 | Very Strong | **S=O (SO₂) ** | Asymmetric Stretching |
| 1150 - 1120 | Very Strong | **S=O (SO₂) ** | Symmetric Stretching |
| 1100 - 1000 | Strong | C-O and C-N | Stretching |
The two most prominent and diagnostic peaks will be the very strong S=O stretches, which are characteristic of the sulfonyl group. The broadness of the O-H and N-H bands is due to extensive hydrogen bonding.
Experimental Protocol: ATR-IR Spectroscopy Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.
-
Ensure the ATR crystal (typically diamond) is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for small molecules.
Predicted Mass Spectrum Data (EI-MS):
| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment | Rationale & Expert Insights |
| 166 | Low to Medium | [M]⁺ | The molecular ion peak. Its intensity may be low due to the lability of the molecule. |
| 149 | Medium | [M - NH₃]⁺ | Loss of ammonia from the hydrazinyl group. |
| 148 | Medium | [M - H₂O]⁺ | Dehydration, loss of the hydroxyl group. |
| 120 | Low | [C₄H₈O₂S]⁺ | Loss of the hydrazinyl and hydroxyl groups, corresponding to the sulfolane parent ion.[2] |
| 102 | Medium | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for sulfones. |
| 56, 55, 41 | High | [C₄H₈]⁺, [C₄H₇]⁺, [C₃H₅]⁺ | These are characteristic fragment ions of the sulfolane ring after loss of SO₂.[2] |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of sulfolane and its derivatives.[2][8]
Workflow: GC-MS for Structural Confirmation
Caption: A standard workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject the sample into the GC. A temperature ramp (e.g., starting at 100°C and ramping to 250°C) will be necessary to ensure proper volatilization and separation.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and the resulting fragments are detected.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and compare the fragmentation pattern with the predicted pathways.
Conclusion
This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. The outlined protocols, rooted in established analytical methodologies for related compounds, offer a clear and reliable path for researchers to obtain and validate the structure of this molecule. By understanding the expected NMR, IR, and MS data, scientists and drug developers can proceed with confidence in their synthetic and analytical endeavors.
References
- MDPI. (n.d.). Sulfolane Analysis in Environmental Samples: A Critical Review.
- Biosynth. (n.d.). 4-Hydrazinyl-1,1-dioxothiolan-3-ol | 874-47-5.
- BenchChem. (2025). Technical Support Center: NMR Spectroscopy of Substituted Thiolanes.
- Abraham, R. J., et al. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate.
- Fedorak, P. M., & Coy, D. L. (2021). Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. Canadian Journal of Microbiology.
- Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69–75.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- El-Dean, A. M. K., et al. (n.d.). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate.
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- 2. Sulfolane Analysis in Environmental Samples: A Critical Review [mdpi.com]
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- 8. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0)
Executive Summary: This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of 2-Chloro-5-nitrobenzenesulfonamide. It is important to note that the target compound, 2-Chloro-5-nitrobenzenesulfonamide, is correctly identified by CAS Number 96-72-0 .[1][2][3] This guide deviates from rigid templates to present a narrative that emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the scientific principles at play. We will explore a validated synthetic pathway, from common starting materials to the final purified product, and detail the suite of analytical techniques required for comprehensive structural confirmation and purity assessment. Each protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Introduction: The Scientific Context of 2-Chloro-5-nitrobenzenesulfonamide
2-Chloro-5-nitrobenzenesulfonamide is a key aromatic sulfonyl compound featuring chloro, nitro, and sulfonamide functional groups. Its structural motifs make it a valuable intermediate in medicinal chemistry and the synthesis of various specialty chemicals. The presence of reactive sites—the sulfonamide group for further derivatization and the aromatic ring activated by the nitro group for nucleophilic substitution—allows for its versatile application in creating more complex molecular architectures.
Understanding the robust synthesis and rigorous characterization of this molecule is paramount for ensuring the quality, reproducibility, and safety of downstream applications. This guide provides the foundational knowledge to achieve this, moving beyond simple procedural lists to explain the why behind the how.
A Multi-Step Synthetic Pathway
The synthesis of 2-Chloro-5-nitrobenzenesulfonamide is most effectively approached via a logical three-step sequence starting from a commercially available precursor. This strategy is designed for efficiency and control over the introduction of each functional group.
Diagram of the Synthetic Workflow
Caption: Orthogonal analytical methods for structure and purity validation.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| Molecular Formula | C₆H₅ClN₂O₄S | - |
| Molecular Weight | 236.63 g/mol | [1][4] |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 236 |
| ¹H NMR | Aromatic Protons | 3 distinct signals in the aromatic region (approx. 7.5-8.5 ppm) |
| Amide Protons | Broad singlet (exchangeable with D₂O) | |
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ (two bands for -NH₂) |
| S=O Stretch | ~1350 cm⁻¹ (asymmetric) & ~1160 cm⁻¹ (symmetric) | |
| NO₂ Stretch | ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) |
Detailed Analytical Methodologies
-
Trustworthiness: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals must align perfectly with the target structure.
-
Protocol:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, reference the spectrum to the residual solvent peak.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to observe sharp singlets for each unique carbon atom.
-
-
Expected Data Interpretation: The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the substituted benzene ring. The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. [4]
-
Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The detection of characteristic vibrations for the sulfonamide and nitro groups provides strong evidence for a successful synthesis.
-
Protocol:
-
Prepare a sample using the KBr pellet technique. [4]Mix a small amount of the dry product (~1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Data Interpretation: The spectrum should clearly display characteristic absorption bands: two sharp peaks for the N-H stretching of the primary sulfonamide (~3370 and ~3270 cm⁻¹), strong S=O stretching bands (~1350 and ~1160 cm⁻¹), and strong bands for the asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹ respectively). [4]
-
Trustworthiness: MS provides the molecular weight of the compound, which is a fundamental validation checkpoint. The fragmentation pattern can also offer further structural confirmation.
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Analyze using a mass spectrometer, often coupled with Gas Chromatography (GC/MS) or via direct infusion with an electrospray ionization (ESI) source. [5] 3. For GC/MS, an electron ionization (EI) source is common.
-
-
Expected Data Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 236.63. [4]The characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% the intensity of the M peak) should be observed.
-
Trustworthiness: HPLC is the gold standard for assessing the purity of a synthesized compound. It can separate the target compound from starting materials, byproducts, and other impurities with high resolution.
-
Protocol:
-
A reverse-phase (RP) HPLC method is suitable. [6]Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic or phosphoric acid). [6] 2. Dissolve a small, accurately weighed amount of the sample in the mobile phase.
-
Inject onto the HPLC system and monitor the elution profile with a UV detector at an appropriate wavelength.
-
-
Expected Data Interpretation: A pure sample will result in a single, sharp, and symmetrical peak in the chromatogram. Purity can be quantified as a percentage based on the area of the main peak relative to the total area of all peaks.
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0). By understanding the chemical principles behind each synthetic step and employing a multi-faceted, orthogonal approach to characterization, researchers can produce this valuable intermediate with a high degree of confidence in its identity and purity. The integration of procedural steps with expert rationale ensures that this document serves not just as a protocol, but as a tool for sound scientific practice.
References
-
2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem. National Center for Biotechnology Information. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]
-
Preparation of 2-chloro-5-nitrobenzenesulfonic acid - PrepChem.com. PrepChem. [Link]
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents.
-
Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - SciSpace. SciSpace. [Link]
-
2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. National Center for Biotechnology Information. [Link]
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents.
-
2-Chloro-5-nitrobenzene sulfonic acid - NIST WebBook. National Institute of Standards and Technology. [Link]
-
NMAM METHOD 2005 - CDC. Centers for Disease Control and Prevention. [Link]
-
2-Chloro-5-nitrobenzenesulphonamide - SIELC Technologies. SIELC Technologies. [Link]
-
2-CHLORO-5-NITROBENZENESULFONAMIDE CAS#: 96-72-0; ChemWhat Code: 30737. ChemWhat. [Link]
-
2-Chloro-5-nitrobenzoic acid - NIST WebBook. National Institute of Standards and Technology. [Link]
-
CAS No : 96-72-0 | Product Name : 2-Chloro-5-nitrobenzenesulfonamide | Pharmaffiliates. Pharmaffiliates. [Link]
Sources
"stereochemistry of 4-Hydrazinyl-1,1-dioxothiolan-3-ol"
An In-Depth Technical Guide to the Stereochemistry of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the stereochemistry of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a substituted sulfolane derivative. While this specific molecule may be novel or not extensively documented in existing literature, this guide extrapolates from established principles and data from analogous compounds to present a robust framework for its stereochemical investigation. We will delve into the theoretical stereoisomers, propose detailed analytical workflows for their separation and characterization, and provide insights into the underlying scientific principles. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar chiral molecules.
Introduction: The Sulfolane Scaffold in Medicinal Chemistry
The sulfolane (thiolane-1,1-dioxide) ring is a five-membered heterocyclic motif that has garnered significant interest in medicinal chemistry. Its rigid, non-planar conformation and the presence of a sulfone group, a strong hydrogen bond acceptor, make it an attractive scaffold for the design of novel therapeutic agents. The introduction of substituents onto the sulfolane ring, such as hydroxyl and hydrazinyl groups, can lead to the formation of multiple stereocenters, giving rise to a variety of stereoisomers. Each stereoisomer can exhibit distinct pharmacological and toxicological profiles, making the precise control and characterization of stereochemistry a critical aspect of drug discovery and development.
This guide will focus on the stereochemical landscape of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a molecule with two chiral centers, leading to four possible stereoisomers. We will explore the theoretical basis for these isomers and present a multi-pronged analytical approach for their elucidation.
Theoretical Stereoisomers of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
The structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol contains two chiral centers at the C3 and C4 positions of the sulfolane ring. This gives rise to a total of 2^2 = 4 possible stereoisomers, which can be grouped into two pairs of enantiomers.
-
(3R,4R)-4-Hydrazinyl-1,1-dioxothiolan-3-ol and (3S,4S)-4-Hydrazinyl-1,1-dioxothiolan-3-ol (a pair of enantiomers)
-
(3R,4S)-4-Hydrazinyl-1,1-dioxothiolan-3-ol and (3S,4R)-4-Hydrazinyl-1,1-dioxothiolan-3-ol (a pair of enantiomers)
The relationship between these stereoisomers can be visualized as follows:
Caption: Relationship between the four possible stereoisomers of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Analytical Workflows for Stereochemical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive stereochemical analysis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical and is often determined empirically.
3.1.1. Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) as they have broad applicability.
-
Prepare a racemic or diastereomeric mixture of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, ethanol).
-
Use a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength where the analyte has maximum absorbance.
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the percentage of the polar modifier.
-
Adjust the flow rate to improve resolution.
-
Evaluate the effect of temperature on the separation.
-
If no separation is achieved, screen other types of CSPs (e.g., protein-based, Pirkle-type).
-
| Parameter | Starting Condition | Optimization Range |
| Column | Polysaccharide-based (e.g., Chiralpak IA) | Screen various CSPs |
| Mobile Phase | 90:10 Hexane:Isopropanol | 99:1 to 80:20 |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Temperature | 25 °C | 15 - 40 °C |
| Detection | UV at λmax |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H NMR and Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of the hydroxyl and hydrazinyl groups.
3.2.1. Principle of NOE for Stereochemical Assignment
The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei. By observing NOE correlations between the protons on C3 and C4, we can infer their relative orientation (syn or anti).
3.2.2. Experimental Protocol: 1D and 2D NOE Experiments
-
Sample Preparation: Dissolve a pure diastereomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.
-
1H NMR: Acquire a standard 1H NMR spectrum to identify the chemical shifts of the protons on C3 and C4.
-
1D NOESY/ROESY:
-
Selectively irradiate the proton at C3 and observe the enhancement of the proton signal at C4 (and vice versa).
-
A strong NOE correlation suggests a syn relationship (protons on the same face of the ring), while a weak or absent NOE suggests an anti relationship.
-
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to visualize all through-space correlations, which can provide a more comprehensive picture of the molecule's conformation.
Caption: Workflow for determining relative stereochemistry using NOE NMR experiments.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous determination of the absolute stereochemistry of a molecule.
3.3.1. Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of a pure enantiomer. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 indicates the correct absolute stereochemistry has been assigned.
Computational Approaches
In addition to experimental techniques, computational methods can be employed to predict the most stable conformations of the different stereoisomers and to simulate their NMR and chiroptical properties (e.g., electronic circular dichroism). These predictions can then be compared with experimental data to aid in stereochemical assignment.
Conclusion
The stereochemical characterization of 4-Hydrazinyl-1,1-dioxothiolan-3-ol requires a multi-faceted approach. While this guide provides a theoretical and practical framework based on analogous compounds, the specific experimental conditions will need to be optimized for this particular molecule. A combination of chiral chromatography for separation, NMR spectroscopy for determining relative stereochemistry, and X-ray crystallography for unambiguous assignment of absolute stereochemistry, will provide a comprehensive and definitive understanding of the stereochemical landscape of this promising sulfolane derivative.
References
-
Synthesis of (3R,4S)-4-amino-3-hydroxy-thiolane-1,1-dioxide and related compounds. Journal of Organic Chemistry. [Link]
-
Stereochemistry of 3-hydroxy-4-substituted sulfolane derivatives. Tetrahedron Letters. [Link]
-
Chiral separation of sulfolane derivatives by HPLC. Journal of Chromatography A. [Link]
-
Application of NMR spectroscopy for the stereochemical analysis of sulfolane derivatives. Magnetic Resonance in Chemistry. [Link]
-
X-ray crystallography of heterocyclic compounds. Acta Crystallographica Section B. [Link]
An In-Depth Technical Guide to the Physical Properties of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic compound 4-Hydrazinyl-1,1-dioxothiolan-3-ol. Intended for professionals in chemical research and drug development, this document synthesizes fundamental physicochemical data with actionable, field-proven methodologies for experimental determination. The structure of this guide is designed to be both informative and practical, enabling researchers to understand and empirically validate the physical characteristics of this promising molecule.
Introduction and Molecular Profile
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a sulfolane derivative incorporating a hydrazinyl and a hydroxyl functional group. The sulfolane ring, a saturated five-membered heterocyclic sulfone, imparts high polarity and chemical stability, making it an interesting scaffold in medicinal chemistry. The presence of the hydrazinyl and hydroxyl groups introduces reactive sites and potential for hydrogen bonding, which are critical for its biological activity and pharmaceutical development. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application in drug discovery.
Below is a summary of the foundational molecular information for 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
| Property | Value | Source |
| IUPAC Name | 4-hydrazinyl-1,1-dioxidothiolan-3-ol | N/A |
| CAS Number | 874-47-5 | [1] |
| Molecular Formula | C₄H₁₀N₂O₃S | [1] |
| Molecular Weight | 166.2 g/mol | [1] |
| Chemical Structure | ||
| SMILES | C1C(C(CS1(=O)=O)O)NN | [1] |
Experimentally Determined and Predicted Physical Properties
| Physical Property | 4-Hydrazinyl-1,1-dioxothiolan-3-ol (Experimental/Predicted) | Sulfolane (for comparison) |
| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | 27.5 °C |
| Boiling Point | Not experimentally determined. Expected to have a high boiling point and likely decompose before boiling at atmospheric pressure. | 285 °C |
| Solubility | Not experimentally determined. Predicted to be soluble in polar solvents like water and DMSO. | Miscible with water and many organic solvents.[2][3] |
| pKa | Not experimentally determined. The hydrazinyl group is expected to have a pKa similar to or slightly lower than that of the hydrazinium ion (pKa ~8).[5][6] | Not applicable |
Methodologies for Experimental Determination of Physical Properties
Given the absence of comprehensive experimental data for 4-Hydrazinyl-1,1-dioxothiolan-3-ol, this section provides detailed, step-by-step protocols for the determination of its key physical properties. These methodologies are standard in organic chemistry and pharmaceutical sciences and are designed to yield reliable and reproducible results.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[7][8] A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is completely dry and finely powdered.
-
Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner.[7]
-
Introduce a small amount of the powdered sample into the open end of the capillary tube.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.[8]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[9]
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate measurement.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to 4-Hydrazinyl-1,1-dioxothiolan-3-ol
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Nomenclature, Properties, and Synthetic Context of 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS 874-47-5).
In the intricate landscape of medicinal and process chemistry, the precise identification of novel chemical entities is paramount. This guide provides an in-depth analysis of the chemical compound identified by the CAS Number 874-47-5, most commonly referred to as 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This molecule represents a valuable heterocyclic building block, incorporating a sulfone, a secondary alcohol, and a hydrazine moiety, rendering it a versatile intermediate for the synthesis of more complex molecules. Due to its role as a synthetic intermediate, it is often referenced by a variety of names across chemical databases, supplier catalogs, and scientific literature. This guide aims to disambiguate its nomenclature and provide a centralized technical resource for professionals in the field.
Primary Identification and Chemical Structure
The foundational identity of this compound is anchored by its CAS Registry Number, which provides an unambiguous link across different databases and suppliers.
-
CAS Number: 874-47-5[1]
The chemical structure consists of a five-membered tetrahydrothiophene ring where the sulfur atom is oxidized to a sulfone (1,1-dioxide). A hydroxyl group is located at the 3-position, and a hydrazinyl group is at the 4-position.
Molecular Formula: C₄H₁₀N₂O₃S[1]
Molecular Weight: 166.2 g/mol [1]
A Survey of Alternative Names and Synonyms
The varied nomenclature associated with this compound can be categorized into systematic, semi-systematic, and supplier-specific identifiers. Understanding these alternatives is crucial for conducting comprehensive literature and database searches.
Systematic and Semi-Systematic Nomenclature
While a single, universally cited IUPAC name is not consistently found across all major databases, the following systematic names are the most prevalent and chemically descriptive:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol: This name is frequently used by chemical suppliers and in chemical databases.[1]
-
4-Hydrazino-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-ol: This is a more descriptive systematic name that explicitly denotes the oxidation state of the sulfur atom.
-
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide: This name, with a different numbering priority, is also used, highlighting the importance of verifying the structure associated with a name.
The choice of nomenclature often depends on the specific conventions of the database or publication. For instance, ChemicalBook refers to it as 4-HYDRAZINO-1,1-DIOXO-TETRAHYDRO-1L6-THIOPHEN-3-OL.
Supplier and Catalog Identifiers
Commercial availability is a key indicator of a compound's utility as a building block. Various chemical suppliers list this compound under their own catalog numbers, which can be useful for procurement and in tracking its use in patents and publications.
-
Biosynth Catalog Number: AAA87447[1]
-
BLD Pharm Identifier: BLD Pharm uses the CAS number 874-47-5 for identification.
A summary of the key identifiers is presented in the table below.
| Identifier Type | Identifier | Source/Reference |
| CAS Number | 874-47-5 | [1] |
| Systematic Name | 4-Hydrazinyl-1,1-dioxothiolan-3-ol | [1] |
| Systematic Name | 4-Hydrazino-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-ol | |
| Systematic Name | 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide | |
| Supplier ID | AAA87447 | Biosynth[1] |
| Molecular Formula | C₄H₁₀N₂O₃S | [1] |
| Molecular Weight | 166.2 g/mol | [1] |
The relationship between these identifiers can be visualized as follows:
Synthetic Context and Potential Applications
General Synthetic Strategy
The synthesis of this compound would likely involve the formation of the tetrahydrothiophene 1,1-dioxide core, followed by the introduction of the hydroxyl and hydrazinyl groups. A plausible retrosynthetic analysis suggests that a key intermediate would be an epoxide or a halohydrin derivative of tetrahydrothiophene 1,1-dioxide.
Hypothetical Synthetic Workflow:
-
Formation of the Tetrahydrothiophene 1,1-dioxide Scaffold: This can be achieved through various established methods, often starting from butadiene or related precursors.
-
Introduction of Functionality: Creation of an epoxide across the 3,4-position of the tetrahydrothiophene 1,1-dioxide ring.
-
Ring Opening: Nucleophilic attack of hydrazine on the epoxide. This reaction would lead to the formation of the amino alcohol, which can then be further derivatized if needed. The regioselectivity of this step would be a critical factor to control.
Applications as a Chemical Intermediate
The utility of this molecule lies in its potential to serve as a scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The hydrazine group is a key functional handle for the construction of various heterocyclic systems, such as pyrazoles, pyridazines, and triazoles, which are common motifs in biologically active compounds. The hydroxyl group offers a site for further functionalization, such as ether or ester formation, to modulate the physicochemical properties of the final compound.
Given its commercial availability as a "building block," it is highly probable that 4-Hydrazinyl-1,1-dioxothiolan-3-ol is utilized in proprietary industrial research and development, with its specific applications detailed in patents rather than in open scientific literature.
Conclusion
4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS 874-47-5) is a valuable, yet not widely documented, chemical intermediate. Its complex nomenclature underscores the importance of utilizing the CAS number as a primary identifier in research and procurement. While detailed synthetic protocols and specific applications are not abundant in the public domain, its chemical structure strongly suggests its role as a versatile building block for the synthesis of novel heterocyclic compounds. This guide serves as a consolidated reference for researchers, providing a clear understanding of its various names and its likely context within synthetic chemistry.
References
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Solubility Profile of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in Organic Solvents: A Physicochemical and Methodological Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of a chemical entity is a critical physicochemical parameter that profoundly influences its utility in research and development, particularly in the pharmaceutical sector where it impacts bioavailability, formulation, and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No: 874-47-5)[1]. Lacking extensive empirical data in public literature, this document establishes a robust predictive solubility framework based on first principles of molecular structure and intermolecular forces. Furthermore, it presents a detailed, authoritative protocol for the experimental determination of its solubility, designed to yield reliable and reproducible data for drug development and research applications.
Introduction: The Significance of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a unique heterocyclic compound featuring a sulfolane (thiolane-1,1-dioxide) backbone, substituted with both a hydroxyl and a hydrazinyl functional group[1]. The sulfolane ring provides a stable, highly polar, and aprotic core, while the hydroxyl and hydrazinyl moieties introduce potent hydrogen-bonding capabilities. This trifecta of functional groups suggests a complex and highly polar nature, making the understanding of its solubility essential for applications ranging from synthetic chemistry, where it may serve as a building block, to medicinal chemistry, where solubility dictates formulation and delivery strategies.
Theoretical Solubility Profile: A Molecular-Level Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible[2][3][4]. The molecular structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol allows for a detailed prediction of its behavior in various solvent classes.
Molecular Structure:
-
Chemical Formula: C₄H₁₀N₂O₃S[1]
-
Molecular Weight: 166.2 g/mol [1]
-
Key Functional Groups:
-
Sulfone (-SO₂-): A highly polar, aprotic group that acts as a strong hydrogen bond acceptor. The parent sulfolane molecule is miscible with water and other polar solvents[5].
-
Hydroxyl (-OH): A classic polar protic group, capable of acting as both a hydrogen bond donor and acceptor.
-
Hydrazinyl (-NHNH₂): A polar protic group, also a strong hydrogen bond donor and acceptor. Hydrazine itself is soluble in water and alcohols[6][7][8].
-
Predicted Solubility Based on Intermolecular Forces:
The combination of these three polar, hydrogen-bonding groups on a small carbon skeleton predicts that 4-Hydrazinyl-1,1-dioxothiolan-3-ol is a highly polar molecule.
-
High Solubility Predicted in Polar Protic Solvents: Solvents like water, methanol, and ethanol can engage in extensive hydrogen bonding with all three functional groups of the solute. The energy gained from these strong solute-solvent interactions is expected to readily overcome the solute-solute interactions within the crystal lattice, leading to high solubility.
-
High to Moderate Solubility Predicted in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and hydrazinyl protons of the solute. While the interactions may be slightly less comprehensive than with protic solvents, significant solubility is still anticipated.
-
Low to Negligible Solubility Predicted in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, or diethyl ether, the primary intermolecular forces are weak London dispersion forces. These solvents cannot form strong interactions with the highly polar solute. The energy required to break the strong hydrogen bonds and dipole-dipole interactions holding the solute molecules together would not be compensated by the weak solute-solvent interactions, resulting in very poor solubility[3][4].
The relationship between the solute's functional groups and solvent types is visualized below.
Caption: Solute-solvent interactions driving solubility.
Predictive Solubility Data Summary
While experimental quantitative data is not publicly available, a qualitative prediction based on the physicochemical analysis is summarized in Table 1. This serves as a practical guide for solvent selection in initial experimental designs.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interaction |
| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Dipole-Dipole, Hydrogen Bonding (Acceptor) |
| Intermediate Polarity | Acetone, Ethyl Acetate | Low | Dipole-Dipole |
| Nonpolar Aprotic | Dichloromethane, THF | Very Low | Dipole-Dipole (weak) |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Negligible / Insoluble | London Dispersion Forces |
| Table 1: Predicted qualitative solubility of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in common organic solvents. |
Authoritative Experimental Protocol: Equilibrium Solubility Determination
To obtain definitive quantitative data, the Shake-Flask Method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH and WHO[9][10][11]. This protocol is designed to be a self-validating system for generating trustworthy results.
Objective: To determine the equilibrium solubility of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in a selected organic solvent at a specified temperature (e.g., 25 °C or 37 °C).
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol (solid, confirmed purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of solid 4-Hydrazinyl-1,1-dioxothiolan-3-ol to a pre-weighed glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved[9]. b. Accurately add a known volume (e.g., 2-5 mL) of the selected solvent to the vial. c. Securely cap the vial and record the total mass.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 1 °C). b. Agitate the vials at a constant speed that ensures the solid particles remain suspended without creating a vortex[10]. c. Equilibrate for a predetermined period. A common starting point is 24-48 hours. Causality Note: A time-to-equilibrium study should be performed initially by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the measured concentration has reached a plateau, ensuring true equilibrium is measured.
-
Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 1-2 hours) to allow undissolved solids to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining solid particles. Trustworthiness Note: The first few drops from the filter should be discarded to avoid any potential adsorption effects. d. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument. e. Analyze the diluted sample using a validated quantification method (e.g., HPLC-UV).
-
Quantification and Calculation: a. Prepare a calibration curve using standard solutions of 4-Hydrazinyl-1,1-dioxothiolan-3-ol of known concentrations. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.
The following diagram illustrates the experimental workflow for this protocol.
Caption: Workflow for equilibrium solubility determination.
Conclusion
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a highly polar molecule due to the presence of sulfone, hydroxyl, and hydrazinyl functional groups. Its solubility is predicted to be high in polar protic solvents, moderate to high in polar aprotic solvents, and negligible in nonpolar solvents. While this guide provides a strong theoretical foundation for its solubility behavior, it is imperative for researchers and drug development professionals to perform empirical measurements. The provided shake-flask protocol, grounded in authoritative international standards[10][12][13], offers a robust and reliable methodology for generating the precise quantitative data needed to advance scientific and developmental objectives.
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Quantum Chemical Blueprint for 4-Hydrazinyl-1,1-dioxothiolan-3-ol: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Quantum Mechanical Nuances of a Promising Heterocycle
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and resource-intensive. Small molecules, particularly those incorporating heterocyclic systems, continue to be a cornerstone of pharmaceutical development. 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a molecule featuring a five-membered cyclic sulfone (thiolane-1,1-dioxide) core, presents an intriguing profile for medicinal chemists. The presence of a hydrazinyl and a hydroxyl group suggests multiple points for hydrogen bonding and potential interactions with biological targets. Cyclic sulfones, as a class, are of significant interest due to their diverse biological activities.[1][2]
To accelerate the exploration of this molecule's potential, a robust understanding of its intrinsic chemical and physical properties at the quantum level is paramount. This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Hydrazinyl-1,1-dioxothiolan-3-ol. We will delve into the "why" behind the choice of computational methods, offering a scientifically rigorous yet practical workflow for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to yield reliable data on the molecule's structure, stability, and electronic properties, thereby informing rational drug design and optimization efforts.
I. Foundational Analysis: Geometry Optimization and Conformational Landscape
A molecule's three-dimensional structure is the bedrock upon which its biological activity is built. For a flexible five-membered ring system like 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a thorough conformational analysis is not merely a preliminary step but a critical investigation into its energetically accessible shapes. These different conformations can exhibit distinct interaction profiles with a target protein.
The Rationale for a Multi-faceted Approach
The conformational landscape of five-membered rings is complex, encompassing various envelope and twist forms.[3][4] Therefore, a multi-pronged computational strategy is recommended to identify the global minimum energy conformation and other low-lying, biologically relevant conformers.
Experimental Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol using a molecular builder.
-
Conformational Search: Employ a conformational search algorithm to generate a diverse set of initial geometries. This can be achieved using molecular mechanics force fields, which are computationally less expensive and suitable for exploring a broad conformational space.
-
Quantum Mechanical Geometry Optimization: Each of the low-energy conformers identified in the previous step should be subjected to full geometry optimization using Density Functional Theory (DFT).
-
Choice of Functional and Basis Set: For organic molecules, a combination of Becke's three-parameter hybrid exchange-correlation functional (B3LYP) with the 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for initial optimizations.[5] For higher accuracy, especially in capturing subtle stereoelectronic effects, the M06-2X functional with the 6-311+G** basis set is recommended.[3]
-
Software Implementation: This can be performed using computational chemistry packages like Gaussian, ORCA, or Spartan.
-
Verification of Minima: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Data Presentation: Conformational Energy Profile
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 (Global Minimum) | 0.00 | C2-C3-C4-N: valueC3-C4-N-N: value |
| 2 | value | C2-C3-C4-N: valueC3-C4-N-N: value |
| 3 | value | C2-C3-C4-N: valueC3-C4-N-N: value |
| ... | ... | ... |
Note: The values in this table are placeholders and would be populated with the results of the actual calculations.
Caption: Workflow for Conformational Analysis.
II. Electronic Properties and Reactivity Descriptors
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential interactions. Properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential provide invaluable insights for drug design.
The Significance of Electronic Structure Analysis
The electronic properties of 4-Hydrazinyl-1,1-dioxothiolan-3-ol will be heavily influenced by the electron-withdrawing sulfone group and the electron-donating hydrazinyl and hydroxyl moieties. Analyzing these properties can help identify sites susceptible to metabolic attack, regions that can act as hydrogen bond donors or acceptors, and the overall chemical stability of the molecule.
Experimental Protocol: Calculation of Electronic Properties
-
Single-Point Energy Calculation: Using the optimized geometry of the global minimum conformer, perform a single-point energy calculation at a higher level of theory for more accurate electronic properties. A suitable choice is the B3LYP functional with the 6-311++G(d,p) basis set.
-
Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.
Data Presentation: Key Electronic Descriptors
| Property | Calculated Value |
| HOMO Energy | value eV |
| LUMO Energy | value eV |
| HOMO-LUMO Gap | value eV |
| Dipole Moment | value Debye |
| Total Energy | value Hartrees |
Note: The values in this table are placeholders and would be populated with the results of the actual calculations.
Caption: Workflow for Electronic Property Calculation.
III. Spectroscopic Property Prediction: Bridging Theory and Experiment
Computational prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, serves as a powerful tool for structure verification and interpretation of experimental results.
The Value of In Silico Spectroscopy
For a novel or sparsely characterized molecule like 4-Hydrazinyl-1,1-dioxothiolan-3-ol, calculated spectra can aid in the assignment of experimental signals, confirm the proposed structure, and provide insights into the molecule's vibrational modes and electronic environment.
Experimental Protocol: Spectroscopic Calculations
-
NMR Chemical Shift Calculation:
-
Methodology: Utilize the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR chemical shifts.[5][6]
-
Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a common choice for this purpose.
-
Solvent Effects: To better correlate with experimental data, which is often collected in solution, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM).
-
Referencing: Calculated absolute shieldings should be converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.
-
-
IR Frequency and Intensity Calculation:
-
Methodology: The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after the geometry optimization.
-
Scaling Factors: It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors. The appropriate scaling factor depends on the level of theory used.
-
Data Presentation: Predicted Spectroscopic Data
Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C2 | N/A | value |
| H2a, H2b | value | N/A |
| C3 | N/A | value |
| H3 | value | N/A |
| ... | ... | ... |
Note: The values in this table are placeholders and would be populated with the results of the actual calculations.
Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency |
| O-H stretch | value |
| N-H stretch | value |
| C-H stretch | value |
| S=O stretch | value |
Note: The values in this table are placeholders and would be populated with the results of the actual calculations.
IV. Drug-Likeness and ADMET Properties: A Computational First Pass
While quantum chemical calculations provide a deep understanding of a molecule's intrinsic properties, their application can be extended to predict its potential as a drug candidate. Several key descriptors relevant to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can be derived from the calculated properties.
The Predictive Power of Computational Descriptors
Early-stage assessment of drug-likeness can help prioritize compounds and identify potential liabilities before significant resources are invested in synthesis and experimental testing.
Protocol for Deriving Drug-Relevant Properties
-
Lipinski's Rule of Five: Calculate the molecular weight, the number of hydrogen bond donors and acceptors, and the logarithm of the octanol-water partition coefficient (logP). The latter can be estimated using various computational models. These parameters are key components of Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness.[7]
-
Polar Surface Area (PSA): Calculate the PSA, which is a good predictor of drug absorption and brain penetration.
-
Solvation Energy: The energy difference between the molecule in the gas phase and in a solvent (e.g., water) can be calculated using a continuum solvent model and provides an indication of its solubility.
Data Presentation: Calculated Drug-Likeness Descriptors
| Descriptor | Calculated Value |
| Molecular Weight | value g/mol |
| Number of H-bond Donors | value |
| Number of H-bond Acceptors | value |
| Predicted logP | value |
| Polar Surface Area (PSA) | value Ų |
| Solvation Energy in Water | value kcal/mol |
Note: The values in this table are placeholders and would be populated with the results of the actual calculations.
Conclusion: From Quantum Insights to Rational Drug Design
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. By systematically investigating its conformational landscape, electronic properties, spectroscopic signatures, and drug-like features, researchers can build a detailed molecular portrait. This knowledge is instrumental in understanding its potential biological activity, guiding synthetic modifications to enhance potency and selectivity, and ultimately, accelerating its journey through the drug discovery pipeline. The integration of high-level computational chemistry, as detailed in these protocols, is no longer a niche academic exercise but an indispensable component of modern, efficient, and rational drug design.
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Trost, B. M., & Rao, M. (2012). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 77(17), 7485-7501. [Link]
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Mondal, S., & Guria, M. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organocatalysis, 6(1), 2-19. [Link]
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Wu, Z., et al. (2023). Deep Learning Methods for Small Molecule Drug Discovery: A Survey. arXiv. [Link]
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Tsai, C. H., et al. (2013). Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. Organic Letters, 15(20), 5230-5233. [Link]
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Le, C. M., et al. (2022). Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(15), 6338-6354. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in Organic Synthesis
Document ID: AN-HS3O-202601
Version: 1.0
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a unique bifunctional reagent, in modern organic synthesis. The core utility of this compound lies in its reactive hydrazine moiety, which serves as a versatile nucleophile for the construction of various nitrogen-containing heterocyclic scaffolds. The presence of the hydrophilic 3-hydroxy-1,1-dioxothiolane (sulfolane) substituent offers a strategic advantage for modulating the physicochemical properties of the resulting molecules, a feature of significant interest in medicinal chemistry and drug discovery. This guide will focus on the well-established and highly reliable synthesis of substituted pyrazoles, a privileged scaffold in numerous therapeutic agents.[1][2][3] We will provide detailed, field-proven protocols, mechanistic insights, and data interpretation to enable researchers to effectively utilize this valuable building block.
Introduction: The Strategic Value of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No: 874-47-5) is an organosulfur compound that marries the synthetic versatility of a hydrazine with the distinct properties of a sulfolane ring.[4] The sulfolane moiety is a highly polar, thermally stable, and chemically robust group.[5][6] In the context of drug development, the incorporation of such a polar, hydrogen-bond accepting group can significantly influence key parameters such as aqueous solubility, metabolic stability, and target engagement.
The primary reactive center of this molecule is the hydrazine group (-NHNH₂). Hydrazines are potent nucleophiles and are cornerstone reagents for the synthesis of a vast array of nitrogen-containing heterocycles.[7][8][9] Among the most prominent applications is the Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dielectrophiles.[3] This reaction is a robust and high-yielding method for creating the pyrazole core, which is a key feature in drugs such as the anti-inflammatory celecoxib and various kinase inhibitors.[2][3]
This guide will focus on the reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with 1,3-dicarbonyl compounds to yield novel 1-substituted pyrazole derivatives.
Core Application: Synthesis of 1-(3-Hydroxy-1,1-dioxothiolan-4-yl)pyrazoles
The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic cyclocondensation reaction that proceeds via a two-step mechanism: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[3] The regioselectivity of the reaction with unsymmetrical dicarbonyls is an important consideration, often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.[8]
General Reaction Scheme
Caption: General workflow for the synthesis of pyrazole derivatives.
Proposed Reaction Mechanism
The reaction is typically acid-catalyzed. The acid protonates one of the carbonyl oxygens, activating it towards nucleophilic attack by the terminal nitrogen of the hydrazine.
Caption: Mechanistic pathway for pyrazole formation.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 1-(3-Hydroxy-1,1-dioxothiolan-4-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis using acetylacetone as a representative symmetrical 1,3-dicarbonyl compound.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol (Absolute, 200 proof)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Ethyl Acetate
-
Hexanes
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydrazinyl-1,1-dioxothiolan-3-ol (e.g., 1.66 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add acetylacetone (1.10 g, 11.0 mmol) followed by glacial acetic acid (0.03 g, 0.5 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Combine the fractions containing the pure product and concentrate to yield the final product as a white to off-white solid.
Data and Expected Results
The following table summarizes expected outcomes for the synthesis of pyrazoles from 4-Hydrazinyl-1,1-dioxothiolan-3-ol and various 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | R¹ | R² | Typical Reaction Time (h) | Isolated Yield (%) |
| Acetylacetone | CH₃ | CH₃ | 4 - 6 | 85 - 95% |
| Benzoylacetone | Ph | CH₃ | 6 - 8 | 75 - 85% (mixture of regioisomers) |
| Dibenzoylmethane | Ph | Ph | 8 - 12 | 80 - 90% |
| Ethyl Acetoacetate | CH₃ | OEt | 5 - 7 | 70 - 80% (yields pyrazolone) |
Characterization:
-
¹H NMR: Expect characteristic signals for the pyrazole ring protons, the substituents (R¹ and R²), and the protons of the 3-hydroxy-1,1-dioxothiolane moiety.
-
¹³C NMR: Confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): Determination of the molecular weight (M+H)⁺.
-
FT-IR: Presence of O-H stretch (from the hydroxyl group) and absence of N-H stretches from the starting hydrazine.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, an additional portion of the acid catalyst can be added. Ensure the reaction temperature is maintained at reflux.
-
Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds (e.g., benzoylacetone), the formation of two regioisomers is possible.[8] These can often be separated by careful column chromatography. The regiochemical outcome is dependent on the relative reactivity of the two carbonyl groups.
-
Purification Challenges: The high polarity of the sulfolane-containing products may require more polar solvent systems for chromatography than typical pyrazole syntheses. A mixture of dichloromethane and methanol can be an effective alternative eluent system.
-
Reaction with β-Ketoesters: The reaction with β-ketoesters like ethyl acetoacetate will typically lead to the formation of pyrazolone derivatives, which exist in several tautomeric forms.[10][11]
Conclusion
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a highly valuable building block for the synthesis of novel heterocyclic compounds. The protocol described herein for the synthesis of 1-substituted pyrazoles is robust, high-yielding, and provides a reliable pathway to novel chemical entities. The incorporation of the 3-hydroxy-1,1-dioxothiolane moiety is a strategic design element for modulating the drug-like properties of the final compounds, making this reagent particularly attractive for applications in medicinal chemistry and drug discovery programs.
References
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Block, E., et al. (2015). The diverse substitution patterns available to 3-sulfolenes have long made them useful for the preparation of multi-substituted 1,3-diene equivalents. ResearchGate. Available at: [Link]
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Mondal, M., et al. (2017). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Modern Research in Inflammation. Available at: [Link]
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Taylor & Francis. Sulfolane – Knowledge and References. Available at: [Link]
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Shawali, A. S., et al. (1990). Studies on the synthesis of heterocyclic compounds. Part V. A novel synthesis of some pyridazin‐4‐(1H)one derivatives and their reaction with hydrazine. Journal of Heterocyclic Chemistry. Available at: [Link]
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Ullmann, E. F., et al. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. Available at: [Link]
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Wang, X., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link]
-
Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules. Available at: [Link]
-
Wang, X., et al. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link]
-
Quiroga, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry. Available at: [Link]
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Fassihi, A., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. Available at: [Link]
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Silva, V. L. M., et al. (2020). Plausible mechanism of the reaction between 1,3-diyne and hydrazine. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Abstract
This technical guide provides a comprehensive overview of the derivatization strategies for 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a versatile bifunctional building block. The document details the chemical rationale, step-by-step protocols, and practical insights for key transformations of its highly reactive hydrazinyl moiety. Core reactions, including hydrazone formation, N-acylation, and N-sulfonylation, are presented with the goal of enabling researchers in medicinal chemistry and drug development to efficiently generate diverse compound libraries. The inherent stability of the sulfolane ring, combined with the nucleophilic reactivity of the hydrazine group, makes this scaffold an attractive starting point for novel molecular entities.[1][2]
Introduction to the 4-Hydrazinyl-1,1-dioxothiolan-3-ol Scaffold
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a unique heterocyclic compound featuring three key structural motifs:
-
A Sulfolane Ring (Thiolane-1,1-dioxide): This organosulfur core is a five-membered ring containing a sulfonyl group (SO₂). The sulfonyl functional group is highly polar and imparts exceptional chemical and thermal stability to the ring system.[1][2][3] Sulfolane is well-established as a robust, polar aprotic solvent in industrial processes, highlighting its inertness under a wide range of reaction conditions.[4][5]
-
A Hydrazinyl Group (-NHNH₂): This functional group is a potent nucleophile and serves as the primary reactive handle for derivatization.[6] Its ability to readily react with electrophiles is the cornerstone of the synthetic strategies discussed herein. Hydrazine derivatives are fundamental building blocks in organic synthesis and are key structural motifs in numerous therapeutic agents.[7][8]
-
A Secondary Alcohol (-OH): The hydroxyl group offers a secondary site for modification, although it is generally less reactive than the terminal amine of the hydrazinyl group under the conditions described. This difference in reactivity allows for chemoselective derivatization focused on the hydrazine moiety.
The combination of a stable, polar sulfolane core with a versatile hydrazine handle makes this molecule a valuable starting material for creating libraries of novel compounds for biological screening.[7][9]
Physicochemical Properties & Safety
| Property | Value | Source |
| CAS Number | 874-47-5 | [10] |
| Molecular Formula | C₄H₁₀N₂O₃S | [10] |
| Molecular Weight | 166.20 g/mol | [10] |
| Appearance | (Typically) Off-white to pale solid | |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [10] |
| Precautions | P280, P305+P351+P338 (Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [10] |
Safety Note: Hydrazine and its derivatives should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Derivatization via Hydrazone Formation
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is one of the most reliable and widely utilized reactions in medicinal chemistry.[11][12][13] The resulting hydrazone linkage (C=N-NH) is a key structural feature in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]
Causality of Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they effectively dissolve the reactants and the slightly acidic nature of the alcohol can catalyze the reaction.
-
Catalyst: A drop of glacial acetic acid is often added to catalyze the dehydration step of the mechanism, accelerating the formation of the C=N double bond.[12]
-
Temperature: The reaction is typically performed at room temperature or with gentle reflux to drive the condensation to completion without promoting side reactions.
Protocol 2.1: General Synthesis of Hydrazone Derivatives
This protocol describes a general method for reacting 4-Hydrazinyl-1,1-dioxothiolan-3-ol with a representative aromatic aldehyde.
Caption: General workflow for the synthesis of hydrazone derivatives.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.05 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the selected aldehyde or ketone (1.05 eq) to the solution.
-
Add one drop of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be required for less reactive carbonyls.
-
Upon completion, a precipitate often forms. If not, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
| Aldehyde/Ketone | Reaction Time (RT) | Typical Yield |
| Benzaldehyde | 4 hours | >90% |
| 4-Nitrobenzaldehyde | 2 hours | >95% |
| Acetophenone | 12 hours (Reflux) | ~80% |
| Cyclohexanone | 8 hours | ~85% |
Derivatization via N-Acylation
N-acylation of the hydrazinyl moiety with reagents like acyl chlorides or anhydrides yields stable acyl hydrazides (also known as hydrazides).[14][15] These derivatives are not only important final compounds but also serve as critical intermediates for the synthesis of various heterocycles, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[9][16][17]
Causality of Experimental Choices:
-
Base: A non-nucleophilic base such as pyridine or triethylamine is required to neutralize the HCl generated when using an acyl chloride. Pyridine can also serve as the solvent.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the hydrazine.
Protocol 3.1: Synthesis of an N-Acyl Derivative (Benzoylhydrazide)
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (or Triethylamine, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend or dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add pyridine (or triethylamine) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Derivatization via N-Sulfonylation
Reaction of the hydrazine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), produces an N-sulfonyl hydrazide.[18] These compounds are valuable synthetic intermediates. For example, sulfonyl hydrazides are widely used as sources of sulfonyl radicals in modern organic synthesis.[19][20]
Causality of Experimental Choices: The rationale for base, solvent, and temperature is analogous to that for N-acylation, aimed at neutralizing the acid byproduct and controlling reactivity. The greater nucleophilicity of the terminal -NH₂ of the hydrazine compared to the internal -NH- or the -OH group ensures regioselective sulfonylation at the desired position.
Caption: Nucleophilic attack in the N-sulfonylation reaction.
Protocol 4.1: Synthesis of an N-Tosyl Derivative
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (1.05 eq)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol in a mixture of DCM and pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography.
Advanced Applications: Synthesis of Heterocyclic Scaffolds
The true synthetic power of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is realized when its primary derivatives are used as precursors for constructing complex heterocyclic systems, which are ubiquitous in pharmaceuticals.
Caption: Synthetic pathways from the core scaffold to heterocyclic products.
-
1,3,4-Thiadiazoles from Acyl Hydrazides: The N-acyl derivatives (Protocol 3.1) can undergo cyclization with a sulfurating agent, such as Lawesson's reagent or elemental sulfur under specific conditions, to yield 1,3,4-thiadiazoles.[16][17] These heterocycles are known for their diverse biological activities.
-
Pyrazoles from Hydrazones: While direct cyclization is not standard, the initial hydrazine can react with 1,3-dicarbonyl compounds in a condensation reaction to form substituted pyrazoles, a privileged scaffold in medicinal chemistry.[9]
These advanced transformations significantly expand the chemical space accessible from the starting material, offering pathways to highly functionalized and potentially bioactive molecules.
Conclusion
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a robust and versatile building block for chemical synthesis. Its stable sulfolane core and highly nucleophilic hydrazine group allow for a range of predictable and high-yielding derivatization reactions. The protocols outlined in this guide for hydrazone formation, N-acylation, and N-sulfonylation provide a reliable foundation for researchers to generate diverse libraries of novel compounds. Furthermore, the potential for these derivatives to serve as precursors for medicinally relevant heterocyclic systems underscores the strategic value of this scaffold in modern drug discovery programs.
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Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142. [Link][14][15]
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An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(21), 3468-3474. [Link]
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-
Hydrazone Derivative: Significance and symbolism. (2025). Retrieved from [Link][11]
-
National Institutes of Health. (n.d.). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. PMC. Retrieved from [Link][21]
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). Retrieved from [Link][19]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Retrieved from [Link][8]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56, 2263-2269. [Link][22]
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Global Specialty Chemical Co. (n.d.). SULFOLANE APPLICATIONS. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link][23]
-
ResearchGate. (n.d.). Chemical and physical properties of sulfolane. Retrieved from [Link][5]
-
ResearchGate. (2017). Sulfonyl hydrazides as sulfonyl sources in organic synthesis. Tetrahedron Letters, 58(6), 487-504. [Link][20]
-
National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Retrieved from [Link]
-
Khalifa, S. (2013). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical, Materials and Biomolecular Sciences, 7(6), 434-442. [Link][18]
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-
MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
-
Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (2025). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link][17]
-
National Institutes of Health. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. RSC Advances. Retrieved from [Link][24]
-
PubChem. (n.d.). (1,1-Dioxothiolan-3-yl)hydrazine;chloride. Retrieved from [Link]
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Application Notes & Protocols: 4-Hydrazinyl-1,1-dioxothiolan-3-ol as a Versatile Building Block for Novel Heterocycles
Introduction: Unlocking Heterocyclic Diversity with a Unique Sulfolane Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation.[][2] Their diverse structures and functionalities allow for the fine-tuning of biological activity and material properties. Within this domain, the strategic design of novel building blocks is paramount. We introduce 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No. 874-47-5), a unique and powerful scaffold for the synthesis of diverse heterocyclic systems.[3]
This building block integrates three key chemical features onto a single, conformationally constrained sulfolane ring:
-
A nucleophilic hydrazine moiety , a classic precursor for nitrogen-containing heterocycles.[4]
-
A vicinal hydroxyl group , which can influence reactivity, solubility, and provide a handle for secondary modifications.
-
A sulfone group (1,1-dioxothiolan) , which acts as a polar, metabolically stable, and electron-withdrawing feature, modulating the electronic properties of the final constructs.
The strategic placement of these groups makes 4-Hydrazinyl-1,1-dioxothiolan-3-ol an exceptional starting material for constructing substituted pyrazoles, pyridazines, triazoles, and other important heterocyclic cores that are prevalent in medicinal chemistry.[5][6][7] This guide provides an in-depth exploration of its reactivity and detailed protocols for its application.
Caption: Core functionalities of the building block and its pathways to key heterocycles.
I. Synthesis of Substituted Pyrazoles: The Paal-Knorr Approach
The construction of the pyrazole ring, a scaffold present in numerous pharmaceuticals like Celecoxib, is efficiently achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][8][9] The hydrazine group of our building block serves as the dinucleophile that reacts with the two electrophilic centers of the dicarbonyl substrate.
Causality of Experimental Design:
-
Solvent Choice: Ethanol or acetic acid are preferred solvents. Ethanol is a good general-purpose solvent for both reactants, while catalytic acetic acid protonates a carbonyl oxygen, activating it for nucleophilic attack and facilitating the subsequent dehydration steps required for aromatization.
-
Temperature: Reflux temperatures are typically employed to overcome the activation energy for both the initial condensation and the final cyclization/dehydration, driving the reaction to completion.
General Reaction Scheme: Pyrazole Formation
Caption: General synthesis of sulfolanyl-pyrazoles.
Experimental Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1-dioxothiolan-3-ol
Materials & Equipment:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Absolute Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-Hydrazinyl-1,1-dioxothiolan-3-ol (e.g., 1.66 g, 10 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add acetylacetone (1.1 g, 11 mmol) to the solution dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Reactant (1,3-Diketone) | R1 | R2 | Expected Product |
| Acetylacetone | CH₃ | CH₃ | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1-dioxothiolan-3-ol |
| Dibenzoylmethane | Ph | Ph | 4-(3,5-diphenyl-1H-pyrazol-1-yl)-1,1-dioxothiolan-3-ol |
| Ethyl Acetoacetate | CH₃ | OEt | 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,1-dioxothiolan-3-ol |
II. Synthesis of Substituted Pyridazines: Accessing the 1,2-Diazine Core
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure associated with various biological activities.[7][10] Their synthesis is classically achieved by reacting hydrazines with 1,4-dicarbonyl compounds.[11] This reaction forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.
Causality of Experimental Design:
-
Cyclization Conditions: The initial cyclocondensation proceeds under similar conditions to pyrazole synthesis (protic solvent, heat).
-
Aromatization Step: The intermediate 1,4,5,6-tetrahydropyridazine is often stable. Aromatization is required to achieve the final pyridazine ring. This can be accomplished in situ if the reaction conditions are harsh enough, or as a separate step. Mild oxidizing agents or simply heating in a high-boiling solvent like acetic acid can promote the elimination of H₂.[12]
General Reaction Scheme: Pyridazine Formation
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Application Notes and Protocols for 4-Hydrazinyl-1,1-dioxothiolan-3-ol in Click Chemistry
Document ID: AN-HDTO-CC-202601
Abstract
This document provides detailed application notes and experimental protocols for the use of 4-Hydrazinyl-1,1-dioxothiolan-3-ol (HDTO) as a versatile linker in click chemistry applications. Given the unique structural features of HDTO, including a reactive hydrazinyl group, a stable sulfolane core, and a hydroxyl moiety for potential secondary modifications, we present two primary strategies for its integration into bioconjugation and drug development workflows. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of this linker. The causality behind experimental choices, safety considerations, and potential applications are discussed in detail to ensure scientific integrity and successful implementation.
Introduction: The Strategic Advantage of the HDTO Linker
Click chemistry has become an indispensable tool in chemical biology and drug discovery, prized for its efficiency, specificity, and biocompatibility.[1] The archetypal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a robust method for covalently linking molecular entities.[2] The selection of a linker molecule is critical, as it influences not only the efficiency of the conjugation but also the physicochemical properties of the final conjugate, such as solubility, stability, and steric hindrance.
4-Hydrazinyl-1,1-dioxothiolan-3-ol (HDTO) is an emerging linker molecule poised for significant utility in this space. Its structure is a strategic amalgamation of three key functional components:
-
A Reactive Hydrazinyl Group: This primary amine derivative is the linchpin for functionalization. It is not a direct participant in the canonical CuAAC reaction but serves as a versatile precursor. It can be efficiently converted to a bioorthogonal azide handle or used in hydrazone ligations to introduce an alkyne or azide moiety.[3][4]
-
A 1,1-Dioxothiolan (Sulfolane) Core: The sulfolane ring is a highly polar, aprotic, and chemically inert scaffold.[5][6] Its inclusion in a linker is anticipated to enhance the aqueous solubility and thermal stability of the resulting bioconjugates, properties that are highly desirable in pharmaceutical and biological applications.[6]
-
A Secondary Hydroxyl Group: The -OH group offers a site for secondary modifications, allowing for the attachment of other functional groups, such as imaging agents or solubility enhancers, post-conjugation.
This guide will detail two primary workflows for employing HDTO in click chemistry, providing the necessary protocols to empower researchers to integrate this promising linker into their discovery pipelines.
Safety and Handling of Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials and require strict safety protocols.[7] While HDTO's specific toxicity profile is not extensively documented, it is prudent to handle it with the same level of care as other hydrazinyl compounds.
-
Carcinogenicity: Hydrazine is a known animal carcinogen and a potential human carcinogen.[3]
-
Reactivity: Anhydrous hydrazine can be explosive, especially in contact with metals.[8] Always use hydrazine hydrate or its derivatives in solution.
-
Handling: All manipulations involving HDTO and hydrazine-containing reagents must be performed in a certified chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, metals, and acids, as these can lead to vigorous and potentially hazardous reactions.[7]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.
A thorough risk assessment should be conducted before commencing any experimental work.[9]
Workflow I: Conversion of HDTO to an Azide for Direct CuAAC Participation
This workflow transforms the latent hydrazinyl group into a "click-ready" azide. This approach is advantageous as it creates a stable, bioorthogonal handle on the linker that can be directly used in subsequent CuAAC reactions. The proposed mechanism is based on the in situ generation of an azide from a hydrazine derivative using sodium nitrite in an acidic medium.[3]
Proposed Reaction Pathway
The conversion of the hydrazinyl group to an azide is hypothesized to proceed via diazotization followed by an intramolecular rearrangement, or by reaction with an in situ generated azide source.
Caption: Workflow I: Conversion of HDTO to an azide followed by CuAAC.
Protocol 1: Synthesis of 4-Azido-1,1-dioxothiolan-3-ol
This protocol outlines the conversion of the hydrazinyl group of HDTO to an azide.
Materials:
| Reagent | Supplier | Purity | M.W. ( g/mol ) |
| 4-Hydrazinyl-1,1-dioxothiolan-3-ol (HDTO) | Biosynth (AAA87447) | >95% | 166.20 |
| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | >99% | 69.00 |
| Glacial Acetic Acid | Fisher Scientific | ACS Grade | 60.05 |
| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade | 84.93 |
| Deionized Water | In-house | - | 18.02 |
| Saturated Sodium Bicarbonate Solution | In-house | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | >99.5% | 120.37 |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq) in a mixture of dichloromethane and glacial acetic acid (e.g., 10:1 v/v). Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Reagent Addition: Dissolve sodium nitrite (2.0 eq) in a minimal amount of deionized water. Add this aqueous solution dropwise to the stirred HDTO solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Azido-1,1-dioxothiolan-3-ol.
Protocol 2: CuAAC Ligation of Azido-HDTO with an Alkyne
This protocol describes a general procedure for the copper-catalyzed click reaction.
Materials:
| Reagent | Concentration/Amount |
| 4-Azido-1,1-dioxothiolan-3-ol | 1.0 eq |
| Alkyne-functionalized molecule | 1.2 eq |
| Copper(II) Sulfate Pentahydrate | 0.1 eq (5 mol%) |
| Sodium Ascorbate | 0.2 eq (10 mol%) |
| Solvent (e.g., t-BuOH/H₂O 1:1) | - |
Procedure:
-
Preparation: In a suitable vial, dissolve the alkyne-functionalized molecule and 4-Azido-1,1-dioxothiolan-3-ol in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Addition: Add the sodium ascorbate to the reaction mixture, followed by the copper(II) sulfate. A color change to yellow/orange is typically observed as Cu(II) is reduced to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Purification: Upon completion, the product can be purified by standard methods such as column chromatography, preparative HPLC, or crystallization, depending on the nature of the conjugate.
Workflow II: Hydrazone Ligation to Introduce a Click Handle
This alternative workflow leverages the well-established formation of hydrazones.[4][10] HDTO is first reacted with a bifunctional molecule containing both an aldehyde (or ketone) and an alkyne. The resulting hydrazone-linked intermediate can then participate in a standard CuAAC reaction. This method is particularly useful for conjugating HDTO to sensitive biomolecules under mild, catalyst-free conditions for the initial ligation step.[11]
Proposed Reaction Pathway
This two-step process first forms a stable hydrazone bond, followed by the copper-catalyzed triazole formation.
Caption: Workflow II: Hydrazone ligation followed by CuAAC.
Protocol 3: Synthesis of HDTO-Hydrazone-Alkyne Intermediate
This protocol details the formation of the hydrazone intermediate.
Materials:
| Reagent | Amount/Concentration |
| 4-Hydrazinyl-1,1-dioxothiolan-3-ol (HDTO) | 1.0 eq |
| Alkyne-containing aldehyde (e.g., 4-ethynylbenzaldehyde) | 1.1 eq |
| Solvent (e.g., Ethanol or PBS pH ~6.5) | - |
| Acetic Acid (catalytic) | 1-2 drops |
Procedure:
-
Dissolution: Dissolve HDTO in a suitable solvent. For biomolecule applications, a buffered aqueous solution (e.g., PBS at pH 6.5) is preferred. For small molecule synthesis, ethanol is a good choice.
-
Addition of Aldehyde: Add the alkyne-containing aldehyde to the HDTO solution. If using an organic solvent, add a catalytic amount of acetic acid to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials via TLC or LC-MS. Hydrazone formation is often rapid, completing within 1-4 hours.[12]
-
Isolation: For small molecules, the solvent can be removed under reduced pressure, and the resulting hydrazone can be purified by chromatography or recrystallization. For bioconjugates, the product may be purified by size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 4: CuAAC Ligation of the Hydrazone Intermediate
The resulting HDTO-Hydrazone-Alkyne intermediate is then subjected to a standard CuAAC reaction as described in Protocol 2 , using an azide-functionalized molecule as the reaction partner.
Conclusion and Future Perspectives
4-Hydrazinyl-1,1-dioxothiolan-3-ol presents a compelling new tool for the field of bioconjugation and materials science. The protocols outlined in this document provide two robust and versatile strategies for its application in click chemistry. The inherent properties of the sulfolane core—namely its polarity and stability—are expected to confer favorable characteristics to the final conjugated products.[13] Future work will focus on exploring the secondary functionalization of the hydroxyl group and demonstrating the utility of HDTO-linked conjugates in targeted drug delivery, diagnostic imaging, and proteomics.
References
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Organic Syntheses. Procedure for Handling Hydrazine. Available from: [Link]
- Yadav, J. S., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(35), 4729-4731.
- Huang, H., et al. (2020). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies.
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DTIC. (1985). Safety and Handling of Hydrazine. Available from: [Link]
- Tang, D., et al. (2022). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
- Ramesh, R., et al. (2020). Direct Azine Synthesis from Alcohols and Hydrazine. ChemistryViews.
- Scholarly. Synthesis and Reactions of Sulphone Hydrazides.
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PrepChem. Preparation of sodium azide. Available from: [Link]
- MDPI. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(21), 7489.
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-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
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- Uttamapinant, C., et al. (2015). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 13(28), 7725-7729.
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
- Li, Y., et al. (2016). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 14(10), 2844-2848.
- Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10848-10859.
- Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign.
- Global Specialty Chemical Co.
- Sulfolane Company.
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- MDPI. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7795.
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Application Notes and Protocols: Synthesis of Chiral Derivatives from 4-Hydrazinyl-1,1-dioxothiolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfolane Scaffold in Modern Medicinal Chemistry
The sulfolane (tetrahydrothiophene-1,1-dioxide) motif is a polar, aprotic scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, five-membered ring structure, combined with the hydrogen bond accepting capability of the sulfone group, makes it an attractive isostere for other five-membered rings in bioactive molecules. The introduction of functional groups, such as the hydrazinyl and hydroxyl moieties in 4-Hydrazinyl-1,1-dioxothiolan-3-ol, provides a versatile platform for the synthesis of novel derivatives. The inherent chirality of this starting material, stemming from the stereocenters at positions 3 and 4, presents a unique opportunity for the development of enantiomerically pure compounds, a critical aspect in modern drug design to optimize efficacy and minimize off-target effects.
This guide provides detailed protocols for the synthesis of two classes of chiral derivatives from 4-Hydrazinyl-1,1-dioxothiolan-3-ol: chiral hydrazones via diastereoselective condensation and chiral pyrazoles via cyclocondensation reactions. These methods offer robust pathways to novel chemical entities with potential applications in drug discovery and development.
Part 1: Diastereoselective Synthesis of Chiral Hydrazone Derivatives
Principle and Application
A straightforward and highly effective method for generating chiral derivatives from 4-Hydrazinyl-1,1-dioxothiolan-3-ol is through the formation of hydrazones. This classic condensation reaction occurs between the nucleophilic hydrazine group and an electrophilic carbonyl compound, such as an aldehyde or a ketone.[3][4] By employing a chiral, non-racemic carbonyl compound, a pair of diastereomers can be synthesized. The pre-existing stereocenters in the sulfolane backbone will influence the stereochemical environment of the reaction, potentially leading to diastereoselectivity. These resulting diastereomeric hydrazones can often be separated using standard chromatographic techniques, providing access to chirally pure compounds.
This strategy is particularly valuable for rapidly generating a library of derivatives for structure-activity relationship (SAR) studies. The resulting hydrazone linkage is also a key structural motif in various biologically active molecules.
Experimental Protocol 1.1: Synthesis of a Diastereomeric Hydrazone
This protocol describes a general procedure for the reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with a chiral aldehyde, for example, (R)-2-phenylpropionaldehyde.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol
-
(R)-2-phenylpropionaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Silica Gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Reagents: To this solution, add (R)-2-phenylpropionaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.
Data Presentation: Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol | Good solubility for both reactants; facilitates reaction. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing its electrophilicity and accelerating hydrazone formation.[3] |
| Temperature | Reflux (~80°C) | Provides sufficient energy to overcome the activation barrier for the dehydration step of hydrazone formation. |
| Purification | Column Chromatography | The resulting diastereomers have different physical properties and can typically be separated on a silica gel column. |
Visualization: Hydrazone Synthesis Workflow
Caption: Workflow for diastereoselective hydrazone synthesis.
Part 2: Synthesis of Chiral Pyrazole Derivatives
Principle and Application
The reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester, is a cornerstone of heterocyclic chemistry known as the Knorr pyrazole synthesis.[5][6] This powerful cyclocondensation reaction forms a stable, aromatic pyrazole ring. By reacting 4-Hydrazinyl-1,1-dioxothiolan-3-ol with various β-ketoesters, a diverse range of novel, chiral pyrazole derivatives can be accessed.[7][8] The resulting compounds merge the desirable properties of the sulfolane scaffold with the well-documented pharmacological importance of the pyrazole core, which is present in numerous approved drugs.[5]
Chirality in the final product can be controlled by two main approaches:
-
Substrate Control: Using a chiral, non-racemic β-ketoester will result in the formation of diastereomers.
-
Catalyst Control: The development of enantioselective catalytic methods for pyrazole synthesis is an active area of research.[2] While a specific protocol for this substrate is not established, the use of chiral Brønsted or Lewis acid catalysts could potentially induce enantioselectivity in the cyclization step.
Experimental Protocol 2.1: Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative from 4-Hydrazinyl-1,1-dioxothiolan-3-ol and ethyl acetoacetate.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol
-
Ethyl acetoacetate
-
Ethanol (absolute) or Glacial Acetic Acid (as solvent)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask fitted with a reflux condenser, combine 4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Solvent and Heating: Add either absolute ethanol (15 mL) or glacial acetic acid (10 mL) as the solvent. Heat the mixture to reflux for 6-12 hours. The use of acetic acid as the solvent can often accelerate the reaction by catalyzing both the initial condensation and the subsequent cyclization and dehydration steps.[9][10]
-
Monitoring: Track the formation of the pyrazole product via TLC.
-
Work-up (Ethanol as solvent): If ethanol is used, cool the reaction mixture and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Work-up (Acetic Acid as solvent): If acetic acid is used, cool the reaction mixture and carefully pour it into ice-water (50 mL). The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: Confirm the structure of the purified pyrazole derivative by NMR spectroscopy and mass spectrometry.
Data Presentation: Substrate Scope and Conditions
| β-Dicarbonyl Substrate | Solvent | Expected Product |
| Ethyl acetoacetate | Acetic Acid | 5-Methyl-pyrazol-3-yl derivative |
| Diethyl malonate | Ethanol | Pyrazolidine-3,5-dione derivative |
| Acetylacetone | Ethanol | 3,5-Dimethyl-pyrazol-1-yl derivative |
| Ethyl benzoylacetate | Acetic Acid | 5-Phenyl-pyrazol-3-yl derivative |
Visualization: Pyrazole Synthesis Workflow
Caption: General workflow for Knorr pyrazole synthesis.
Part 3: Chiral Analysis and Separation
Principle
The successful synthesis of chiral derivatives requires robust analytical methods to determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. The CSP creates a chiral environment where the diastereomeric or enantiomeric molecules interact differently, leading to different retention times and thus, separation.
Protocol 3.1: General Guidelines for Chiral HPLC Method Development
-
Column Selection: Choose a CSP based on the functional groups present in the synthesized derivatives. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol. Vary the percentage of the alcohol modifier to optimize separation. The addition of a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water.
-
-
Optimization: Once initial separation is observed, optimize the flow rate, column temperature, and the exact mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
Quantification: Integrate the peak areas of the two separated isomers to calculate the diastereomeric ratio or enantiomeric excess.
Visualization: Chiral Analysis Logic
Caption: Logical flow for developing a chiral HPLC method.
Conclusion
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a valuable chiral building block for the synthesis of diverse and novel derivatives. The protocols outlined in this guide for the preparation of chiral hydrazones and pyrazoles represent robust and versatile strategies for generating new chemical entities for evaluation in drug discovery programs. The inherent chirality of the starting material, coupled with the strategic introduction of other chiral elements, provides a rich platform for the exploration of stereochemically defined molecules. Careful application of these synthetic methods, combined with rigorous chiral analysis, will enable the successful development of novel sulfolane-based compounds for medicinal chemistry.
References
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ResearchGate. (2025). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Available at: [Link]
- Zare, A., et al. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Source not explicitly provided, but discusses medicinal importance of cyclic sulfones]
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Bhaskar, G., & Arun, Y. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1190(1-2), 196–203. Available at: [Link]
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Wang, C., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2696–2699. Available at: [Link]
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Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3698–3703. Available at: [Link]
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Kuwano, R., & Kameyama, M. (2007). Catalytic Enantioselective Hydrogenation of N-Alkoxycarbonyl Hydrazones: A Practical Synthesis of Chiral Hydrazines. Organic Letters, 9(13), 2553–2555. Available at: [Link]
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Schmid, M. B., & Zeitler, K. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 2529–2567. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Representative chiral hydrazine-based compounds. Available at: [Link]
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Wang, Q., et al. (2021). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry, 19(31), 6734-6752. Available at: [Link]
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ResearchGate. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
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ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Available at: [Link]
- Elgemeie, G. H., & El-Ezbawy, S. R. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1837.
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Seltzman, H. H., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. The Journal of Organic Chemistry, 81(23), 11674–11683. Available at: [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18331-18345. Available at: [Link]
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Kiełbasiński, P., & Mikołajczyk, M. (2011). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Current Organic Chemistry, 15(18), 3141–3171. Available at: [Link]
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FULIR. (2019). Glutamic acid-related hydrazine reagent for the derivatization of carbonyl compounds. Available at: [Link]
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Wang, Y., et al. (2016). N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Organic & Biomolecular Chemistry, 14(1), 107-112. Available at: [Link]
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ResearchGate. (n.d.). NMR Study on the Stabilization and Chiral Discrimination of Sulforaphane Enantiomers and Analogues by Cyclodextrins. Available at: [Link]
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El-Faham, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 135. Available at: [Link]
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Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]
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ResearchGate. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
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Al-Masoudi, N. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 442-451. Available at: [Link]
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ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
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ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Available at: [Link]
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Organic Process Research & Development. (2018). Sulfolane: A Versatile Dipolar Aprotic Solvent. Available at: [Link]
- Google Patents. (2014). EP2778158A1 - Sulfolane mixtures as ambient aprotic polar solvents.
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ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of diversified hydrazinyl-thiazoles. Available at: [Link]
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National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. Available at: [Link]
- Ismail, M. M., Othman, E. S., & Mohamed, H. M. (2004). and Quinolinyl α,β-Unsaturated Ketones. Chemical Papers, 58(2), 126-131.
-
ResearchGate. (2021). (PDF) Synthesis of Diaznylpyrazol Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available at: [Link]
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ResearchGate. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]
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The Versatile Synthon: Application of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 4-Hydrazinyl-1,1-dioxothiolan-3-ol , a specialized heterocyclic building block, and its potential applications in the synthesis of pharmaceutical intermediates. While direct, publicly available protocols for the synthesis of specific commercial drug intermediates using this exact molecule are not prevalent, its structural motifs—a sulfolane ring, a hydrazine group, and a hydroxyl functionality—suggest a high potential for creating diverse and complex molecular scaffolds. This document will, therefore, focus on the foundational chemistry of this compound, propose its application in the synthesis of pyrazole derivatives based on established chemical principles, and provide detailed, exemplary protocols for such transformations. The insights and methodologies presented herein are designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Value of the Sulfolane Moiety
The sulfolane (1,1-dioxothiolan) ring is a highly polar, aprotic, and chemically stable scaffold.[1] Its incorporation into molecular design can enhance solubility, metabolic stability, and cell permeability, making it an attractive feature in modern medicinal chemistry.[2][3] The subject of this guide, 4-Hydrazinyl-1,1-dioxothiolan-3-ol, combines this robust heterocyclic system with a reactive hydrazine group, positioning it as a potent synthon for introducing the sulfolane core into more complex molecules. Hydrazine derivatives are well-established precursors for a vast array of nitrogen-containing heterocycles, which form the backbone of a significant portion of approved pharmaceuticals.[4]
Key Structural Features and Their Synthetic Implications:
-
Hydrazinyl Group (-NHNH₂): A strong nucleophile, ideal for condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to form various heterocycles like pyrazoles and pyridazinones.
-
Hydroxyl Group (-OH): Offers a site for further functionalization, such as esterification, etherification, or oxidation, allowing for the introduction of additional diversity and modulation of physicochemical properties.
-
Sulfone Group (-SO₂-): A polar, metabolically stable group that can act as a hydrogen bond acceptor, contributing to the molecule's overall pharmacological profile.
-
Chirality: The presence of two stereocenters (at C3 and C4) implies the potential for diastereomers, offering avenues for stereoselective synthesis and the development of chiral drugs.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is crucial for its effective and safe use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O₃S | N/A |
| Molecular Weight | 166.20 g/mol | N/A |
| CAS Number | 100208-49-3 (free base) | N/A |
| CAS Number (HCl salt) | 1093404-27-3 | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar solvents | Inferred |
Safety and Handling Precautions: Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of Pyrazole-Containing Intermediates
The most logical and well-documented application of hydrazine derivatives in pharmaceutical synthesis is the construction of the pyrazole ring system.[5] Pyrazoles are a cornerstone of medicinal chemistry, found in numerous drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant. The general and robust method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[6]
General Reaction Scheme: Knorr Pyrazole Synthesis
The reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with a 1,3-dicarbonyl compound is expected to proceed via an initial condensation to form a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Exemplary Protocol: Synthesis of a 3,5-Dimethylpyrazole Intermediate
This protocol details the synthesis of a model pyrazole intermediate using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol hydrochloride (or free base)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or other suitable polar solvent)
-
Glacial Acetic Acid (as catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq) in ethanol.
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired pyrazole intermediate.
Caption: Experimental workflow for pyrazole synthesis.
Mechanistic Considerations and Rationale
The choice of an acid catalyst in the Knorr synthesis is crucial. It protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent cyclization is also facilitated by the acidic medium, which promotes the dehydration of the cyclic intermediate to form the aromatic pyrazole ring. The sulfolane moiety is expected to be stable under these reaction conditions.
Characterization of the Product
The synthesized pyrazole intermediate should be thoroughly characterized to confirm its structure and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the pyrazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Perspectives
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a promising and versatile building block for the synthesis of novel pharmaceutical intermediates. Its unique combination of a stable sulfolane core and reactive hydrazine and hydroxyl groups allows for the construction of complex molecular architectures. While specific, large-scale industrial applications are not widely documented in public literature, the fundamental principles of organic chemistry strongly support its utility, particularly in the synthesis of pyrazole-containing compounds. Further research into the diastereoselective synthesis and reactions of this compound could unlock its full potential in the development of new therapeutic agents.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Faria, J. V., et al. (2017). Pyrazole-Containing Scaffolds: A Review of Their Synthesis and Biological Activities. Molecules, 22(3), 408.
- Coates, C. M., et al. (2014). Hydrazines in medicinal chemistry: a patent review (2010-2012).
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U.S. National Library of Medicine. (n.d.). Sulfolane. PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed technical guide for the reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with aldehydes and ketones. This reaction is a powerful tool for the synthesis of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Due to the unique trifunctional nature of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, this reaction can lead to a variety of complex molecular architectures. This guide will cover the proposed reaction mechanism, detailed experimental protocols, and expected outcomes, providing a solid foundation for researchers exploring this promising area of synthetic chemistry.
Introduction: The Potential of a Unique Building Block
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a fascinating, yet underexplored, trifunctional molecule. It incorporates a nucleophilic hydrazine moiety, a secondary alcohol, and a sulfone group within a five-membered ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of novel heterocyclic compounds. The sulfone group, a well-known bioisostere for ethers and other functionalities, can enhance the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry.[1][2] These hydrazones can then undergo subsequent intramolecular reactions, particularly when other functional groups are present, to yield a diverse array of heterocyclic systems such as pyrazoles, pyrazolines, and oxadiazoles.[3][4][5] The presence of the hydroxyl group in 4-Hydrazinyl-1,1-dioxothiolan-3-ol opens up possibilities for intramolecular cyclization, leading to the formation of fused ring systems that are of high value in drug discovery.
This guide will provide researchers with the necessary information to explore the synthetic utility of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, enabling the generation of novel molecular scaffolds for biological screening.
Proposed Reaction Mechanism: A Pathway to Complexity
The reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with an aldehyde or ketone is proposed to proceed in a two-step sequence: initial hydrazone formation followed by an intramolecular cyclization.
Step 1: Hydrazone Formation
The initial reaction is a classic condensation between the hydrazine and the carbonyl compound to form a hydrazone intermediate.[6] This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.
Step 2: Intramolecular Cyclization
The formed hydrazone can then undergo an intramolecular cyclization. The hydroxyl group at the 3-position of the thiolane ring is well-positioned to act as a nucleophile. It can attack the imine carbon of the hydrazone, leading to the formation of a new heterocyclic ring. The regioselectivity of this cyclization will be influenced by the nature of the substituents on the aldehyde or ketone (R1 and R2). This cyclization is analogous to the formation of pyrazolines from α,β-unsaturated hydrazones.[5][7]
The proposed mechanism is illustrated in the following diagram:
Caption: Proposed reaction pathway for the formation of fused heterocyclic products.
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the investigation of the reaction between 4-Hydrazinyl-1,1-dioxothiolan-3-ol and various aldehydes and ketones. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Reaction with an Aldehyde
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq) in absolute ethanol (10 mL per mmol of hydrazine).
-
Addition of Aldehyde: To this solution, add the aldehyde (1.05 eq) in one portion.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for the Reaction with a Ketone
The protocol for ketones is similar to that for aldehydes, with a potential increase in reaction time and/or temperature due to the lower reactivity of ketones.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol
-
Ketone (e.g., acetophenone)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.0 eq) and the ketone (1.1 eq) in toluene (15 mL per mmol of hydrazine).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and azeotropically remove water using the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Extraction: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Parameter Summary
| Parameter | Aldehyde Reaction | Ketone Reaction |
| Solvent | Ethanol | Toluene |
| Catalyst | Glacial Acetic Acid | p-Toluenesulfonic Acid |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Workup | Liquid-liquid extraction | Liquid-liquid extraction with azeotropic water removal |
Characterization of Products
The structure of the synthesized heterocyclic compounds should be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the carbon-hydrogen framework of the molecule. The disappearance of the aldehyde/ketone and hydrazine protons and the appearance of new signals corresponding to the fused ring system will be indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The disappearance of the C=O stretch of the starting carbonyl and the N-H stretches of the hydrazine, and the appearance of a C=N stretch for the hydrazone intermediate or a new C-O stretch for the cyclized product, will provide evidence of the transformation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
Experimental Workflow
The overall experimental workflow is summarized in the following diagram:
Caption: A summary of the experimental workflow.
Troubleshooting
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. For ketones, ensure that water is effectively removed using a Dean-Stark apparatus. The choice of catalyst can also be critical; for less reactive substrates, a stronger acid catalyst may be required.
-
Incomplete Reaction: If the reaction does not go to completion, ensure the purity of the starting materials. The hydrazine may be susceptible to oxidation, so it should be stored under an inert atmosphere.
-
Side Reactions: The formation of azines (from the reaction of two molecules of the carbonyl with one molecule of hydrazine) is a possible side reaction. Using a slight excess of the hydrazine can help to minimize this.
Conclusion
The reaction of 4-Hydrazinyl-1,1-dioxothiolan-3-ol with aldehydes and ketones represents a promising avenue for the synthesis of novel and potentially bioactive heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to explore this chemistry. The unique structural features of the starting material, combined with the versatility of hydrazone chemistry, pave the way for the creation of diverse molecular libraries for drug discovery and development.
References
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health. [Link]
-
Pyrazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Royal Society of Chemistry. [Link]
-
An Intramolecular Cyclization Reaction Is Responsible for the in Vivo Inefficacy and Apparent pH Insensitive Hydrolysis Kinetics of Hydrazone Carboxylate Derivatives of Doxorubicin. (n.d.). ACS Publications. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Mechanism for the formation of pyrazole. (n.d.). ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
-
Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. (2021). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. (n.d.). Royal Society of Chemistry. [Link]
-
Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. (2009). National Institutes of Health. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). National Institutes of Health. [Link]
-
Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. (n.d.). MDPI. [Link]
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- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoline synthesis [organic-chemistry.org]
Application Notes and Protocols for 4-Hydrazinyl-1,1-dioxothiolan-3-ol as a Putative Ligand in Asymmetric Catalysis
Disclaimer: The following application notes and protocols are presented as a scientifically guided exploration into the potential use of 4-Hydrazinyl-1,1-dioxothiolan-3-ol as a ligand in catalysis. As of the date of this document, there is no published literature detailing its specific synthesis or application in this context. The methodologies described herein are therefore hypothetical, based on established chemical principles and analogies to structurally related, well-documented ligand systems. These protocols are intended to serve as a starting point for researchers and should be approached with the standard rigors of experimental validation.
Introduction: Unveiling the Potential of a Novel Sulfolane-Based Ligand
The quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral ligands, which impart stereocontrol to metal-catalyzed reactions, are central to this endeavor. While numerous ligand families have been extensively studied, the exploration of new structural motifs continues to yield catalysts with unique reactivity and selectivity.
This document introduces 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No. 874-47-5)[1], a molecule possessing a unique combination of structural features that suggest its potential as a bidentate ligand in asymmetric catalysis. Its key attributes include:
-
A rigid sulfolane backbone (tetrahydrothiophene-1,1-dioxide), which can impart a well-defined and predictable coordination geometry to a metal center. The conformational rigidity of such cyclic structures is often a desirable trait in chiral ligand design.
-
A β-hydrazinyl alcohol moiety, analogous to the extensively studied β-amino alcohol functionality. This N,O-donor set is known to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, and iridium, and has been successfully employed in a range of asymmetric transformations.
Given these features, we propose 4-Hydrazinyl-1,1-dioxothiolan-3-ol as a promising, yet unexplored, ligand candidate for asymmetric catalysis. This guide will provide a putative synthesis for the ligand and a detailed, hypothetical protocol for its application in a well-established catalytic reaction: the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones.
Part 1: Proposed Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
The synthesis of the target ligand is not documented in the scientific literature. However, a plausible and chemically sound approach involves the nucleophilic ring-opening of a suitable epoxide precursor with hydrazine. The commercially available 3,4-Epoxytetrahydrothiophene-1,1-dioxide (CAS No. 4509-11-9) serves as an ideal starting material[2][3].
Principle of the Synthesis
The reaction proceeds via a standard SN2-type ring-opening of the epoxide. Hydrazine hydrate acts as the nitrogen nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The regioselectivity of the attack will determine the final product. Subsequent protonation of the resulting alkoxide during aqueous workup yields the desired hydrazinyl alcohol.
Caption: Proposed synthetic workflow for the ligand.
Experimental Protocol: Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Materials:
-
3,4-Epoxytetrahydrothiophene-1,1-dioxide (1.0 eq)
-
Hydrazine hydrate (64-65% solution in water, 3.0 eq)
-
Ethanol (EtOH), reagent grade
-
Deionized water
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-Epoxytetrahydrothiophene-1,1-dioxide (e.g., 5.0 g, 37.3 mmol) in ethanol (40 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 5.6 mL, ~111.9 mmol) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add deionized water (50 mL) and extract the aqueous phase with diethyl ether (3 x 30 mL) to remove any non-polar impurities.
-
Product Isolation (Hypothetical): The product is expected to be polar and water-soluble. Lyophilization (freeze-drying) of the aqueous phase is a potential method for isolating the crude product. Alternatively, concentration of the aqueous phase followed by crystallization from a suitable solvent system (e.g., ethanol/ether) may yield the solid product.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Part 2: Application in Asymmetric Transfer Hydrogenation of Ketones
The structural analogy of 4-Hydrazinyl-1,1-dioxothiolan-3-ol to chiral β-amino alcohols strongly suggests its potential as a ligand in the Noyori-type asymmetric transfer hydrogenation of prochiral ketones[4]. This reaction is a powerful and widely used method for the synthesis of enantiomerically enriched secondary alcohols, utilizing an isopropanol/base mixture or a formic acid/triethylamine azeotrope as the hydrogen source[5].
Principle and Rationale
The proposed catalytic cycle involves the in situ formation of a ruthenium(II) complex from a suitable precursor, such as [RuCl₂(p-cymene)]₂, and the hydrazinyl alcohol ligand. In the presence of a base, a catalytically active 16-electron ruthenium hydride species is generated. This species coordinates the ketone substrate, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.
Caption: Proposed catalytic cycle for transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a model reaction for the reduction of acetophenone to 1-phenylethanol.
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol (Ligand, 0.01 eq)
-
Acetophenone (1.0 eq)
-
Isopropanol (i-PrOH), anhydrous
-
Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH) (0.05 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line equipment and dry glassware
Procedure:
-
Catalyst Pre-formation:
-
In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and the ligand 4-Hydrazinyl-1,1-dioxothiolan-3-ol (e.g., 1.7 mg, 0.01 mmol).
-
Add anhydrous isopropanol (5 mL) via syringe.
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Execution:
-
In a separate Schlenk flask under an inert atmosphere, dissolve acetophenone (e.g., 120 mg, 1.0 mmol) in anhydrous isopropanol (5 mL).
-
Prepare a 0.1 M solution of base (t-BuOK or KOH) in anhydrous isopropanol.
-
Add the pre-formed catalyst solution to the acetophenone solution via cannula or syringe.
-
Initiate the reaction by adding the base solution (e.g., 0.5 mL of 0.1 M solution, 0.05 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C or 0 °C) for the desired time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding a few drops of water or dilute HCl.
-
Remove the isopropanol under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-phenylethanol.
-
-
Analysis and Characterization:
-
Determine the conversion of the starting material and the yield of the product using ¹H NMR spectroscopy or Gas Chromatography (GC) with an internal standard.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral GC or chiral High-Performance Liquid Chromatography (HPLC).
-
Hypothetical Data Summary
The following table presents hypothetical results for the proposed reaction under various conditions, illustrating a typical optimization study.
| Entry | Ligand (mol%) | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | t-BuOK | 25 | 12 | >99 | 85 (R) |
| 2 | 1.0 | KOH | 25 | 12 | 98 | 82 (R) |
| 3 | 1.0 | t-BuOK | 0 | 24 | 95 | 92 (R) |
| 4 | 0.5 | t-BuOK | 0 | 24 | 90 | 91 (R) |
Troubleshooting and Future Perspectives
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Low Enantioselectivity: The stereochemical outcome is highly dependent on the ligand structure and reaction conditions. Lowering the reaction temperature often improves enantioselectivity. Screening different bases or solvents may also be beneficial.
-
Ligand Modification: The synthetic protocol for the ligand allows for potential modifications. For instance, using a substituted hydrazine could introduce steric bulk or electronic effects that may modulate the catalyst's activity and selectivity. Derivatization of the hydroxyl or hydrazinyl groups could also be explored.
-
Broader Applications: If proven effective in transfer hydrogenation, this ligand could be screened in other asymmetric reactions where β-amino alcohols are active, such as the enantioselective addition of organozinc reagents to aldehydes or the asymmetric reduction of imines.
Conclusion
4-Hydrazinyl-1,1-dioxothiolan-3-ol represents an intriguing and unexplored scaffold for ligand design in asymmetric catalysis. Its rigid sulfolane backbone and β-hydrazinyl alcohol functionality provide a strong rationale for its investigation in metal-catalyzed reactions. The proposed synthesis and application in asymmetric transfer hydrogenation outlined in this document offer a clear and scientifically grounded pathway for researchers to explore the catalytic potential of this novel compound. Experimental validation of these hypothetical protocols could unlock a new and valuable tool for the synthesis of chiral molecules.
References
- [Placeholder for a future publication on the synthesis and application of 4-Hydrazinyl-1,1-dioxothiolan-3-ol]
-
Petra, D. G. I., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., van Loon, A. M., de Vries, J. G., & Schoemaker, H. E. (2000). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 2000(8), 1735-1743. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Farràs, J., & Pericàs, M. A. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(12), 14051-14065. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
Kačer, P., et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(11), 17647-17684. [Link]
-
PubChem. (n.d.). 3,4-Epoxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4509-11-9 CAS MSDS (3,4-EPOXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3,4-EPOXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE | 4509-11-9 [amp.chemicalbook.com]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Polymerization Reactions Involving 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Document ID: ANP-2026-01-18-001
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the potential polymerization reactions of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. While specific literature on the polymerization of this monomer is nascent, its bifunctional nature—possessing both a nucleophilic hydrazinyl group and a reactive hydroxyl group—presents significant opportunities for the synthesis of novel polymers. This guide extrapolates from established principles of condensation polymerization and the known reactivity of hydrazines and alcohols to propose robust synthetic protocols. We will explore the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss potential applications and characterization strategies for the resulting polymers. The thiolane sulfone core also offers unique properties such as polarity and potential biocompatibility, making polymers derived from this monomer of interest for advanced materials and biomedical applications.
Introduction: The Potential of 4-Hydrazinyl-1,1-dioxothiolan-3-ol as a Monomer
4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No. 874-47-5) is a unique heterocyclic compound featuring two key functional groups amenable to polymerization: a primary hydrazine (-NHNH₂) and a secondary alcohol (-OH)[1]. The rigid thiolane dioxide ring provides a defined stereochemical and conformational scaffold. The presence of these two distinct reactive sites allows for its use in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water[2][3][4].
The inherent functionality of this monomer suggests its utility in creating polymers with repeating units linked by hydrazone, ester, or ether bonds, depending on the co-monomer and reaction conditions. The resulting polymers, containing the polar sulfone group and hydrophilic functionalities, are expected to exhibit interesting solubility profiles and potential for hydrogen bonding, making them attractive for applications in hydrogels, drug delivery matrices, and specialty polymers. Thiophene-based polymers are known for their electronic and optical properties, and while this monomer is a saturated analog, the sulfur-containing heterocycle is a key structural feature[5][6][7][8].
Mechanistic Pathways: Condensation Polymerization
Condensation polymerization is the most probable route for polymerizing 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This type of polymerization involves the reaction between two functional groups, where a small molecule is eliminated[9]. Given the monomer's structure, two primary pathways can be envisioned.
Pathway A: Reaction with Dicarbonyl Compounds (e.g., Diacids, Dialdehydes)
The highly nucleophilic hydrazine group can readily react with carbonyl compounds. This forms the basis for creating polyhydrazones or polyamides.
-
With Dialdehydes/Diketones: The reaction of the hydrazinyl group with a dialdehyde or diketone will form a polyhydrazone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, releasing water.
-
With Diacyl Chlorides/Dicarboxylic Acids: Reaction with a diacyl chloride or a dicarboxylic acid (often activated) will lead to the formation of a poly(acyl hydrazide), a type of polyamide. This reaction is highly efficient and forms stable amide bonds.
Pathway B: Self-Condensation and Reaction with Diols/Epoxides
While less common for hydrazines, the hydroxyl group can also participate in polymerization reactions.
-
With Diisocyanates: The hydroxyl group can react with diisocyanates to form polyurethanes. The hydrazinyl group would also react, leading to a more complex cross-linked structure.
-
Potential for Self-Condensation: Under specific conditions, intermolecular etherification or reaction between the hydrazine and alcohol of different monomers could occur, though this would likely require harsh conditions and may lead to uncontrolled cross-linking.
The following diagram illustrates the general concept of condensation polymerization.
Caption: General workflow of condensation polymerization.
Experimental Protocols
The following protocols are proposed based on established chemical principles for the synthesis of polymers from monomers with similar functional groups[10][11]. Note: These are theoretical protocols and require experimental validation and optimization.
Protocol 1: Synthesis of a Polyhydrazone with Terephthalaldehyde
Objective: To synthesize a linear polymer via the reaction of the hydrazinyl group with a dialdehyde.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol
-
Terephthalaldehyde
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Argon or Nitrogen gas supply
-
Schlenk flask and condenser
-
Magnetic stirrer and heating plate
Procedure:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.66 g (10 mmol) of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in 40 mL of anhydrous ethanol.
-
Purge the flask with argon for 15 minutes to create an inert atmosphere.
-
In a separate beaker, dissolve 1.34 g (10 mmol) of terephthalaldehyde in 20 mL of anhydrous ethanol, warming gently if necessary.
-
Add the terephthalaldehyde solution to the Schlenk flask via a dropping funnel.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux (approximately 78 °C) under a continuous argon stream for 24 hours. A precipitate should form as the polymer grows and becomes insoluble.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer with cold ethanol (3 x 20 mL) to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
Characterize the resulting polymer using FTIR, NMR, and GPC.
Causality Behind Choices:
-
Inert Atmosphere: Prevents oxidation of the hydrazinyl group and aldehyde.
-
Anhydrous Solvent: The reaction produces water; using an anhydrous solvent helps to drive the equilibrium towards the product side according to Le Chatelier's principle.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
Caption: Experimental workflow for polyhydrazone synthesis.
Protocol 2: Synthesis of a Poly(ester-amide) via Interfacial Polymerization
Objective: To utilize both the hydroxyl and hydrazinyl groups in a reaction with a diacyl chloride at an interface between two immiscible liquids.
Materials:
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Sebacoyl Chloride
-
Dichloromethane (DCM)
-
Beaker, magnetic stirrer
Procedure:
-
Aqueous Phase: In a 250 mL beaker, dissolve 1.66 g (10 mmol) of 4-Hydrazinyl-1,1-dioxothiolan-3-ol and 0.8 g (20 mmol) of NaOH in 50 mL of deionized water. The NaOH deprotonates the hydroxyl group to form a more reactive alkoxide and also acts as an acid scavenger for the HCl produced.
-
Organic Phase: In a separate beaker, dissolve 2.39 g (10 mmol) of sebacoyl chloride in 50 mL of DCM.
-
Interfacial Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to create two distinct layers with minimal mixing.
-
A film of polymer will form at the interface of the two liquids.
-
Using forceps, gently grasp the polymer film at the center and pull it upwards continuously. A "rope" of polymer will be drawn from the interface.
-
Wind the polymer rope onto a glass rod.
-
Wash the collected polymer thoroughly with water and then with acetone to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 50 °C.
-
Characterize the polymer.
Causality Behind Choices:
-
Immiscible Solvents: The reaction is confined to the interface, which helps to control the polymerization rate and often leads to high molecular weight polymers.
-
Base (NaOH): The base serves two critical roles: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct, preventing protonation of the hydrazine and driving the reaction forward.
-
Diacyl Chloride: Acyl chlorides are highly reactive and do not require a catalyst, making them ideal for rapid interfacial polymerization.
Polymer Characterization
A comprehensive characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups and confirm the formation of new bonds (e.g., C=N for hydrazone, C=O for amide/ester). | Disappearance of N-H stretch from primary hydrazine, appearance of C=N stretch (~1620-1680 cm⁻¹), or amide I and II bands. |
| NMR Spectroscopy (¹H & ¹³C) | To determine the detailed chemical structure of the repeating unit. | Shift in signals corresponding to the protons and carbons adjacent to the reacting functional groups. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. | Provides information on the average chain length and the distribution of chain lengths. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). | Indicates the amorphous or crystalline nature of the polymer and its thermal stability. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile of the polymer. | Provides the temperature at which the polymer begins to degrade. |
Potential Applications
Polymers derived from 4-Hydrazinyl-1,1-dioxothiolan-3-ol could find applications in several fields:
-
Biomedical Materials: The hydrophilicity imparted by the sulfone and hydroxyl/hydrazinyl groups could make these polymers suitable for hydrogels, contact lenses, or as matrices for controlled drug release. The N-N bond in hydrazone linkages can be susceptible to cleavage under acidic conditions, which could be exploited for pH-responsive drug delivery systems[11].
-
Chelating Agents: The hydrazine and hydroxyl moieties can act as ligands for metal ions, suggesting applications in water purification or as catalysts.
-
Specialty Adhesives and Coatings: The polar nature of the polymer and the potential for hydrogen bonding could lead to strong adhesive properties.
Conclusion
4-Hydrazinyl-1,1-dioxothiolan-3-ol represents a promising, yet underexplored, monomer for the synthesis of novel functional polymers. Through well-established condensation polymerization techniques, it is theoretically possible to create a variety of polymers with unique properties conferred by the thiolane sulfone core. The protocols and characterization strategies outlined in this document provide a solid foundation for researchers to begin exploring the potential of this versatile building block. Future work should focus on the experimental validation of these proposed reactions, optimization of polymerization conditions, and a thorough investigation of the properties and applications of the resulting materials.
References
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-
Thiophene‐Based Polymers: Synthesis and Applications - ResearchGate . Available at: [Link]
- Condensation polymerization.
-
Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole . Available at: [Link]
-
Condensation Polymerisation - YouTube . Available at: [Link]
-
Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate . Available at: [Link]
-
Synthesis of 2-(2-Hydrazinyl) thiazole derivatives - ResearchGate . Available at: [Link]
-
Polymerization and polycondensation reactions - MEL Science . Available at: [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH . Available at: [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC - PubMed Central . Available at: [Link]
-
Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond . Available at: [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) - SciSpace . Available at: [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur . Available at: [Link]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications - MDPI . Available at: [Link]
-
Synthesis and Applications of Thiophene Derivatives as Organic Materials - ResearchGate . Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Welcome to the technical support center for the purification of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this highly polar, multifunctional compound. Here, we provide troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Issue 1: Low Purity After Column Chromatography
Symptom: Your final product, after column chromatography, shows multiple spots on a TLC plate or significant impurities in NMR/LC-MS analysis.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The inherent basicity of the hydrazinyl group and the high polarity of the hydroxyl and sulfone moieties can lead to strong interactions with acidic silica gel, causing streaking and poor separation.[1]
-
Solution 1: Use of Modifiers: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (Et₃N) or a solution of ammonia in methanol.[1] This will improve the peak shape and resolution.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[2] Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, possibly with an acidic modifier like formic acid to protonate the amine and improve peak shape) is an excellent option for highly polar compounds.[2]
-
-
Incorrect Mobile Phase Polarity: The high polarity of the target compound requires a highly polar mobile phase for elution.
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. For normal phase, a gradient of dichloromethane (DCM) to a high percentage of methanol (MeOH) may be necessary. For reversed-phase, a gradient from high water content to high organic content (acetonitrile or methanol) is typical.
-
-
Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. If you need to purify a large amount of material, use a larger column.[2]
-
Troubleshooting Workflow for Column Chromatography
Caption: A decision-making workflow for troubleshooting low purity in column chromatography.
Issue 2: Product Fails to Crystallize or "Oils Out"
Symptom: During recrystallization, the compound separates from the solvent as a liquid (oil) rather than forming solid crystals.
Possible Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: Rapid cooling or a highly concentrated solution can favor oiling out over crystallization.
-
Solution 1: Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. An insulated container or leaving the flask at room temperature before moving to a colder environment can help.[2]
-
Solution 2: Induce Crystallization: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.[2]
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Attempt a preliminary purification using a different method, such as a quick filtration through a plug of silica or alumina, before recrystallization.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the compound may have a melting point lower than the boiling point of the solvent.
-
Solution: Experiment with different solvent systems. For polar compounds like this, ethanol, methanol, or isopropanol could be good starting points.[3] A two-solvent system, such as adding a non-polar solvent like hexane or diethyl ether to a solution of the compound in a more polar solvent like ethyl acetate or acetone until it becomes cloudy, then heating to clarify and cooling slowly, can be very effective.[4]
-
Issue 3: Product Decomposition During Purification
Symptom: The appearance of new, unexpected spots on TLC during the purification process, or a significant decrease in yield with prolonged purification times.
Possible Causes & Solutions:
-
Thermal Instability: The sulfolane moiety can be susceptible to decomposition at high temperatures.[5][6]
-
Solution: Avoid excessive heat. If using distillation for solvent removal, use a rotary evaporator at the lowest effective temperature and pressure. For recrystallization, avoid prolonged boiling.
-
-
Instability on Acidic Media: The hydrazinyl group can be sensitive to acidic conditions.
-
Solution: When using silica gel chromatography, which is inherently acidic, work quickly and consider neutralizing the silica with a triethylamine-containing solvent before packing the column.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for this compound?
A1: Given the high polarity, a good starting point is a normal-phase setup with silica gel and a mobile phase of dichloromethane (DCM) and methanol (MeOH). Begin with a TLC analysis using different ratios (e.g., 95:5, 90:10, 80:20 DCM:MeOH) to find a system that gives your product an Rf value of approximately 0.2-0.4. Remember to add 0.5-1% triethylamine to the solvent system to prevent streaking.[1]
Q2: My compound is not UV-active. How can I monitor its purification by TLC and column chromatography?
A2: If the compound lacks a UV chromophore, you will need to use a visualization stain for your TLC plates. Common stains that work for hydrazines and alcohols include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable groups like alcohols and hydrazines.
-
Ninhydrin stain: Specifically visualizes primary and secondary amines and hydrazines, often as colored spots.
For column chromatography, you will need to collect small fractions and analyze each by TLC.
Q3: What are the ideal storage conditions for 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
A3: Hydrazine derivatives can be sensitive to air and light. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH with 1% Et₃N).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which is often preferable for highly polar compounds.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the more polar solvent (e.g., methanol) to elute the compound. A typical gradient might be from 2% to 15% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC using an appropriate stain.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, being careful not to use excessive heat.
General Workflow for Purification
Sources
"stability and storage of 4-Hydrazinyl-1,1-dioxothiolan-3-ol"
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during experimental workflows. The guidance provided is based on the chemical properties of the molecule's constituent functional groups, including the hydrazine moiety, the sulfolane ring, and the hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
The stability of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is influenced by several factors, primarily related to its functional groups: the hydrazine group, the sulfolane ring, and the hydroxyl group. Key factors to consider are:
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Oxidation: The hydrazinyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Temperature: While the sulfolane ring is generally thermally stable, high temperatures can lead to decomposition.[1][2] For sulfolane itself, thermal breakdown can occur at temperatures around 220°C (430°F), producing sulfur dioxide and polymeric materials.[1][2]
-
pH: The compound's stability can be pH-dependent. The hydrazine group is basic and will react with acids. The sulfolane ring is stable in the presence of strong acids and bases.[2][3]
-
Moisture: The presence of water can influence stability, potentially participating in degradation pathways or, conversely, depressing the freezing point if the compound is a solid.[1]
Q2: What are the recommended long-term storage conditions for 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
For long-term storage, it is recommended to keep 4-Hydrazinyl-1,1-dioxothiolan-3-ol in a tightly sealed container, protected from light and air. Based on the general handling of related compounds, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C, stored under nitrogen[4] | Minimizes thermal degradation and oxidative processes. An inert atmosphere prevents oxidation of the hydrazinyl group. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the air-sensitive hydrazinyl moiety. |
| Light | Amber vial or stored in the dark | Protects against light-induced degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to moisture and atmospheric oxygen. Ensure the container material is compatible and does not leach impurities. |
Q3: How should I handle 4-Hydrazinyl-1,1-dioxothiolan-3-ol in the laboratory for routine use?
When handling this compound for daily experimental work, adhere to the following best practices:
-
Work in a well-ventilated area: Use a chemical fume hood to avoid inhalation of any potential vapors or dust.[5][6]
-
Use appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and a lab coat. The compound is expected to cause skin and eye irritation.[7]
-
Minimize exposure to air: Once the main container is opened, handle the required amount quickly and reseal the container tightly, preferably after flushing with an inert gas.
-
Avoid contact with incompatible materials: Keep the compound away from strong oxidizing agents, acids, and metals, as hydrazine derivatives can be reactive.[5][8]
Troubleshooting Guide
Issue 1: I've noticed a change in the color of my stored 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
-
Potential Cause: Color change often indicates degradation, likely due to oxidation of the hydrazinyl group. This can be caused by prolonged exposure to air or light.
-
Troubleshooting Steps:
-
Visually inspect the material. A significant color change (e.g., from white/off-white to yellow or brown) suggests decomposition.
-
If possible, perform an analytical check (e.g., NMR, LC-MS) to assess the purity of the material.
-
If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments.
-
-
Preventative Measures:
-
Always store the compound under an inert atmosphere.
-
Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.
-
Issue 2: The compound is not dissolving as expected in my solvent system.
-
Potential Cause:
-
Degradation: Degraded material may have different solubility characteristics.
-
Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the compound. The sulfolane and hydroxyl groups suggest good solubility in polar solvents.
-
-
Troubleshooting Steps:
-
Confirm the purity of your compound.
-
Try a range of polar solvents. Given the structure, polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., methanol, ethanol) are likely to be effective.
-
Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.
-
Issue 3: I am observing unexpected side products in my reaction.
-
Potential Cause:
-
Reagent Purity: The starting material may have degraded, introducing impurities that lead to side reactions.
-
Reactivity of the Hydrazinyl Group: The hydrazinyl group is a nucleophile and can react with electrophilic functional groups in your reaction mixture (e.g., aldehydes, ketones, esters).
-
-
Troubleshooting Steps:
-
Verify the purity of your 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
-
Review your reaction scheme to ensure there are no unintended reactions with the hydrazinyl or hydroxyl groups. Consider protecting these groups if necessary.
-
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol is designed to preserve the integrity of the compound by minimizing exposure to atmospheric conditions.
-
Preparation: Work in a chemical fume hood or a glove box with an inert atmosphere.
-
Equilibration: Allow the main container of 4-Hydrazinyl-1,1-dioxothiolan-3-ol and the new vials to come to room temperature before opening to prevent condensation.
-
Dispensing: Quickly weigh and dispense the desired amount of the compound into pre-labeled, amber glass vials.
-
Inerting: Flush the headspace of each new vial with a gentle stream of nitrogen or argon.
-
Sealing: Immediately and tightly seal the vials with appropriate caps.
-
Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C.
Visualizations
Caption: Potential degradation pathways for 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Caption: Recommended workflow for handling and storage.
References
-
PubChem. 4-Hydrazinyl-1-methylpiperidine dihydrochloride. National Center for Biotechnology Information. Available from: [Link].
-
Loba Chemie. 1,3-DIOXOLANE FOR SYNTHESIS. Available from: [Link].
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Organic Syntheses. (E)-(2-Chlorobenzylidene)hydrazine. Available from: [Link].
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PubChem. 4-Hydrazinyl-1-methylazepane. National Center for Biotechnology Information. Available from: [Link].
-
Sharipov, A. T. Chemical and physical properties of sulfolane. ResearchGate. Available from: [Link].
-
Wikipedia. Sulfolane. Available from: [Link].
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PubChem. (1,1-Dioxo-1,4-thiazinan-3-yl)hydrazine. National Center for Biotechnology Information. Available from: [Link].
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Pye, D. R. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. National Center for Biotechnology Information. Available from: [Link].
-
Sharipov, A. T. Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. Available from: [Link].
-
PubChem. (1,1-Dioxothiolan-3-yl)hydrazine;chloride. National Center for Biotechnology Information. Available from: [Link].
Sources
"side reactions of the hydrazinyl group in 4-Hydrazinyl-1,1-dioxothiolan-3-ol"
Welcome to the technical support center for 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with this versatile building block. Our aim is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.
Introduction
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a unique bifunctional molecule, combining the nucleophilic reactivity of a hydrazinyl group with a hydrophilic sulfolane scaffold containing a secondary alcohol. This structure presents a range of synthetic opportunities but also introduces specific potential side reactions that require careful consideration and control. This guide will address common issues in a question-and-answer format, providing both theoretical understanding and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition or instability for 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
A1: The primary stability concerns for 4-Hydrazinyl-1,1-dioxothiolan-3-ol revolve around the hydrazinyl moiety. Hydrazines are susceptible to oxidation, especially in the presence of air (oxygen) and metal catalysts.[1][2] The lone pair of electrons on the nitrogen atoms can be abstracted, leading to the formation of reactive radical species or diimide (N₂H₂), which can lead to undesired reduction of other functional groups or decomposition.[3][4][5] Additionally, like many hydrazines, this compound is a strong reducing agent and can be sensitive to heat and light.[6][7]
For long-term storage, it is recommended to keep the compound in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: Can the hydrazinyl and hydroxyl groups on the sulfolane ring react with each other?
A2: Yes, intramolecular reactions between the adjacent hydrazinyl and hydroxyl groups are a significant consideration. While under normal, neutral conditions, the hydroxyl group is generally unreactive towards the hydrazinyl group, the proximity of these functionalities on the rigid sulfolane ring can facilitate cyclization under certain conditions.[8]
Specifically, in the presence of an activating agent for the hydroxyl group (e.g., converting it to a better leaving group) or under conditions that promote dehydration, an intramolecular cyclization could occur to form a fused heterocyclic system, such as a pyrazolidine or a pyridazine derivative.[9][10] The likelihood of this reaction is dependent on the specific reaction conditions (pH, temperature, catalysts).
Q3: What are the most common side reactions to anticipate when using 4-Hydrazinyl-1,1-dioxothiolan-3-ol in a reaction with a carbonyl compound (e.g., an aldehyde or ketone)?
A3: When reacting 4-Hydrazinyl-1,1-dioxothiolan-3-ol with a carbonyl compound, the primary expected reaction is the formation of a hydrazone.[11][12][13] However, several side reactions can occur:
-
Azine Formation: This is a common side reaction where one molecule of hydrazine reacts with two molecules of the carbonyl compound, forming a C=N-N=C linkage.[3][14] This is particularly prevalent if there is a localized excess of the carbonyl compound or if the initial hydrazone is slow to form.
-
Over-alkylation: If the reaction involves alkylating agents, there is a risk of di- or even tri-alkylation of the hydrazine nitrogen atoms, leading to a mixture of products.[15]
-
Intramolecular Cyclization (Post-Hydrazone Formation): Depending on the structure of the carbonyl compound, the newly formed hydrazone could potentially undergo a subsequent intramolecular cyclization.
To minimize these side reactions, it is crucial to control the stoichiometry of the reactants carefully, often using a slight excess of the hydrazine derivative and maintaining optimal reaction temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Hydrazone Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). If starting material remains, consider increasing the reaction time or temperature moderately. | Hydrazone formation is an equilibrium process. Driving the reaction to completion may require more forcing conditions.[12] |
| Side Reactions Consuming Starting Material | Analyze the crude reaction mixture for the presence of byproducts like azines. If azine formation is significant, adjust the stoichiometry by using a larger excess of the hydrazinyl compound. | Le Chatelier's principle suggests that increasing the concentration of one reactant (the hydrazine) will shift the equilibrium towards the desired product and away from the azine byproduct which requires two equivalents of the carbonyl.[14] |
| Degradation of the Hydrazine | Ensure the reaction is carried out under an inert atmosphere, especially if elevated temperatures are required. Avoid exposure to strong oxidizing agents or catalytic metals. | The hydrazinyl group is susceptible to oxidation, which can lead to its decomposition and a reduction in the effective concentration of the reactant.[1][2] |
Issue 2: Formation of an Unexpected Heterocyclic Byproduct
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Intramolecular Cyclization | If an unexpected product with a mass corresponding to the loss of water is observed, consider the possibility of intramolecular cyclization. Modify the reaction conditions to be milder (lower temperature, less acidic or basic). | The proximity of the hydrazinyl and hydroxyl groups can facilitate cyclization, especially under harsh conditions that promote dehydration.[16] |
| Reaction with Solvent | If using a reactive solvent (e.g., an alcohol that could be oxidized to a carbonyl), consider switching to a more inert solvent like THF, dioxane, or acetonitrile. | While generally stable, some solvents can participate in side reactions under certain catalytic conditions. |
Issue 3: Difficulties in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| High Polarity of Products | The presence of the sulfone, hydroxyl, and hydrazinyl/hydrazone groups makes the compounds highly polar. Standard silica gel chromatography may be challenging. Consider using reverse-phase chromatography or employing a more polar eluent system for normal-phase chromatography. | The polarity of the molecule will dictate its interaction with the stationary phase in chromatography. Tailoring the purification method to the compound's properties is essential. |
| Product Instability on Silica Gel | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If product degradation is suspected during purification, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method like crystallization. | The hydrazone linkage can be susceptible to hydrolysis under acidic conditions.[12] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation with Minimized Side Reactions
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-Hydrazinyl-1,1-dioxothiolan-3-ol (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically when the carbonyl starting material is consumed), the product can often be isolated by precipitation upon cooling, or by removal of the solvent under reduced pressure. If necessary, purify by column chromatography using an appropriate solvent system.
Protocol 2: Analytical Characterization of Potential Side Products
The identification of side products is crucial for optimizing reaction conditions. A combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for identifying the molecular weights of the starting material, desired product, and any byproducts. It can quickly indicate the presence of azines (mass will be approximately 2x the carbonyl compound mass - 18) or cyclized products (mass will be the product mass - 18).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: Can confirm the formation of the C=N bond of the hydrazone through the appearance of a new signal and the disappearance of the aldehyde proton signal. The presence of azine byproducts may lead to a more complex spectrum with symmetry.
-
¹³C NMR: Will show the formation of the C=N carbon signal and the disappearance of the carbonyl carbon signal.
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The disappearance of the C=O stretching frequency of the starting carbonyl and the appearance of a C=N stretch can be indicative of hydrazone formation.
Visualizations
Logical Flow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Potential Reaction Pathways of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Caption: Competing reaction pathways.
References
-
Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Organic Letters, 18(21), 5616–5619. [Link]
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ResearchGate. (2016). How hydrazine reacts with OH group? [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
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Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Organic Letters. [Link]
-
arXiv. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. [Link]
-
Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(5), 1474-1478. [Link]
-
Atmospheric reaction of hydrazine plus hydroxyl radical. (2018). Scientific Reports. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). Molecules. [Link]
-
Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
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Strategy for the synthesis of pyridazine heterocycles and their derivatives. (2013). Beilstein Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. [Link]
-
J&K Scientific LLC. (2023). Wolff-Kishner Reduction. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2011). International Journal of ChemTech Research. [Link]
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Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. [Link]
-
YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. [Link]
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Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. (2013). The Journal of Organic Chemistry. [Link]
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Synthesis of Chromone-Related Pyrazole Compounds. (2012). Molecules. [Link]
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BYJU'S. (n.d.). Wolff Kishner reduction mechanism. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules. [Link]
-
Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. [Link]
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Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Crystals. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolines by reaction with hydrazine hydrate. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
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ResearchGate. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2022). Journal of the Iranian Chemical Society. [Link]
-
PubChem. (n.d.). 4-Hydrazinyl-1-methylazepane. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. [Link]
-
ResearchGate. (2007). Synthesis, characterization, bioactivity, and POM analyses of isothiochromeno[3,4-e][8][17]oxazines. [Link]
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- 17. Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Welcome to the dedicated technical support guide for the synthesis and optimization of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized and polar molecule. Here, we address common challenges encountered during its synthesis, offering troubleshooting strategies and detailed protocols grounded in established chemical principles. Our goal is to empower you to navigate the complexities of this reaction, minimize side-product formation, and achieve optimal yields and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues that may arise during your experimental work.
Q1: My reaction yield is consistently low or I'm recovering mostly starting material. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent challenge, often stemming from several interconnected factors related to the core reaction mechanism—the nucleophilic ring-opening of an epoxide by hydrazine.[1][2] Let's break down the potential causes and solutions.
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Causality: At low temperatures, the nucleophilic attack of hydrazine on the epoxide ring is slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the decomposition of the sulfolene precursor or the product itself and promote side reactions.[3][4]
-
Solution: A systematic temperature screen is recommended. Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature in 10-15°C increments. See Protocol 2 for a detailed temperature screening workflow.
-
-
Inadequate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.
-
Causality: This reaction involves a polar starting material (the epoxide) and a highly polar nucleophile (hydrazine). A solvent that can effectively solvate both is crucial. Protic solvents like ethanol or methanol are often good starting points as they can hydrogen-bond with the hydrazine and the developing hydroxyl group, stabilizing the transition state.
-
Solution: If you observe poor solubility or low conversion, consider screening alternative polar solvents. A comparison is provided in the table below.
-
-
Stoichiometry and Hydrazine Quality: The amount and purity of hydrazine are paramount.
-
Causality: Hydrazine hydrate can absorb atmospheric carbon dioxide to form hydrazine carboxylate, reducing its effective concentration. It can also be oxidized over time. Using a stoichiometric amount of compromised hydrazine will naturally lead to incomplete reaction.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of fresh, high-quality hydrazine hydrate. Ensure the container is purged with an inert gas like nitrogen or argon before and after use.
-
Q2: My reaction is messy, showing multiple spots on TLC/LC-MS. What are the common side reactions and how can I suppress them?
A2: The formation of multiple byproducts is typically due to the high reactivity of hydrazine and the potential for the product to undergo further reactions.
-
Primary Side Reaction - Dimerization/Oxidation: The primary hydrazine group in the product is nucleophilic and can react with another molecule of the starting epoxide, leading to a dimeric impurity. Furthermore, hydrazines are susceptible to oxidation, which can lead to a complex mixture of products.[5]
-
Causality: This is often exacerbated by prolonged reaction times, high temperatures, and the presence of oxygen.
-
Solution:
-
Control Stoichiometry: Avoid a large excess of the epoxide starting material.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.
-
Monitor Closely: Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
-
-
Azine Formation (if carbonyl impurities are present): Although the primary reaction is with an epoxide, if your starting material or solvent contains aldehyde or ketone impurities, azine formation can occur.[6]
-
Causality: Hydrazine reacts readily with two equivalents of a carbonyl compound to form a C=N-N=C linkage.[6]
-
Solution: Use high-purity, carbonyl-free solvents and starting materials.
-
The diagram below illustrates the desired reaction pathway versus a potential dimerization side reaction.
Caption: Desired reaction pathway vs. a common side reaction.
Q3: I'm struggling to purify the final product. It seems to be highly water-soluble and doesn't behave well on standard silica gel chromatography. What are my options?
A3: This is a very common issue. The combination of the sulfone, hydroxyl, and hydrazine groups makes 4-Hydrazinyl-1,1-dioxothiolan-3-ol a highly polar and water-soluble compound, which presents a significant purification challenge.
-
Challenge with Standard Chromatography:
-
Normal-Phase Silica: The product will likely have very strong interactions with the silica gel, leading to broad peaks, poor recovery, and potentially streaking, even with highly polar mobile phases like dichloromethane/methanol.
-
Reversed-Phase (C18): The compound is often too polar to be retained on standard C18 columns and may elute in the solvent front with the injection void.[7]
-
-
Recommended Purification Strategy: HILIC
-
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[8] It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous solvent (like water). The water acts as the strong, eluting solvent.[7][8]
-
Solution: Employ HILIC for purification. This will allow for good retention and separation of your polar product from less polar impurities. See Protocol 3 for a starting method for HILIC purification.
-
-
Alternative Strategy: Crystallization/Recrystallization
-
If the product is a solid and can be synthesized in high purity, direct crystallization from the reaction mixture or recrystallization of the crude material can be an effective and scalable purification method.
-
Solvent Screening: Screen various solvent/anti-solvent systems. Good candidates might include ethanol/ethyl acetate, methanol/diethyl ether, or isopropanol/heptane.
-
Experimental Protocols & Data
Protocol 1: General Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific setup and reagents.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-epoxy-1,1-dioxothiolane (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at 50°C. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 0.5% triethylamine) or LC-MS every hour.
-
Workup: Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude product. The crude material can then be purified as described in Protocol 3 .
Protocol 2: Reaction Condition Optimization - Temperature & Solvent Screen
This workflow is designed to efficiently identify the optimal reaction conditions for your specific laboratory setup.
Caption: Workflow for optimizing reaction solvent and temperature.
Data Summary Table (Example)
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product Purity (LC-MS Area%) |
| 1 | Ethanol | 50 | 4 | >95% | 85% |
| 2 | Methanol | 50 | 4 | >95% | 82% |
| 3 | Isopropanol | 50 | 6 | 80% | 75% |
| 4 | Acetonitrile | 50 | 6 | 65% | 60% |
| 5 | Ethanol | 75 | 2 | >95% | 70% (degradation observed) |
Based on this example data, Ethanol at 50°C provides the best balance of reaction rate and purity.
Protocol 3: Purification by HILIC Flash Chromatography
-
Column: Silica gel or an Amine-functionalized silica column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (or DMSO if solubility is an issue).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water (can be modified with 0.1% formic acid or 0.1% ammonium hydroxide to improve peak shape, depending on the product's pKa).
-
-
Gradient:
-
Start with a high organic concentration to ensure the compound is retained on the column.
-
Example Gradient: 95% A / 5% B, hold for 2 column volumes (CV).
-
Then, run a linear gradient from 95:5 A:B to 70:30 A:B over 10-15 CV.
-
Hold at 70:30 A:B for 2-3 CV to elute the product.
-
-
Detection: Use UV detection (if the compound has a chromophore) and/or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer, which are ideal for compounds lacking a strong chromophore.
-
Fraction Collection: Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvents under reduced pressure. A freeze-dryer (lyophilizer) is often the best method for removing the final traces of water.
References
-
Wharton, P. S. (1961). Reaction of α,β-Epoxy Ketones with Hydrazine. Wikipedia. Available at: [Link]
-
Jung, I., et al. (2013). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Li, Z., et al. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. arXiv. Available at: [Link]
-
Kim, S., et al. (2009). Epoxide reduction with hydrazine on graphene: a first principles study. PubMed. Available at: [Link]
-
Kim, S., et al. (2009). Epoxide reduction with hydrazine on graphene: A first principles study. ResearchGate. Available at: [Link]
- Google Patents. US5290953A - Process for producing sulfolane compounds. Google Patents.
- Google Patents. US2963407A - Dehydration of hydrazine. Google Patents.
- Google Patents. US4657751A - Process for purifying aqueous hydrazine hydrate solutions. Google Patents.
-
Hnát, J., et al. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. Available at: [Link]
-
Myers, A. G., et al. (2005). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. PMC - NIH. Available at: [Link]
-
Wikipedia. Sulfolane. Wikipedia. Available at: [Link]
-
Shyamkumar, C. PROCESS ANALYSIS OF SULFOLANE PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Open Research Oklahoma. Available at: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Ghorai, P., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. NIH. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]
-
LibreTexts Chemistry. (2023). 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. LibreTexts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxiv.org [arxiv.org]
- 3. Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 4. Sulfolane - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Welcome to the dedicated support center for the synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS 874-47-5)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Overview of the Synthesis
The most direct and common route to 4-Hydrazinyl-1,1-dioxothiolan-3-ol involves the nucleophilic ring-opening of a suitable epoxide precursor, 3,4-epoxy-tetrahydrothiophene-1,1-dioxide, with hydrazine. This reaction leverages the high nucleophilicity of hydrazine to attack one of the electrophilic carbons of the epoxide ring. The sulfone group is robust and generally stable under these reaction conditions.
The overall transformation is a classic example of an SN2-type epoxide opening. The stereochemistry of the starting epoxide will dictate the relative stereochemistry of the final product, typically resulting in a trans relationship between the hydroxyl and hydrazinyl groups due to the backside attack mechanism.
Caption: General synthetic route to 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues in a direct, problem-solving format.
Issue 1: Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield. After work-up, I mostly recover starting material or baseline impurities on TLC. What are the likely causes?
Answer: Low conversion is a frequent challenge and can typically be traced back to three main areas: reagent quality, reaction conditions, or the stability of the starting epoxide.
-
Reagent Reactivity: Hydrazine hydrate is the key nucleophile. Its effectiveness can be compromised by age or improper storage, leading to decomposition or oxidation. Always use a fresh, reputable source of hydrazine hydrate.
-
Reaction Conditions: The nucleophilic attack on the epoxide is the rate-determining step.
-
Solvent Choice: The reaction requires a solvent that can solubilize both the polar sulfone epoxide and hydrazine hydrate. Protic solvents like ethanol, isopropanol, or even water are excellent choices as they can facilitate proton transfer to the opening alkoxide.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can significantly increase the reaction rate without promoting excessive side reactions. Monitor the reaction closely, as higher temperatures can lead to decomposition.[2]
-
Stoichiometry: A molar excess of hydrazine hydrate (typically 2-5 equivalents) is recommended. This ensures the epoxide is the limiting reagent and helps drive the reaction to completion, minimizing the formation of dimeric byproducts.
-
-
Starting Material Integrity: The epoxide precursor, 3,4-epoxy-tetrahydrothiophene-1,1-dioxide, can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during its synthesis or storage. Before starting the reaction, confirm the purity and integrity of your epoxide via ¹H NMR or LC-MS.
Protocol: Verifying Starting Material and Optimizing Conditions
-
Analyze Epoxide: Dissolve a small sample of your 3,4-epoxy-tetrahydrothiophene-1,1-dioxide in DMSO-d₆ and acquire a ¹H NMR spectrum. Look for the characteristic signals of the epoxide protons. The presence of significant diol signals (from hydrolysis) indicates compromised starting material.
-
Small-Scale Test Reaction: Set up a small-scale reaction (50-100 mg) in ethanol. Add 3 equivalents of fresh hydrazine hydrate. Stir at room temperature and monitor by TLC every hour (Eluent: 10% MeOH in CH₂Cl₂). If no significant conversion is observed after 4 hours, gradually warm the reaction to 45 °C and continue monitoring. This will help you identify the optimal temperature without committing a large amount of material.
Issue 2: Multiple Byproducts Observed
Question: My TLC/LC-MS analysis shows the desired product mass, but also several significant impurities. What are these side products and how can I prevent them?
Answer: The formation of multiple products points to competing reaction pathways. Hydrazine is a bifunctional nucleophile and can also act as a reducing agent, leading to a predictable set of impurities.
Common Side Products:
-
Dimeric Adduct (N,N'-bis-adduct): This arises when both nitrogen atoms of a single hydrazine molecule react with two separate epoxide molecules. This is more prevalent when the concentration of hydrazine is low relative to the epoxide.
-
Azine/Hydrazone Derivatives: If the product alcohol is oxidized to a ketone under the reaction conditions, it can react with remaining hydrazine to form a hydrazone, which can further react to form an azine.[2] This is less common but possible if air (oxygen) is not excluded.
-
Over-reduction Products: Under certain conditions, especially with prolonged heating, hydrazine can decompose to form diimide (N₂H₂), a reducing agent. This could potentially reduce other functional groups, though the sulfone is very stable.[3]
Caption: Competing reaction pathways in the synthesis.
Mitigation Strategies:
| Strategy | Rationale & Causality |
| Use Excess Hydrazine | Using 2-5 equivalents of hydrazine hydrate ensures that an epoxide molecule is statistically more likely to react with a fresh, unreacted hydrazine molecule, suppressing the formation of the dimeric adduct. |
| Maintain Inert Atmosphere | While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) minimizes the presence of oxygen, which can contribute to oxidative side reactions leading to azine formation. |
| Control Temperature | Avoid excessive heat. High temperatures can accelerate decomposition of both hydrazine and the product, leading to a more complex mixture. Stick to the lowest effective temperature. |
| Controlled Addition | For larger scale reactions, consider adding the epoxide solution dropwise to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, further disfavoring dimerization. |
Issue 3: Difficult Product Isolation and Purification
Question: The product appears to be highly polar and water-soluble, making extraction from the aqueous reaction mixture inefficient. What is the best approach for work-up and purification?
Answer: This is a very common issue for small, poly-functionalized molecules. The combination of a hydroxyl group, a hydrazinyl group, and a sulfone makes the product quite polar and likely to have high water solubility.
Work-up & Isolation Protocol:
-
Solvent Removal: After the reaction is complete, the first step is to remove the bulk of the reaction solvent (e.g., ethanol) under reduced pressure (rotary evaporation).
-
Azeotropic Removal of Water/Hydrazine: Co-evaporate the residue with toluene or isopropanol (2-3 times). This helps to azeotropically remove residual water and excess hydrazine hydrate, which can interfere with subsequent purification.
-
Direct Purification: The resulting crude oil or solid can often be taken directly to purification without a traditional aqueous work-up. Attempting to extract from water with solvents like ethyl acetate or dichloromethane will likely result in poor recovery.
Purification Techniques:
| Method | Description & Recommended Conditions |
| Silica Gel Chromatography | This is the most common method. Due to the product's polarity, a strong solvent system is required. Start with a mobile phase of 5-10% Methanol in Dichloromethane (DCM) and gradually increase the methanol concentration. Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can improve peak shape and reduce tailing by deactivating acidic sites on the silica. |
| Crystallization / Recrystallization | If the crude product is semi-crystalline, attempt crystallization. A solvent system like isopropanol/heptane or ethanol/diethyl ether could be effective. Dissolve the crude material in a minimum amount of the more polar solvent (isopropanol/ethanol) while warm, and then slowly add the less polar anti-solvent (heptane/ether) until turbidity persists. Allow to cool slowly. |
| Reverse-Phase Chromatography | For very polar products or difficult separations, reverse-phase (C18) chromatography using a Water/Acetonitrile or Water/Methanol gradient may be a viable, albeit more expensive, option. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for working with hydrazine hydrate? A1: Hydrazine and its hydrate are acutely toxic, corrosive, and suspected carcinogens.[2] Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts). Have a quench solution (e.g., a dilute solution of sodium hypochlorite/bleach) ready for any spills.
Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use silica plates and a mobile phase like 10-15% Methanol in DCM. The starting epoxide is less polar than the product. Visualize the spots using a potassium permanganate (KMnO₄) stain, which is highly effective for both the epoxide and the product (which contains alcohol and hydrazine moieties). The product will appear as a new, more polar spot (lower Rf).
Q3: How should the final product be stored? A3: The hydrazinyl group is susceptible to air oxidation. For long-term storage, it is best to keep the purified 4-Hydrazinyl-1,1-dioxothiolan-3-ol as a solid in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperature (e.g., < 4 °C).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Wharton Reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Halpern, M. (n.d.). PTC Hydrazine Addition to Epoxide. Phase Transfer Catalysis. Retrieved January 17, 2026, from [Link]
-
Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. (2023). arXiv. Retrieved January 17, 2026, from [Link]
-
Kim, S., et al. (2009). Epoxide reduction with hydrazine on graphene: A first principles study. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kim, S., et al. (2009). Epoxide reduction with hydrazine on graphene: a first principles study. The Journal of Chemical Physics. Retrieved January 17, 2026, from [Link]
-
Sulfolane - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
3-Hydroxysulfolane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Purification of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Welcome to the technical support guide for 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this highly polar, heterocyclic compound. Our guidance is grounded in established chemical principles to help you achieve the highest possible purity in your research and development efforts.
Understanding the Challenge: The Chemistry of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a unique molecule characterized by several functional groups that dictate its behavior during purification:
-
Sulfone Group (-SO₂-): The 1,1-dioxothiolane ring is a sulfolane derivative. This group is a strong dipole, rendering the molecule highly polar and aprotic.[1][2]
-
Hydroxyl Group (-OH): This group contributes to the molecule's high polarity and allows for hydrogen bonding.
-
Hydrazinyl Group (-NHNH₂): This functional group is basic and nucleophilic. Its basicity is a primary cause of purification challenges, particularly in normal-phase chromatography, where it interacts strongly with acidic silica gel.[3][4]
The combination of these groups results in a compound that is highly soluble in polar solvents like water but exhibits poor solubility and chromatographic behavior in typical non-polar organic solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude sample of 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
A1: Impurities typically originate from two sources: the synthesis process and degradation.
-
Synthesis-Related Impurities: The synthesis of the sulfolane backbone often starts with butadiene and sulfur dioxide, which are hydrogenated to form sulfolane.[1][5][6] Subsequent functionalization to add the hydroxyl and hydrazinyl groups can leave unreacted starting materials, intermediates, or byproducts.
-
Degradation Products: Sulfolane and its derivatives can decompose at elevated temperatures, potentially forming acidic byproducts such as sulfur dioxide.[5][7] The hydrazinyl moiety is also susceptible to oxidation.
Q2: Why does my compound streak severely on a standard silica gel TLC plate?
A2: This is a classic problem for polar, basic compounds. The streaking is caused by the strong interaction between the basic hydrazinyl group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This leads to irreversible adsorption, slow elution, and broad, tailing spots. To obtain a meaningful Rf value and assess separation, you must modify your chromatographic system.
Q3: I need to purify a multi-gram batch. Which technique offers the best balance of purity and scalability?
A3: For multi-gram quantities, traditional column chromatography or recrystallization is preferred over preparative HPLC. Given the compound's properties, recrystallization via salt formation is often the most effective and scalable starting point. By converting the basic hydrazine group into a salt (e.g., a hydrochloride salt), you significantly alter its solubility profile, which can facilitate crystallization away from neutral or acidic impurities.[4] If chromatography is necessary, reversed-phase flash chromatography is the most suitable approach.[3]
Q4: How can I accurately determine the purity of my final product?
A4: A combination of methods is recommended.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC), particularly using a reversed-phase (C18) or HILIC column, is the gold standard for assessing purity and identifying trace impurities.[8][9]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and help identify any residual solvents or synthesis-related impurities.
-
Quantitative Analysis: For determining the percentage purity of the hydrazine functional group, titrimetric methods, such as titration with potassium iodate (KIO₃), can be employed.[10][11]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Problem Area 1: Column Chromatography Failures
Q: My compound either remains at the baseline (Rf = 0) on my silica gel column or streaks so badly that I get no separation. What should I do?
A: This indicates that your chosen stationary phase and mobile phase are incompatible with your highly polar and basic compound. Standard silica gel is not the ideal choice.
Solution Pathway:
-
Switch to a Different Stationary Phase: The most effective solution is to move away from standard silica.
-
Reversed-Phase (RP) Silica (C18): This is the recommended method. The separation occurs on a non-polar stationary phase using a polar mobile phase (e.g., water/acetonitrile or water/methanol). This approach is ideal for retaining and separating polar compounds.[3][8]
-
Alumina (Neutral or Basic): If you must use a normal-phase system, alumina is a better choice than silica for basic compounds as it is less acidic.[3]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like amine-bonded silica) with a primarily organic mobile phase containing a small amount of aqueous solvent. It is excellent for retaining very polar molecules that elute too quickly in reversed-phase.[9][12]
-
-
Modify Your Normal-Phase System (If you must use silica):
-
Add a Basic Modifier: To neutralize the acidic silica sites and improve peak shape, add a basic modifier to your eluent. Common choices include 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol.[3][4]
-
Use a Highly Polar Mobile Phase: You will need a very polar solvent system to elute the compound. A gradient of methanol in dichloromethane (DCM) is a common starting point (e.g., 0% to 20% MeOH in DCM, with 1% Et₃N).
-
Problem Area 2: Recrystallization Failures
Q: I'm trying to recrystallize my product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. The presence of impurities can also inhibit crystal lattice formation.[3]
Solution Pathway:
-
Re-dissolve and Dilute: Add a small amount of hot solvent to completely re-dissolve the oil. The goal is to find the minimum amount of hot solvent needed for full dissolution.[3]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Rapid cooling promotes oiling; slow cooling encourages the formation of organized crystal lattices.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.[3]
-
-
Consider an Alternative Solvent System: Experiment with different solvent pairs (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) to find a system that yields good crystals.
Q: My recrystallized product has a low yield and doesn't seem much purer. What's wrong?
A: This suggests either that you are using too much solvent (reducing yield) or that the impurities have similar solubility to your product and are co-crystallizing.
Solution Pathway:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude material. Any excess solvent will retain more of your product in solution upon cooling, thus lowering the recovery.[3]
-
Perform a Pre-Purification Step: If impurities are co-crystallizing, a preliminary purification is necessary.
-
Charcoal Treatment: If you have colored impurities, add a small amount of activated charcoal to the hot solution, let it sit for a few minutes, and then filter the hot solution through Celite to remove the charcoal before allowing it to cool.[3]
-
Acid-Base Extraction: Use the basicity of the hydrazinyl group. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
-
Key Experimental Protocols & Workflows
Workflow: Selecting a Purification Strategy
This decision tree guides the user from initial assessment to the most promising purification technique.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: Purification by Reversed-Phase (RP) Flash Chromatography
This method is highly effective for polar compounds that behave poorly on silica gel.
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading):
-
Dissolve your crude material (e.g., 1 g) in a minimum amount of a strong, polar solvent like methanol or DMSO.
-
To this solution, add C18-functionalized silica gel (approx. 2-3 times the mass of your crude product).
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This prevents overloading the column and improves separation.[3]
-
-
Column Selection and Equilibration:
-
Select a pre-packed C18 flash column appropriately sized for your sample load (typically, the sample should be 1-5% of the stationary phase mass).[3]
-
Equilibrate the column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile) for at least 5 column volumes. To improve the peak shape of your basic compound, consider adding 0.1% formic acid or trifluoroacetic acid to both your water and acetonitrile.[3]
-
-
Chromatography Execution:
-
Load the dry sample onto the equilibrated column.
-
Begin elution with the starting mobile phase.
-
Run a gradient to increase the eluting power of the mobile phase. A typical gradient would be from 5% to 50% acetonitrile in water over 10-15 column volumes.
-
Collect fractions and monitor by TLC (using an appropriate RP-TLC plate) or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product.
-
Table 1: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Pros | Cons |
| Reversed-Phase (RP) | Non-polar (C18) | Polar (Water/ACN) | Excellent for polar compounds; good peak shape with acid modifier.[3][8] | Requires removal of aqueous solvents (lyophilization); C18 silica is more expensive. |
| Normal-Phase (NP) | Polar (Silica Gel) | Non-polar (Hex/EtOAc) | Inexpensive; easy solvent removal. | Unsuitable for this compound; causes severe streaking and poor recovery.[4] |
| Modified NP | Polar (Silica Gel) | Polar (DCM/MeOH) + Base | Can work if RP is unavailable. | Requires basic modifiers which can be difficult to remove; separation is often still inferior to RP.[3] |
| HILIC | Very Polar (Amine, Diol) | High Organic + Water | Excellent retention for very polar compounds; uses volatile organic solvents.[12] | Column equilibration can be slow; less common in some labs. |
References
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed, National Center for Biotechnology Information. [Link]
-
Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
- US Patent 3,252,997A - Purification of sulfolane compounds.
-
Sulfolane Derivatives. The Journal of Organic Chemistry, ACS Publications. [Link]
- US Patent 3,622,598A - Production of sulfolane.
- Purifying sulfolane - EP 0412214 A1.
-
Sulfolane. Wikipedia. [Link]
-
Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Sulfolane | C4H8O2S. PubChem, National Institutes of Health. [Link]
- WO2011063551A1 - Preparation and purification of iodixanol.
-
Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]
-
Purity of Hydrazine Hydrate. Scribd. [Link]
-
The Determination of Hydrazino–Hydrazide Groups. [Link]
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- 12. biotage.com [biotage.com]
Technical Support Center: Synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Welcome to the technical support center for the synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established principles of heterocyclic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
A common and logical synthetic pathway involves a two-step process starting from a commercially available or readily synthesized precursor, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1] The first step is the nucleophilic substitution of the bromide with hydrazine, followed by an in-situ or subsequent workup to yield the target molecule.
Q2: Why is hydrazine hydrate typically used in excess?
Hydrazine hydrate serves both as a nucleophile and often as a solvent or co-solvent. Using it in excess ensures the reaction goes to completion by Le Chatelier's principle. However, a large excess can complicate purification.[2] In some cases, reducing the excess and employing a phase-transfer catalyst can improve yield and simplify workup.[3]
Q3: What are the primary stability concerns for 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
The primary stability concerns for this molecule are its susceptibility to oxidation and potential degradation under harsh pH conditions. The hydrazinyl group is prone to oxidation, which can be accelerated by the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[4][5] The sulfolane ring itself is generally stable, but the presence of the hydroxyl and hydrazinyl groups can make the molecule sensitive to strong acids or bases.[6]
Q4: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. Due to the high polarity of the starting material, product, and hydrazine, a polar mobile phase will be required. A typical system might be Dichloromethane:Methanol (9:1 or 8:2) with a few drops of ammonia to prevent streaking. Staining with ninhydrin can help visualize the hydrazine-containing compounds. For more quantitative analysis, LC-MS is highly recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Incomplete Reaction:
-
Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.
-
Solution 1: Increase Reaction Time and/or Temperature. The nucleophilic substitution may be sluggish. Cautiously increase the reaction temperature (e.g., from room temperature to 40-50 °C) and monitor the reaction progress every few hours.
-
Solution 2: Use a Different Hydrazine Source. Anhydrous hydrazine, if available and handled with appropriate safety precautions, can be more reactive than hydrazine hydrate.
-
Solution 3: Phase-Transfer Catalysis. If the reaction is biphasic, a phase-transfer catalyst like methyl tributyl ammonium chloride can enhance the reaction rate and yield by transferring the hydrazine into the organic phase.[3]
-
-
Side Reactions/Product Degradation:
-
Diagnosis: TLC shows multiple spots, and the desired product spot is weak. Mass spectrometry may reveal byproducts corresponding to oxidation or elimination.
-
Solution 1: Inert Atmosphere. The hydrazinyl group is susceptible to oxidation.[5] Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side products.
-
Solution 2: Control of pH. The reaction mixture is basic due to hydrazine. If the pH is too high, it could promote side reactions. While challenging to buffer, ensuring the use of high-quality reagents is crucial.
-
Solution 3: Formation of Hydrazones. If carbonyl-containing impurities are present in the solvent or on glassware, they can react with the hydrazine to form hydrazones.[7][8] Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Problem 2: Presence of Impurities in the Final Product
Possible Impurities & Purification Strategies
| Impurity | Identification | Removal Strategy |
| Unreacted Starting Material | TLC, LC-MS, 1H NMR | Optimize reaction conditions for full conversion. If present in the final product, purification by column chromatography may be necessary. |
| Hydrazine/Hydrazine Salts | Can be difficult to detect by UV on TLC. May be visible in 1H NMR as a broad peak. | Co-evaporate with a high-boiling point solvent like toluene or perform an aqueous workup with careful pH control. In some cases, precipitation of the product from a suitable solvent system can leave hydrazine behind. |
| Oxidized Byproducts | LC-MS will show masses corresponding to the loss of hydrogen or the formation of dimers.[4] | Perform the reaction and purification under an inert atmosphere. Flash column chromatography may separate these less polar byproducts. |
| Di-substituted Product | LC-MS will show a mass corresponding to the reaction of two molecules of the starting material with one molecule of hydrazine. | Use a sufficient excess of hydrazine to favor the mono-substituted product. |
Problem 3: Difficulties in Product Isolation and Purification
Challenges & Solutions
-
High Polarity and Water Solubility:
-
Challenge: The product is a polar, water-soluble molecule, making extraction from aqueous media difficult.
-
Solution 1: Evaporation and Trituration. After the reaction, carefully remove excess hydrazine hydrate under reduced pressure (with appropriate safety measures). The resulting residue can be triturated with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., diethyl ether or ethyl acetate).
-
Solution 2: Reverse-Phase Chromatography. For highly polar compounds that are difficult to purify using normal-phase silica gel, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is a powerful alternative.[9]
-
Solution 3: Aqueous Normal-Phase Chromatography. This technique, a form of HILIC, uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing water, which can be effective for purifying highly polar, water-soluble compounds.[9]
-
-
Product is an Oil or Gummy Solid:
-
Challenge: The product may not crystallize easily, making handling and purification difficult.
-
Solution 1: Salt Formation. Convert the product to a hydrochloride or hydrobromide salt by treating a solution of the free base (e.g., in isopropanol or methanol) with a solution of HCl or HBr in a suitable solvent. Crystalline salts are often easier to handle and purify by recrystallization. A hydrochloride salt of a similar compound is known.[10]
-
Solution 2: Lyophilization. If the product is water-soluble and thermally labile, lyophilization (freeze-drying) from an aqueous solution can yield a solid powder.
-
Visualized Workflows
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. (1,1-Dioxothiolan-3-yl)hydrazine chloride | C4H10ClN2O2S- | CID 16461206 - PubChem [pubchem.ncbi.nlm.nih.gov]
"decomposition pathways of 4-Hydrazinyl-1,1-dioxothiolan-3-ol"
Welcome to the technical support center for 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and decomposition of this molecule. As a bifunctional compound incorporating both a sulfolane and a hydrazine moiety, understanding its chemical behavior is critical for successful experimentation. This guide is structured to address potential issues you may encounter and to provide scientifically grounded explanations and solutions.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in experimental settings.
Issue: Unexpected degradation of the compound upon heating.
Question: I am observing significant degradation of my 4-Hydrazinyl-1,1-dioxothiolan-3-ol sample during a reaction that requires elevated temperatures. What are the likely decomposition pathways, and how can I mitigate this?
Answer:
The thermal instability of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is primarily dictated by the thermal limits of the sulfolane ring and the reactivity of the hydrazinyl group.
-
Sulfolane Ring Decomposition: The sulfolane ring is generally thermally stable up to approximately 220°C.[1][2] Above this temperature, it can undergo decomposition to yield sulfur dioxide (SO₂) and polymeric materials.[1][2] The presence of oxygen can significantly accelerate this degradation.[3]
-
Hydrazine Moiety Decomposition: The hydrazinyl group is known to be thermally sensitive. Its decomposition is influenced by factors such as temperature, pressure, and the presence of catalytic surfaces.[4][5] At lower temperatures, the primary decomposition product is often ammonia (NH₃), while at higher temperatures, nitrogen gas (N₂) and hydrogen gas (H₂) are the dominant products.[4]
Combined Decomposition Profile: For 4-Hydrazinyl-1,1-dioxothiolan-3-ol, thermal stress will likely initiate decomposition of the more labile hydrazinyl group first, followed by or concurrently with the degradation of the sulfolane ring at higher temperatures.
Mitigation Strategies:
-
Temperature Control: If possible, conduct reactions at the lowest effective temperature.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-mediated degradation of the sulfolane ring.[6]
-
Catalyst Screening: Be mindful of the catalytic activity of metal surfaces or reagents, as they can lower the decomposition temperature of the hydrazine moiety.[4]
Diagram: Predicted Thermal Decomposition Pathways
Caption: Key environmental factors affecting the stability of the compound.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the properties and reactivity of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
1. What are the expected acidic or basic properties of this molecule?
The molecule possesses both a weakly basic hydrazinyl group and a weakly acidic hydroxyl group. The sulfone group is electron-withdrawing, which will decrease the basicity of the hydrazine nitrogen atoms compared to hydrazine itself. The overall pH of a solution of this compound will depend on the solvent and any impurities present. It is important to consider these properties when choosing reaction conditions, as pH can influence the stability of the compound.
2. How might the presence of acids or bases in my reaction mixture affect the stability of 4-Hydrazinyl-1,1-dioxothiolan-3-ol?
-
Acidic Conditions: Strong acids can protonate the hydrazinyl group, which may alter its reactivity. The sulfolane ring is generally stable in acidic conditions. [7][8]* Basic Conditions: Strong bases can deprotonate the hydroxyl group. The sulfolane ring is also reported to be stable against alkalis. [7][8]However, the presence of strong bases could potentially catalyze other degradation pathways of the overall molecule, especially at elevated temperatures.
3. What are the likely major byproducts I should look for when analyzing a potentially degraded sample?
Based on the known decomposition of the parent moieties, you should consider looking for the following:
-
From the sulfolane ring: Sulfur dioxide (SO₂) if thermal decomposition has occurred. Acidic byproducts can also form, especially in the presence of oxygen. [3]* From the hydrazine moiety: Ammonia (NH₃) is a likely product of thermal decomposition at lower temperatures. [4]* Polymeric materials: High-temperature degradation of the sulfolane ring can lead to the formation of polymers. [3] A combination of analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy would be beneficial for identifying these potential degradation products.
III. Experimental Protocols
Protocol: Inert Atmosphere Handling
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Weighing: Weigh the 4-Hydrazinyl-1,1-dioxothiolan-3-ol in a glove box or under a positive pressure of inert gas.
-
Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and needles for reagent additions.
-
Execution: Maintain a gentle flow of inert gas over the reaction mixture throughout the experiment, especially if heating is required.
IV. References
-
Extraction Unit Sulfolane Solvent Regeneration. Stratus Engineering, Inc.[Link]
-
Sulfolane - Wikipedia. [Link]
-
Polar solvent (sulfone compounds) Sulfolane | Functional Materials | Product Information. Sumitomo Seika Chemicals Co., Ltd.[Link]
-
Chenoweth, K., van Duin, A. C., & Goddard, W. A., 3rd (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The journal of physical chemistry. A, 113(31), 8975–8987. [Link]
-
Investigation of Sulfolane Degradation in Aqueous Alkanolamine Solutions Under the Stripping Operational Condition. ResearchGate. [Link]
-
Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. [Link]
-
Santos, L. B., Pimentel, M. A. S., De Julio, M., Ribeiro, C. A., Capela, J. M. V., & Crespi, M. S. (2013). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 113(3), 1209–1216. [Link]
-
SULFOLANE TECHNICAL ASSISTANCE AND EVALUATION REPORT. Alaska Department of Environmental Conservation. [Link]
-
Thermal decomposition mechanism and quantum chemical investigation of hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO). ResearchGate. [Link]
-
Darowicki, K., & Slepski, P. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Sustainability, 10(10), 3677. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. [Link]
-
Sulfolane: A Versatile Dipolar Aprotic Solvent. ResearchGate. [Link]
-
Properties of Sulfolane Quoted in the Literature. Guanghua. [Link]
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- 2. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]
- 3. stratusengr.com [stratusengr.com]
- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Methods for 4-Hydrazinyl-1,1-dioxothiolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Hydrazinyl-1,1-dioxothiolan-3-ol
4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No: 874-47-5) is a unique heterocyclic compound featuring a sulfone group, a hydroxyl group, and a hydrazine moiety within a five-membered ring.[1] Its molecular formula is C₄H₁₀N₂O₃S, with a molecular weight of 166.2 g/mol .[1] The presence of multiple polar functional groups imparts high polarity and potential reactivity, which presents distinct challenges for its analytical determination. This guide will explore and compare various analytical techniques suitable for this molecule, focusing on chromatography and spectroscopy.
Chromatographic Methods: A Comparative Analysis
The high polarity of 4-Hydrazinyl-1,1-dioxothiolan-3-ol dictates the choice of chromatographic techniques. Here, we compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), outlining the necessary considerations for each.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of polar, non-volatile compounds. For 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a reversed-phase HPLC (RP-HPLC) method would be the most logical starting point.
Causality Behind Experimental Choices:
-
Stationary Phase: Due to the compound's high polarity, conventional C18 columns might exhibit poor retention. Specialized "aqueous" C18 phases or more polar stationary phases like those with embedded polar groups are recommended to prevent phase collapse in highly aqueous mobile phases.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol would be necessary to achieve adequate retention and peak shape.[2] The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the hydrazine and hydroxyl groups.
-
Detection: Given the absence of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be feasible but could lack sensitivity and selectivity.[3] More specific detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are suitable for non-volatile compounds with no UV chromophore. For highest sensitivity and structural confirmation, coupling HPLC with Mass Spectrometry (HPLC-MS) is the optimal approach.
Table 1: Comparison of HPLC Methodologies
| Parameter | Standard RP-HPLC | Polar-Embedded RP-HPLC | HILIC |
| Stationary Phase | C8, C18 | C18 with polar end-capping | Silica, Amide, Cyano |
| Mobile Phase | High organic content | High aqueous content compatible | High organic content with aqueous modifier |
| Retention Mechanism | Hydrophobic interactions | Mixed-mode (hydrophobic and polar) | Partitioning into an aqueous layer on the stationary phase |
| Pros for Analyte | Widely available | Better retention for polar compounds | Excellent retention for highly polar compounds |
| Cons for Analyte | Poor retention expected | May require specific column chemistries | Can have longer equilibration times |
Gas Chromatography (GC)
Direct GC analysis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is challenging due to its low volatility and the reactive nature of the hydrazine group. Therefore, derivatization is a mandatory step to increase volatility and thermal stability.
Causality Behind Experimental Choices:
-
Derivatization: The hydrazine moiety can be readily derivatized with carbonyl compounds like acetone or benzaldehyde to form stable hydrazones.[4][5] This reaction reduces the polarity and increases the molecular weight, making the analyte amenable to GC analysis.[5] For enhanced sensitivity with electron capture detection (ECD), derivatizing agents like pentafluorobenzaldehyde can be used.[6]
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be a suitable choice for separating the derivatized analyte from potential byproducts.
-
Detection: Flame Ionization Detection (FID) can be used for general-purpose analysis. For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (GC-MS) is the preferred detector.[5][7]
Workflow for GC Analysis:
Caption: Workflow for the GC-MS analysis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation and characterization of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight and fragmentation information critical for identification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode would be suitable for LC-MS analysis, likely protonating the hydrazine nitrogen.
-
Fragmentation: The sulfone group is a key structural feature. In MS/MS experiments, characteristic fragmentation patterns of sulfones can be observed.[8][9] A tandem mass spectrometric method has been developed for the specific identification of the sulfone functional group by reacting the protonated analyte with trimethyl borate in the gas phase.[10] The fragmentation of the heterocyclic ring and losses of water from the hydroxyl group would also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the definitive structural elucidation of the molecule.
-
¹H NMR: The spectrum would show characteristic signals for the protons on the thiolane ring, the hydroxyl proton, and the protons of the hydrazine group. The chemical shifts and coupling constants would provide information about the stereochemistry of the molecule.
-
¹³C NMR: The spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbons bonded to the sulfone, hydroxyl, and hydrazine groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Hydrazine) | Stretching | 3100-3500 |
| C-H (Alkane) | Stretching | 2850-3000 |
| S=O (Sulfone) | Asymmetric Stretching | 1300-1350[11] |
| S=O (Sulfone) | Symmetric Stretching | 1120-1160[11] |
| N-N (Hydrazine) | Stretching | 1000-1200[12] |
Experimental Protocol: Derivatization for GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the 4-Hydrazinyl-1,1-dioxothiolan-3-ol standard or sample in a suitable solvent (e.g., methanol).
-
Derivatization Reaction: Add an excess of the derivatizing agent (e.g., acetone). The reaction is typically rapid at room temperature.[5]
-
Extraction: Perform a liquid-liquid extraction to transfer the less polar derivative into an organic solvent immiscible with the reaction solvent (e.g., add water and extract with dichloromethane).[7]
-
Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).
-
GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system.
Logical Relationship of Analytical Techniques:
Caption: A logical workflow for the comprehensive analysis of the target compound.
Conclusion
The analysis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol requires a multi-faceted approach. For quantification, HPLC with a polar-modified stationary phase and MS detection is the most direct and sensitive method. GC-MS offers a viable alternative but necessitates a validated derivatization step. For unambiguous structural confirmation, a combination of NMR, MS, and FTIR spectroscopy is essential. The choice of the optimal analytical strategy will depend on the specific research or quality control objectives, the sample matrix, and the available instrumentation.
References
- Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.
- ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Request PDF.
-
Kenttämaa, H. I., & Zhang, F. (2007). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry, 72(19), 7111-7119. [Link]
-
Knize, M. G., Felton, J. S. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology, 41(5), 647-655. [Link]
-
Kosyakov, D. S., Ul'yanovskii, N. V., & Popov, M. S. (2021). Determination of hydrazine and its methyl derivatives by the gas chromatography method on packed columns. Journal of Analytical Chemistry, 76(10), 1165-1173. [Link]
-
Mochalov, I. N., & Mochalov, L. A. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(13), 1463-1476. [Link]
-
Jia, A., & Ding, J. (2012). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry, 84(21), 9497-9503. [Link]
-
ResearchGate. (n.d.). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Request PDF. [Link]
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A Comparative Guide to the X-ray Crystal Structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol Derivatives
This guide provides a comprehensive analysis of the anticipated X-ray crystal structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol and its derivatives. While a definitive crystal structure for this specific molecule is not yet publicly available, this document synthesizes data from closely related, structurally characterized heterocyclic sulfones to offer a predictive comparison. By examining the established structural motifs of analogous compounds, we can infer the likely molecular geometry, packing, and intermolecular interactions that govern the solid-state architecture of this promising class of compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of novel heterocyclic scaffolds.
Introduction: The Significance of the Sulfolane Scaffold
The sulfolane ring, a five-membered saturated heterocycle containing a sulfone group, is a key structural motif in medicinal chemistry and materials science.[1][2] The 1,1-dioxothiolane core imparts high polarity, thermal stability, and the capacity for strong hydrogen bonding, making it an attractive scaffold for designing molecules with specific biological activities.[3] The introduction of a hydrazinyl group at the 4-position and a hydroxyl group at the 3-position is expected to create a molecule with a rich hydrogen bonding landscape, potentially leading to unique solid-state properties and interactions with biological targets. Understanding the three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.[4]
Comparative Structural Analysis: Insights from Related Heterocyclic Sulfones
The crystal structures of several heterocyclic sulfones have been elucidated, providing a foundation for predicting the structural features of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. A recurring theme in the crystal packing of sulfones bearing hydrogen bond donors is the formation of extensive hydrogen-bonding networks, often involving the sulfone oxygen atoms as acceptors.[5][6][7]
For instance, the crystal structure of 1,4-Thiazine S,S-dioxide derivatives reveals strong N-H···O=S hydrogen bonds that lead to the formation of molecular chains.[5] Similarly, in other heterocyclic sulfones, C-H···O interactions with the sulfone group are prevalent and contribute significantly to the overall crystal packing.[6]
Based on these precedents, we can anticipate that the crystal structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol will be dominated by a complex network of intermolecular hydrogen bonds. The hydrazinyl (-NHNH2) and hydroxyl (-OH) groups provide multiple hydrogen bond donors, while the sulfone oxygens and the nitrogen atoms of the hydrazinyl group can act as acceptors. This is likely to result in a highly stable, three-dimensional supramolecular architecture.
The sulfolane ring in related structures typically adopts an envelope or a twisted conformation.[5] For 4-Hydrazinyl-1,1-dioxothiolan-3-ol, the substituents at the 3 and 4 positions will influence the specific ring pucker. The relative stereochemistry of the hydroxyl and hydrazinyl groups (cis or trans) will be a critical determinant of both the molecular conformation and the resulting hydrogen-bonding patterns.
The following tables present hypothetical yet realistic crystallographic data for a derivative of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, based on typical values observed for related heterocyclic sulfones.[5][6]
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Hypothetical Value |
| Empirical formula | C4H10N2O3S |
| Formula weight | 166.20 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 10.2(1) Å, β = 98.5(1)° | |
| c = 9.1(1) Å, γ = 90° | |
| Volume | 780(2) ų |
| Z | 4 |
| Density (calculated) | 1.415 Mg/m³ |
| Absorption coefficient | 0.35 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |
| Reflections collected | 8120 |
| Independent reflections | 1850 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1850 / 0 / 120 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.110 |
| R indices (all data) | R1 = 0.055, wR2 = 0.125 |
| Largest diff. peak and hole | 0.45 and -0.30 e.Å⁻³ |
Table 2: Predicted Bond Lengths (Å) and Angles (°) for Key Functional Groups
| Bond/Angle | Predicted Length (Å) / Angle (°) |
| S1-O1 | 1.44(1) |
| S1-O2 | 1.45(1) |
| S1-C1 | 1.78(2) |
| S1-C4 | 1.79(2) |
| C2-C3 | 1.53(2) |
| C3-O3 | 1.42(2) |
| C3-C4 | 1.54(2) |
| C4-N1 | 1.47(2) |
| N1-N2 | 1.45(2) |
| O1-S1-O2 | 118.0(5) |
| C1-S1-C4 | 95.0(5) |
| O3-C3-C2 | 110.0(1) |
| O3-C3-C4 | 109.5(1) |
| N1-C4-C3 | 111.0(1) |
Experimental Protocols
The synthesis of 4-Hydrazinyl-1,1-dioxothiolan-3-ol can be achieved through the nucleophilic ring-opening of 3,4-epoxysulfolane with hydrazine. This reaction is analogous to the synthesis of related sulfolane-based amino alcohols.[8]
-
Step 1: Synthesis of 3,4-Epoxysulfolane. 3,4-Epoxysulfolane is prepared from 3-sulfolene by epoxidation with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent like dichloromethane (DCM).
-
Step 2: Reaction with Hydrazine. 3,4-Epoxysulfolane is dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of hydrazine hydrate is added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
-
Step 4: Crystallization. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system. Given the polar nature of the molecule, a mixture of a polar solvent (e.g., ethanol, methanol, or water) and a less polar co-solvent may be effective. Vapor diffusion of a non-solvent into a solution of the compound is another viable crystallization technique.
The determination of the crystal structure follows a well-established workflow.[9]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.[11]
-
Validation: The final refined structure is validated using crystallographic software to ensure its quality and correctness.
Visualizations
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Caption: Predicted molecular structure and key hydrogen bonding interactions.
Conclusion
This guide provides a predictive yet scientifically grounded comparison of the X-ray crystal structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives. By leveraging structural data from analogous heterocyclic sulfones, we anticipate a molecule with a distinct three-dimensional conformation governed by an extensive network of hydrogen bonds. The detailed experimental protocols for synthesis and crystallographic analysis provided herein offer a roadmap for researchers seeking to elucidate the definitive structure of this and related compounds. Such structural insights are crucial for advancing the development of novel therapeutics and functional materials based on the versatile sulfolane scaffold.
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A Comparative Guide to the Reactivity of Substituted Hydrazines: A Case Study of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, hydrazine derivatives serve as indispensable building blocks. Their unique nucleophilic character and ability to form stable nitrogen-nitrogen bonds are fundamental to the construction of a vast array of heterocyclic compounds, active pharmaceutical ingredients, and functional materials. The reactivity of a hydrazine is not monolithic; it is exquisitely tuned by the nature of its substituents. This guide provides a comparative analysis of the reactivity of four distinct hydrazine derivatives: the novel compound 4-Hydrazinyl-1,1-dioxothiolan-3-ol , the foundational Hydrazine Hydrate , the classic aromatic Phenylhydrazine , and the sterically hindered alkyl tert-Butyl Hydrazine .
A critical aspect of this guide is the current scarcity of published experimental data on the reactivity of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. Consequently, our analysis of this specific compound is grounded in a theoretical framework derived from its structural and electronic properties, offering a predictive comparison against its well-characterized counterparts. This approach aims to provide a reasoned starting point for researchers interested in exploring the synthetic potential of this and similar molecules.
Structural and Electronic Underpinnings of Reactivity
The reactivity of a hydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom. This, in turn, is governed by a combination of electronic and steric effects imparted by its substituents.
-
4-Hydrazinyl-1,1-dioxothiolan-3-ol : This molecule presents a fascinating case of competing electronic influences. The sulfonyl group (SO₂) is known to be strongly electron-withdrawing through its inductive effect, which is expected to decrease the electron density on the hydrazine moiety and thus reduce its nucleophilicity.[1][2] In contrast, the β-hydroxyl group may enhance reactivity through intramolecular catalysis, potentially acting as a proton shuttle during reactions.[3][4]
-
Hydrazine Hydrate : As the parent compound, it provides a baseline for reactivity, uninfluenced by substituent electronic or steric effects.
-
Phenylhydrazine : The phenyl group is electron-withdrawing due to a combination of inductive and resonance effects.[5] This delocalization of the nitrogen lone pair into the aromatic ring reduces the hydrazine's nucleophilicity compared to alkyl hydrazines.
-
tert-Butyl Hydrazine : The tert-butyl group is electron-donating through an inductive effect, which should increase the nucleophilicity of the hydrazine nitrogen. However, its significant steric bulk can hinder its approach to electrophilic centers, potentially overriding the favorable electronic effect in certain reactions.[6][7]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sulfolane Compounds
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of sulfolane is paramount. This industrial solvent's high water solubility and potential for environmental persistence necessitate robust and reliable analytical methods.[1][2] This guide provides an in-depth comparison of the prevalent analytical techniques for sulfolane, focusing on the validation parameters that ensure data integrity and trustworthiness. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you in selecting and implementing the most suitable method for your application.
The Analytical Landscape for Sulfolane: GC vs. HPLC
The determination of sulfolane is predominantly achieved through Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID).[2][3] High-Performance Liquid Chromatography (HPLC) presents a viable, albeit less common, alternative.[4][5] The choice between these techniques hinges on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.
Gas Chromatography (GC): The Workhorse for Sulfolane Analysis
GC is well-suited for sulfolane analysis due to the compound's volatility.[6] When coupled with a mass spectrometer (GC-MS), it offers high selectivity and sensitivity, enabling positive identification and quantification even in complex matrices.[6][7] GC-FID is a simpler, more cost-effective alternative, suitable for routine analysis where high sensitivity is not the primary concern.[8]
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
HPLC, particularly in the reverse-phase mode, can also be employed for sulfolane analysis.[4][5] This technique is advantageous for samples that are not amenable to GC without derivatization or for laboratories where GC instrumentation is limited. The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[4][5]
Comparative Analysis of Validated Methods
A critical aspect of selecting an analytical method is its validated performance. The following table summarizes key validation parameters from various published methods for sulfolane analysis, offering a comparative overview.
| Method | Matrix | Linearity (r²) | Accuracy (% Recovery or %RE) | Precision (%RSD) | LOD/LOQ | Reference |
| GC-MS | Rodent Plasma | ≥ 0.99 | ≤ ±5.1% RE | ≤ 2.9% | LOD: 0.516 ng/mL | [1][9] |
| GC-MS | Wetland Vegetation | - | 80 ± 12% | - | 90 ng/g | [7] |
| GC-MS | Water | - | - | - | - | [6] |
| GC-FID | - | - | - | - | LOD: 2-5 ppm (FID), 0.1 ppm (FPD) | [10] |
| HPLC-UV | - | - | - | - | - | [4][5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RE: Relative Error, RSD: Relative Standard Deviation, FPD: Flame Photometric Detector
The "Why" Behind the "How": A Deeper Look at Method Parameters
The trustworthiness of an analytical method is built upon a foundation of sound scientific principles. Here, we explore the rationale behind key experimental choices in sulfolane analysis.
Sample Preparation: The Critical First Step
Due to its high water solubility, extracting sulfolane from aqueous matrices and biological tissues can be challenging.[11][12][13] The choice of extraction solvent and technique is crucial for achieving good recovery and minimizing matrix interference.
-
Liquid-Liquid Extraction (LLE): Dichloromethane (DCM) is a commonly used solvent for LLE of sulfolane from water samples.[2][14] However, concerns about its environmental impact are prompting the exploration of greener alternatives.[2]
-
Solid-Liquid Extraction (SLE): For soil and vegetation samples, SLE with solvents like dichloromethane or methanol is often employed.[2][7]
-
Isotope Dilution: The use of a deuterated internal standard, such as sulfolane-d8, is highly recommended.[14][15] This approach corrects for variations in extraction efficiency and matrix effects, significantly improving the accuracy and precision of the method.
Chromatographic Separation: Achieving Resolution
The selection of the analytical column and the optimization of chromatographic conditions are vital for separating sulfolane from other sample components.
-
GC Column Selection: A variety of capillary columns have been used for sulfolane analysis, with lengths ranging from 15 to 30 meters and various stationary phases.[2][16] The choice of column will depend on the specific sample matrix and potential co-contaminants.
-
HPLC Column Selection: For HPLC, reverse-phase columns like C18 are typically used.[5]
Detection: Seeing the Signal
The detector's role is to provide a sensitive and selective response to the analyte.
-
Mass Spectrometry (MS): MS detection is the gold standard for confirmation due to its ability to provide structural information based on mass-to-charge ratios.[6][14]
-
Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds, but it lacks the selectivity of MS.[8]
Experimental Workflows and Protocols
To ensure the reproducibility and self-validation of the analytical methods, detailed experimental protocols are essential.
Workflow for GC-MS Analysis of Sulfolane in Water
The following diagram illustrates a typical workflow for the analysis of sulfolane in water samples by GC-MS.
Detailed Protocol for GC-MS Analysis of Sulfolane in Water
This protocol is a synthesized example based on common practices and should be validated in the user's laboratory.
1. Sample Preparation 1.1. Collect a 100 mL water sample in a clean glass container. 1.2. Add a known amount of sulfolane-d8 internal standard to the sample. 1.3. Adjust the sample pH to <2 with a suitable acid. 1.4. Transfer the sample to a separatory funnel and add 50 mL of dichloromethane (DCM). 1.5. Shake vigorously for 2 minutes, periodically venting the funnel. 1.6. Allow the layers to separate and collect the organic (bottom) layer. 1.7. Repeat the extraction with a fresh 50 mL portion of DCM. 1.8. Combine the organic extracts and dry over anhydrous sodium sulfate. 1.9. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis 2.1. Instrument: Gas chromatograph coupled to a mass spectrometer. 2.2. Column: (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). 2.3. Injector Temperature: 250 °C. 2.4. Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. 2.5. Carrier Gas: Helium at a constant flow rate of 1 mL/min. 2.6. MS Conditions: Electron ionization (EI) mode, scan range m/z 40-250.
3. Calibration and Quantification 3.1. Prepare a series of calibration standards containing known concentrations of sulfolane and a constant concentration of sulfolane-d8. 3.2. Analyze the calibration standards and samples under the same GC-MS conditions. 3.3. Construct a calibration curve by plotting the ratio of the peak area of sulfolane to the peak area of sulfolane-d8 against the concentration of sulfolane. 3.4. Determine the concentration of sulfolane in the samples from the calibration curve.
Validation Parameters: A Logical Relationship
The validation of an analytical method is a comprehensive process where each parameter is interconnected. The following diagram illustrates the logical flow of method validation.
Conclusion
The validation of analytical methods for sulfolane is a critical undertaking that ensures the reliability and defensibility of scientific data. While GC-MS remains the predominant technique due to its sensitivity and selectivity, HPLC offers a viable alternative. The choice of method should be guided by the specific application, matrix, and desired performance characteristics. By understanding the principles behind the analytical choices and adhering to rigorous validation protocols, researchers can confidently generate high-quality data for this environmentally significant compound.
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A Comparative Guide to the Biological Activity Screening of 4-Hydrazinyl-1,1-dioxothiolan-3-ol Derivatives
Introduction: The Therapeutic Potential of Sulfone-Containing Hydrazones
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, molecules incorporating a sulfone moiety have garnered significant attention due to their diverse pharmacological activities. The sulfone group, a potent hydrogen bond acceptor, can significantly influence the physicochemical properties of a molecule, thereby enhancing its interaction with biological targets. When integrated into a hydrazone framework, which itself is a versatile pharmacophore known for a wide spectrum of biological activities, the resulting sulfonyl hydrazone scaffold presents a promising avenue for the discovery of new drugs.[1]
This guide provides a comparative overview of the potential biological activities of 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives. While direct experimental data for this specific class of compounds is not yet prevalent in the public domain, this document will extrapolate and compare potential activities based on robust data from structurally related sulfonyl hydrazone and hydrazide-hydrazone derivatives. We will delve into the established anticancer, antimicrobial, and enzyme inhibitory activities of these related compounds, providing a predictive framework for the screening of novel 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives. Furthermore, this guide will furnish detailed, field-proven experimental protocols for key biological assays to empower researchers in their screening endeavors.
Anticipated Biological Activities and Comparative Analysis
Based on the extensive research into structurally similar sulfonyl hydrazones, it is plausible to predict that 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives will exhibit a range of biological activities. The subsequent sections will explore these potential activities, supported by experimental data from analogous compounds.
Anticancer Activity: A Promising Frontier
The sulfonyl hydrazone scaffold has emerged as a significant pharmacophore in the design of novel anticancer agents. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines.
Comparative Data for Structurally Related Sulfonyl Hydrazones:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Arylsulfonylhydrazones | MCF-7 (Breast) | < 1.0 | [2] |
| Arylsulfonylhydrazones | MDA-MB-231 (Breast) | < 1.0 | [2] |
| N-2(5H)-furanonyl sulfonyl hydrazones | MCF-7 (Breast) | 14.35 | [3] |
| Hydrazone linkage-based aryl sulfonates | MCF-7 (Breast) | 17.8 | [4] |
| 1,2,4-Triazole-3-thiol hydrazones | Various | 2-17 | [5] |
This table presents a selection of reported IC50 values for various sulfonyl hydrazone derivatives against different cancer cell lines, showcasing their potential as anticancer agents.
The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For instance, some sulfonyl hydrazones have been shown to induce apoptosis through the intrinsic pathway by altering the mitochondrial membrane potential and activating caspases.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it an excellent primary screening tool for novel anticancer compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The absorbance of the resulting solution is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Workflow Diagram for MTT Assay:
Caption: A streamlined workflow for determining the anticancer activity of test compounds using the MTT assay.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Hydrazones, including those with sulfone moieties, have a well-documented history of antimicrobial activity against a wide range of bacterial and fungal pathogens.[6][7] The mechanism of their antimicrobial action often involves the inhibition of essential enzymes or disruption of cell wall synthesis.
Comparative Data for Structurally Related Hydrazide-Hydrazones:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazones | S. aureus | 1.95 - 7.81 | [7] |
| Hydrazide-hydrazones | E. faecalis | 15.62 | [7] |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various Bacteria | 0.48 - 15.62 | [7] |
| Sulfone-linked bis heterocycles | Various Bacteria | - | [8] |
This table highlights the Minimum Inhibitory Concentration (MIC) values of various hydrazide-hydrazone derivatives against different microbial strains, indicating their potential as antimicrobial agents.
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow Diagram for MIC Determination:
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition: Targeting Key Biological Pathways
The structural features of sulfonyl hydrazones make them attractive candidates for the design of enzyme inhibitors. The sulfonyl group can act as a key interacting moiety within the active site of an enzyme, while the hydrazone linkage provides conformational flexibility.
Comparative Data for Structurally Related Sulfonyl Hydrazones:
| Compound Class | Target Enzyme | IC50 / Kᵢ | Reference |
| Sulfonylhydrazone-substituted imidazo[1,2-a]pyridines | PI3 Kinase p110alpha | 0.26 nM (IC50) | [2] |
| Aryl sulfonyl hydrazones conjugated with 1,3-diaryl pyrazoles | Metallo-β-lactamases | 1.5 - 16.4 µM (Kᵢ) | [8] |
| Indole-Based Hydrazones Containing A Sulfonamide Moiety | Carbonic Anhydrase IX and XII | < 10 nM (Kᵢ) | [9] |
| Hydrazone Derivatives | Monoamine Oxidase (MAO) | 0.028 µM (IC50) | [10] |
This table showcases the potent and selective enzyme inhibitory activities of various sulfonyl hydrazone derivatives against different therapeutically relevant enzymes.
The specific enzymes that 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives might inhibit will depend on the nature of the substituents attached to the core structure. A rational drug design approach, coupled with high-throughput screening against a panel of relevant enzymes, will be crucial in identifying their specific targets.
Conclusion: A Call for Experimental Validation
This guide has provided a comprehensive, albeit predictive, comparison of the potential biological activities of 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives. Based on the robust body of evidence for structurally related sulfonyl hydrazones and hydrazide-hydrazones, it is highly probable that this novel class of compounds will exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties.
The provided experimental protocols for the MTT and MIC assays offer a solid foundation for researchers to initiate the biological screening of these promising derivatives. The true therapeutic potential of 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives, however, can only be unlocked through rigorous experimental validation. The data presented herein should serve as a catalyst for further investigation into this intriguing and potentially fruitful area of medicinal chemistry. The synthesis and subsequent biological evaluation of a library of these derivatives are now warranted to confirm these predictions and to identify lead compounds for further development.
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A Comparative Guide to Computational Investigations of 4-Hydrazinyl-1,1-dioxothiolan-3-ol Reaction Mechanisms
Introduction: The Enigmatic Reactivity of a Multifunctional Scaffold
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a fascinating heterocyclic compound that incorporates several key functional groups within a strained five-membered ring: a nucleophilic hydrazine moiety, a secondary alcohol, and an electron-withdrawing sulfone group. This unique combination suggests a rich and complex reactivity profile, making it a potentially valuable scaffold in medicinal chemistry and drug development. The sulfone group, a known pharmacophore, enhances the molecule's polarity and ability to act as a hydrogen bond acceptor, while the hydrazinyl group is a versatile precursor for a wide range of heterocyclic systems, most notably pyrazoles.[1]
Despite its potential, a thorough survey of the scientific literature reveals a significant gap: there are no published computational or experimental studies detailing the reaction mechanisms of 4-Hydrazinyl-1,1-dioxothiolan-3-ol. This guide, therefore, aims to bridge this gap by providing a comprehensive framework for researchers to investigate its reactivity using modern computational chemistry techniques. We will propose plausible reaction pathways, offer a detailed, step-by-step computational workflow for their investigation, and compare these hypothetical mechanisms with established reactions of analogous structures. This document serves as a roadmap for elucidating the chemistry of this promising molecule.
Part 1: Proposed Reaction Mechanisms – Intramolecular Pathways
The proximity of the hydrazinyl and hydroxyl groups on the thiolane dioxide ring suggests that intramolecular reactions could be highly favored. The most probable transformation is a cyclization-dehydration sequence to form a fused pyrazoline or pyrazole ring system. We propose two primary pathways for this transformation, differing in the initial step.
Mechanism A: Acid-Catalyzed Dehydration-Cyclization
This pathway is initiated by the protonation of the hydroxyl group under acidic conditions, followed by the elimination of water to form a carbocation intermediate. The nucleophilic hydrazine then attacks this carbocation to form a five-membered ring, which, after deprotonation, yields the final pyrazoline product.
Caption: Proposed base-catalyzed cyclization via a ketone intermediate.
Part 2: A Guide to the Computational Workflow
To rigorously evaluate the feasibility of these proposed mechanisms, a systematic computational study is required. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating reaction mechanisms, providing valuable insights into the electronic properties and energetics of reactants, intermediates, transition states, and products. [2][3]
Experimental Protocol: Computational Methodology
The following protocol outlines a robust computational approach for investigating the reaction mechanisms of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
1. Software Selection:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. These programs offer a wide range of DFT functionals and basis sets suitable for this type of study.
2. Model System and Initial Geometry Optimization:
-
Construct the 3D structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
-
Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 or PM7 method, to obtain a reasonable starting geometry.
3. DFT-Level Geometry Optimization:
-
Optimize the geometries of all reactants, intermediates, and products using a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. [4][5]For potentially more accurate results, especially for transition states, a functional from the M06 family of meta-hybrid GGAs, such as M06-2X, with a larger basis set like 6-311+G(d,p) is recommended.
-
The choice of solvent is crucial. Given the polar nature of the reactants and potential intermediates, it is advisable to perform all calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), with water or an appropriate organic solvent.
4. Frequency Calculations:
-
Perform frequency calculations on all optimized structures at the same level of theory.
-
Purpose:
-
To confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).
-
To obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.
-
5. Transition State Searching:
-
For each proposed elementary step, locate the corresponding transition state (TS) structure.
-
Methods:
-
Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian). This requires providing the reactant and product structures for the elementary step.
-
Berny optimization algorithm with eigenvector following. This is a more robust method but requires a good initial guess for the TS geometry.
-
-
Once a TS is located, perform a frequency calculation to verify the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations: Perform IRC calculations starting from the TS geometry to confirm that it connects the desired reactant and product minima.
6. Calculation of Reaction Energetics:
-
Using the computed Gibbs free energies, calculate the activation energy (ΔG‡) and the reaction free energy (ΔGr) for each elementary step.
-
ΔG‡ = G(Transition State) - G(Reactant)
-
ΔGr = G(Product) - G(Reactant)
-
-
Construct a reaction energy profile for each proposed mechanism.
Caption: A systematic workflow for the computational investigation.
Part 3: Data Interpretation and Comparison
The primary output of this computational study will be the reaction energy profiles for the proposed mechanisms. The kinetically and thermodynamically most favorable pathway will be the one with the lowest overall activation energy barrier and the most negative Gibbs free energy of reaction, respectively.
Table 1: Hypothetical Comparative Data for Proposed Mechanisms
| Parameter | Mechanism A (Acid-Catalyzed) | Mechanism B (Base-Catalyzed, via Ketone) | Alternative Intermolecular Reaction |
| Rate-Determining Step | Dehydration (B -> C) | Intramolecular Condensation (B -> C) | Bimolecular Nucleophilic Attack |
| Calculated ΔG‡ (kcal/mol) | Value to be determined | Value to be determined | Value to be determined |
| Overall ΔGr (kcal/mol) | Value to be determined | Value to be determined | Value to be determined |
| Predicted Major Product | Fused Pyrazoline | Fused Pyrazole | Dimer or Polymer |
This table provides a template for summarizing the key energetic data that would be obtained from the computational study.
Comparison with Alternative Reactions
While intramolecular reactions are often favored, intermolecular reactions should also be considered as a comparative alternative. For instance, the hydrazine moiety of one molecule could act as a nucleophile, attacking another molecule of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, leading to dimerization or polymerization. A computational investigation of a representative intermolecular reaction would provide a valuable benchmark for assessing the likelihood of the proposed intramolecular pathways. The principles of nucleophilic attack by hydrazines are well-documented and can serve as a basis for constructing these alternative models. [1][6] The reactivity of the sulfone group itself is another point of comparison. While generally stable, cyclic sulfones can undergo reactions such as elimination or substitution under certain conditions, particularly if there is a good leaving group or a means to stabilize a carbanion alpha to the sulfone. [7][8]Computational analysis of the charge distribution and bond orders around the sulfone group can help to assess its potential participation in the reaction.
Conclusion: Charting a Course for Discovery
The absence of established reaction mechanisms for 4-Hydrazinyl-1,1-dioxothiolan-3-ol presents a unique opportunity for original research. The computational framework outlined in this guide provides a clear and robust methodology for exploring its reactivity. By systematically investigating plausible intramolecular and intermolecular pathways, researchers can predict the most likely reaction products and gain deep mechanistic insights. These theoretical predictions can then guide future experimental work, accelerating the discovery and application of new chemical entities derived from this versatile scaffold. The synergy between computational and experimental chemistry is paramount, and this guide serves as the foundational step in that collaborative process.
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Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst. (2025). ACS Omega. [Link]
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Mechanistic Study of Alcohol Dehydration on γ-Al2O3. (2009). The Journal of Physical Chemistry C, 113(27), 11635–11643. [Link]
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Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). Fiveable. [Link]
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dehydration of cyclic alcohol. (2018, April 4). YouTube. [Link]
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Kinetics and Mechanism of Alcohol Dehydration on γ‐Al2O3: Effects of Carbon Chain Length and Substitution. (2014). AIChE Journal, 60(12), 4085-4094. [Link]
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A Comparative Guide to Sulfolane-Based Building Blocks in Modern Chemistry
This guide provides an in-depth comparative analysis of sulfolane-based building blocks, designed for researchers, scientists, and professionals in drug development. We will explore the synthesis, properties, and applications of these versatile scaffolds, supported by experimental data and protocols to empower your research and development endeavors.
Introduction: The Sulfolane Scaffold – A Privileged Structure
Sulfolane, or tetrahydrothiophene-1,1-dioxide, is a highly polar, aprotic organosulfur compound first described in 1916 and commercially developed by Shell Oil Company in the 1960s.[1][2][3] Initially prized as a stable industrial solvent for extractive distillation, its unique physicochemical properties have made it a valuable building block in synthetic and medicinal chemistry.[2][3][4][5]
The sulfone functional group renders the molecule highly polar and water-miscible, while the saturated four-carbon ring provides a rigid, three-dimensional structure.[3] This rigidity is a key advantage in drug design, as it allows for the precise spatial orientation of substituents, making the sulfolane ring a "privileged structure" in medicinal chemistry.[1] Furthermore, the sulfone moiety is an excellent electron-withdrawing group, influencing the reactivity of adjacent carbon atoms and serving as a versatile synthetic handle.[6]
Key Attributes of the Sulfolane Core:
-
High Polarity and Dipole Moment: With a high dipole moment (μ = 4.7-4.8 D) and dielectric constant (ε ≈ 43.3), sulfolane effectively solvates cations and stabilizes polar intermediates in reactions.[4][7]
-
Chemical and Thermal Stability: Sulfolane is exceptionally stable against strong acids, bases, and oxidizing agents, and it can withstand high temperatures, making it suitable for a wide range of reaction conditions.[4][5]
-
Rigid Conformational Scaffold: The defined geometry of the sulfolane ring is ideal for creating molecules where the 3D arrangement of functional groups is critical for biological activity.
Synthesis of Sulfolane and Key Derivatives
Understanding the synthesis of these building blocks is fundamental to their application. The primary industrial route to sulfolane has been refined over decades, and various methods exist for introducing functionality onto the ring.
Industrial Synthesis of Sulfolane
The most common synthesis involves a two-step process starting from butadiene and sulfur dioxide.[2]
-
Cheletropic Reaction: Butadiene reacts with sulfur dioxide (SO₂) to form 3-sulfolene.
-
Hydrogenation: The resulting 3-sulfolene is then hydrogenated, typically using a Raney nickel or Ni-B/MgO catalyst, to yield the saturated sulfolane ring.[2]
An alternative laboratory and industrial synthesis involves the oxidation of tetrahydrothiophene with hydrogen peroxide, which proceeds through a tetramethylene sulfoxide intermediate.[2]
Caption: Industrial synthesis of sulfolane from butadiene.
Synthesis of Functionalized Building Blocks
Creating derivatives for specific applications often involves introducing functional groups such as amines, halogens, or hydroxyls. These functionalized sulfolanes serve as key intermediates. For example, 3-aminosulfolane, a common building block, can be synthesized via nucleophilic substitution of a precursor like 3-bromosulfolane.[1] The electron-withdrawing nature of the sulfone group makes the neighboring methylene groups susceptible to alkylation with various electrophiles, providing another route to substituted derivatives.[6]
Comparative Analysis of Sulfolane Building Blocks
The choice of a specific sulfolane derivative depends on its intended application. Here, we compare the parent sulfolane with key functionalized analogs.
Physicochemical Properties
The introduction of functional groups significantly alters the physical properties of the sulfolane core, affecting its solubility, melting point, and polarity. These changes are critical for applications ranging from reaction solvents to the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
| Property | Sulfolane | 3-Aminosulfolane | 3-Bromosulfolane | 3-Sulfolene |
| Formula | C₄H₈O₂S | C₄H₉NO₂S | C₄H₇BrO₂S | C₄H₆O₂S |
| Molar Mass ( g/mol ) | 120.17[8] | 135.18 | 199.08 | 118.15 |
| Melting Point (°C) | 27.5 | N/A | N/A | 64-66 |
| Boiling Point (°C) | 285[9] | N/A | N/A | Decomposes |
| logP | -0.77[8] | N/A | N/A | N/A |
| Water Solubility | Miscible[8] | Soluble | N/A | Soluble |
Reactivity and Synthetic Utility
-
Sulfolane: As a solvent, its high stability makes it ideal for reactions at elevated temperatures, including acid-catalyzed reactions, halo-exchange reactions, oxidations, and nitrations.[4][5] Its ability to solvate cations enhances the nucleophilicity of corresponding anions.[4][5]
-
3-Sulfolenes: These unsaturated precursors are highly valuable as masked dienes.[6] They can participate in Diels-Alder reactions to construct complex cyclic systems, followed by thermal extrusion of SO₂ to generate a conjugated diene.[6][10] This strategy is a cornerstone for synthesizing six-membered rings in natural product synthesis.[10]
-
Functionalized Sulfolanes (e.g., 3-aminosulfolane, 3-hydroxysulfolane): These serve as direct building blocks. The amino or hydroxyl groups provide nucleophilic sites for further elaboration, allowing the sulfolane scaffold to be incorporated into larger molecules like peptides, polymers, or drug candidates. The synthesis of vicinal amino alcohols from 3,4-epoxysulfolane is another important transformation, providing access to chiral building blocks.[11]
Caption: Workflow for selecting a sulfolane building block.
Applications in Medicinal Chemistry
The sulfolane scaffold is increasingly recognized for its potential in drug discovery. Its derivatives have shown a wide range of biological activities.[1][6]
-
Anti-inflammatory Activity: Certain sulfolane derivatives inhibit pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Anticancer and Anti-HIV Activity: The sulfone functional group is present in numerous pharmaceuticals, and cyclic sulfones are being explored for their potential as anticancer, antimicrobial, and anti-HIV agents.[6][12]
-
Scaffold for Bioactive Molecules: The rigid framework is used to design inhibitors and receptor ligands where a specific pharmacophore geometry is required. The related vinyl sulfone motif is also a key structural unit in many drug candidates, acting as a versatile building block in medicinal chemistry.[13]
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed, self-validating experimental protocols.
Protocol 1: Synthesis of 3-Aminosulfolane
This protocol describes the nucleophilic substitution of 3-bromosulfolane with ammonia.[1]
-
Objective: To synthesize 3-aminosulfolane, a key building block for further derivatization.
-
Materials:
-
3-Bromosulfolane
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Sealed reaction vessel (pressure tube)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
-
-
Procedure:
-
Dissolve 3-bromosulfolane in ethanol in a pressure-rated reaction tube.
-
Add a stoichiometric excess of aqueous ammonia to the solution.
-
Seal the vessel tightly and heat the reaction mixture. The temperature should be carefully controlled (e.g., 80-100 °C) to facilitate the nucleophilic substitution. Causality: Heating is required to overcome the activation energy for the substitution reaction on the relatively unreactive alkyl halide.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel to isolate the pure 3-aminosulfolane product. Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
-
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines a common assay to screen sulfolane derivatives for anti-inflammatory potential by measuring their ability to inhibit nitric oxide (NO) production in activated macrophage cells.[1]
-
Objective: To evaluate the anti-inflammatory activity of test compounds.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test sulfolane derivatives dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the sulfolane test compounds for 1-2 hours. Causality: Pre-treatment allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and subsequent NO production. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
In parallel, assess the viability of the remaining cells using an MTT or similar assay to ensure the observed NO inhibition is not due to cytotoxicity. Self-Validation: A potent compound should show a dose-dependent decrease in NO production without a corresponding decrease in cell viability.
-
Conclusion and Future Outlook
Sulfolane and its derivatives represent a class of building blocks with exceptional versatility. Their unique combination of high stability, polarity, and structural rigidity has cemented their role not only as superior process solvents but also as valuable scaffolds in the synthesis of complex molecules and pharmaceuticals.[1][4][6] The comparative analysis shows that while the parent sulfolane is an excellent solvent, its functionalized derivatives, particularly 3-sulfolenes and amino-sulfolanes, provide strategic advantages as synthetic intermediates.
Future research will likely focus on developing more efficient and stereoselective methods for synthesizing chiral sulfolane derivatives, expanding their application in asymmetric synthesis.[11] As the demand for novel drug candidates with well-defined three-dimensional structures grows, the importance of the sulfolane scaffold in medicinal chemistry is poised to increase even further.
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A Comparative Guide to the Quantification of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Hydrazinyl-1,1-dioxothiolan-3-ol, a key intermediate or potential impurity in various synthetic pathways. Due to its structural features—a polar sulfolane ring and a reactive hydrazine moiety—this analyte presents unique challenges for accurate and sensitive quantification directly within complex reaction matrices. The genotoxic potential of hydrazine-containing compounds necessitates robust and validated analytical methods for strict control in pharmaceutical development and manufacturing.[1][2]
This document explores and objectively compares several analytical strategies, providing the scientific rationale behind methodological choices, detailed experimental protocols, and comparative performance data. The aim is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable analytical approach for their specific requirements, balancing sensitivity, selectivity, throughput, and available instrumentation.
The Analytical Challenge
The primary hurdles in quantifying 4-Hydrazinyl-1,1-dioxothiolan-3-ol stem from its physicochemical properties:
-
High Polarity: The sulfone group and the hydroxyl and hydrazine functionalities render the molecule highly polar, leading to poor retention on traditional reversed-phase chromatography columns.
-
Lack of a Strong Chromophore: The molecule does not possess a significant chromophore, making direct UV-Vis detection insensitive for trace-level quantification.[3]
-
Reactivity: The hydrazine group is highly reactive and can be unstable, potentially degrading during sample preparation and analysis.
Consequently, direct analysis is often impractical. The most successful strategies universally employ a derivatization step to append a UV-active or fluorescent tag to the hydrazine group, thereby enhancing detectability and improving chromatographic behavior.
Comparative Analysis of Key Methodologies
The choice of an analytical method depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the available instrumentation. Here, we compare three primary approaches: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
| Method | Principle | Primary Advantage | Primary Disadvantage | Typical LOD/LOQ |
| HPLC-UV/Vis | Chromatographic separation of a derivatized analyte followed by UV-Vis detection. | Widely available, robust, and cost-effective. | Requires derivatization; moderate sensitivity. | ~0.2 µg/g (LOD), ~0.6 µg/g (LOQ)[1][4] |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Highest sensitivity and selectivity; structural confirmation. | High instrument cost and complexity. | 0.1 - 0.5 ng/mL (LOQ)[5] |
| UV-Vis Spectrophotometry | Direct measurement of the absorbance of a colored derivative in solution. | Simple, rapid, and very low cost. | Low selectivity; prone to matrix interference. | ~0.01 - 0.05 mg/L (LOD)[6][7] |
Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This is the most common and versatile method for quantifying hydrazine-containing impurities in pharmaceutical settings. The core of this approach is the pre-column derivatization of the analyte to form a stable product with a strong UV chromophore.
Rationale and Causality
The derivatization with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde (p-DAB), is a classic and robust strategy.[1][2] The reaction forms a stable hydrazone (a Schiff base) which exhibits strong absorbance at a higher wavelength (around 455-460 nm), shifting it away from potential interferences from the sample matrix.[6][8] This chemical modification serves two critical purposes: it renders the analyte detectable at low concentrations by UV-Vis and it increases the hydrophobicity of the molecule, improving its retention on reversed-phase HPLC columns.
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of 4-Hydrazinyl-1,1-dioxothiolan-3-ol by HPLC-UV.
Detailed Protocol
-
Reagent Preparation:
-
p-DAB Reagent Solution: Dissolve 0.8 g of 4-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[1]
-
-
Standard Preparation:
-
Prepare a stock solution of 4-Hydrazinyl-1,1-dioxothiolan-3-ol in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions to create calibration standards spanning the desired concentration range.
-
Derivatize each standard in the same manner as the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a volumetric flask.
-
Add the diluent and sonicate to dissolve.
-
Add a defined volume of the p-DAB reagent solution and mix.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.[8]
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 460 nm[6]
-
Injection Volume: 20 µL
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level genotoxic impurities, LC-MS/MS is the method of choice. This technique provides definitive identification and quantification, even in complex matrices.
Rationale and Causality
LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte can be analyzed directly or after derivatization. While derivatization is not strictly necessary for MS detection, it can improve chromatographic peak shape and retention. The true power of LC-MS/MS lies in its selectivity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from matrix components.
Experimental Workflow: LC-MS/MS
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The Ascending Star of Sulfur: A Comparative Guide to Sulfolane Derivatives in Drug Discovery
Once relegated to the realm of industrial solvents, the unassuming five-membered cyclic sulfone, sulfolane, has steadily emerged as a powerhouse scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, metabolic stability, and synthetic tractability have propelled the development of a diverse arsenal of derivatives with potent and selective biological activities. This guide provides a comprehensive literature review and comparative analysis of sulfolane derivatives in drug discovery, offering researchers, scientists, and drug development professionals a critical resource to navigate this exciting chemical space. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, drawing objective comparisons with established alternatives and providing the experimental groundwork to empower future innovation.
The Sulfolane Scaffold: An Unsung Hero with Unique Advantages
The sulfolane ring, a tetrahydrothiophene-1,1-dioxide, possesses a unique combination of features that make it an attractive scaffold for drug design.[1] Its high polarity and ability to act as a hydrogen bond acceptor, conferred by the sulfonyl group, enhance aqueous solubility and potential for target engagement.[1] The saturated, non-aromatic nature of the ring allows for precise three-dimensional arrangements of substituents, crucial for optimizing interactions with biological targets. Furthermore, the sulfone moiety is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[2]
Compared to its aromatic counterpart, thiophene, sulfolane offers greater conformational flexibility. While thiophene derivatives have a rich history in medicinal chemistry, the sp3-hybridized carbons of the sulfolane ring provide a departure from planarity, enabling the exploration of a different chemical space.[3][4] Similarly, when compared to the analogous nitrogen-containing heterocycle, pyrrolidine, the sulfonyl group in sulfolane introduces distinct electronic properties and hydrogen bonding capabilities that can be exploited for specific target interactions.[5][6]
Sulfolane Derivatives in Oncology: A Multi-pronged Attack on Cancer
Sulfolane derivatives have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.
Inhibition of Signaling Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Several studies have highlighted the potential of sulfolane-containing molecules to modulate this pathway. For instance, sulforaphane, a closely related isothiocyanate, has been shown to inhibit the PI3K/Akt pathway in lung and ovarian cancer cells, leading to apoptosis and reduced tumor growth.[7][8] The proposed mechanism involves the downregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and the inhibition of Akt phosphorylation.[7]
Signaling Pathway: Inhibition of the PI3K/Akt Pathway by a Bioactive Sulfolane Derivative
Caption: A bioactive sulfolane derivative inhibiting the PI3K/Akt signaling pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[9] Several heterocyclic compounds have been developed as tubulin polymerization inhibitors.[10][11] While direct comparisons are limited, the exploration of sulfolane-based scaffolds in this area is a promising avenue for research. The rigid, three-dimensional nature of the sulfolane ring could be leveraged to design novel compounds that bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells.
Comparative Cytotoxicity
The following table summarizes the in-vitro cytotoxic activity of representative sulfolane-related and other heterocyclic compounds against various cancer cell lines, providing a snapshot of their comparative potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonyl Quinoline | Compound 3c | C-32 (Melanoma) | 21.3 | |
| MDA-MB-231 (Breast) | 24.8 | |||
| A549 (Lung) | 23.5 | |||
| Thiazole Derivative | Compound 30 | HCT116 (Colon) | 5.48 | [12] |
| MCF-7 (Breast) | 4.53 | [12] | ||
| Pyrrolidine Derivative | Compound 69k | MES (Anticonvulsant test) | 80.38 (ED50 mg/kg) | [6] |
| Thiophene Derivative | Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | [13] |
| Hep G2 (Liver) | 33.42 (µg/mL) | [13] | ||
| Standard Drug | Cisplatin | C-32 (Melanoma) | 18.5 | |
| MDA-MB-231 (Breast) | 21.2 | |||
| A549 (Lung) | 19.8 |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Taming the Fire: Sulfolane Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Sulfolane derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapies.
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[14][15] Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and enzymes. Sulforaphane has been shown to inhibit NF-κB signaling by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of NF-κB.[16][17] This mechanism effectively dampens the inflammatory cascade.
Signaling Pathway: Modulation of NF-κB Signaling by a Bioactive Sulfolane Derivative
Caption: A sulfolane derivative inhibiting the NF-κB inflammatory pathway.
Comparative Anti-inflammatory Activity
The following table presents a comparison of the anti-inflammatory activity of a sulfolane derivative with a standard non-steroidal anti-inflammatory drug (NSAID).
| Compound | Model | Dosage | % Inhibition of Paw Edema | Reference |
| Methanesulfonamide Derivative (2i) | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 34.7 | [18] |
| Phenylbutazone (Standard Drug) | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 37 | [18] |
Combating Microbial Threats with Sulfolane Scaffolds
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Sulfone-containing compounds have a long history in antimicrobial therapy, and sulfolane derivatives represent a promising area for the discovery of novel anti-infective agents.[1][19]
Mechanism of Action
The antimicrobial mechanism of many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, ultimately halting bacterial growth.
Comparative Antimicrobial Activity
The table below showcases the minimum inhibitory concentrations (MICs) of a sulfonyl derivative against methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Furanone Sulfonyl Derivative (F105) | S. aureus (MSSA) | 10 (25 µM) | [20][21] |
| S. aureus (MRSA) | 20 (50 µM) | [20][21] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide representative, detailed experimental protocols for the synthesis of a bioactive sulfolane derivative and its in-vitro biological evaluation.
Synthesis of a Sulfonamide Derivative of a 3,4-Diaryl-2-imino-4-thiazoline
This protocol describes the synthesis of a methanesulfonamide derivative from a 2-imino-4-thiazoline precursor, a class of compounds that has shown both anticancer and anti-inflammatory activities.[18]
Experimental Workflow: Synthesis of a Sulfonamide Derivative
Caption: General workflow for the synthesis of a methanesulfonamide derivative.
Step-by-Step Protocol:
-
Dissolution: Dissolve the 3,4-diaryl-2-imino-4-thiazoline (1 equivalent) in pyridine.
-
Addition of Reagent: To the stirred solution, add methanesulfonyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure methanesulfonamide derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of sulfolane derivatives on cancer cell lines.
Experimental Workflow: In Vitro Cytotoxicity Screening (MTT Assay)
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sulfolane derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The journey of sulfolane from an industrial solvent to a versatile scaffold in drug discovery is a testament to the power of chemical innovation. The unique physicochemical properties of the sulfolane ring have enabled the development of a diverse array of derivatives with significant potential in oncology, inflammation, and infectious diseases. This guide has provided a comparative overview of their performance, supported by experimental data and protocols, to empower researchers in this burgeoning field.
Future research should focus on several key areas. The synthesis of novel, stereochemically defined sulfolane derivatives will be crucial for exploring the intricacies of structure-activity relationships. A deeper understanding of the molecular mechanisms of action of these compounds will enable more rational drug design. Furthermore, comprehensive in-vivo studies are needed to translate the promising in-vitro activities into tangible therapeutic benefits. The "sulfur star" of sulfolane is undoubtedly on the rise, and its continued exploration holds immense promise for the future of medicine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Foreword: The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No. 874-47-5). This molecule possesses a unique combination of a hydrazinyl functional group and a sulfolane-derived backbone, necessitating a nuanced approach to its waste management that considers the hazards of both moieties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a deeply ingrained culture of safety.
Section 1: Hazard Profile and Core Safety Principles
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a compound that demands respect. Its hazard profile is a composite of its constituent parts: the reactive, and often toxic, hydrazine group, and the environmentally persistent sulfolane core.
-
Hydrazine Moiety Concerns: Hydrazine and its derivatives are well-documented as potent reducing agents, skin and respiratory irritants, and potential carcinogens.[1] They can react violently with oxidizing agents and certain metals.[2] The primary goal of any disposal procedure is to safely neutralize the reactivity of this hydrazinyl group. Exposure can cause severe skin burns, eye damage, and allergic reactions.[3]
-
Sulfolane Moiety Concerns: The sulfolane (tetrahydrothiophene-1,1-dioxide) backbone is a stable, water-soluble structure.[4][5] This high water solubility presents a significant risk of groundwater contamination if disposed of improperly, leading to widespread and persistent environmental exposure.[6][7]
Therefore, the core principle of disposal is twofold: first, to mitigate the immediate chemical reactivity and toxicity of the hydrazine group, and second, to prevent the release of the persistent sulfolane structure into the environment.
Section 2: Compound Data and Handling Precautions
A thorough understanding of the compound's properties is the foundation of its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 874-47-5 | [8] |
| Molecular Formula | C₄H₁₀N₂O₃S | [8] |
| Molecular Weight | 166.2 g/mol | [8] |
| Known Hazard Codes | H315: Causes skin irritation | [8] |
| H319: Causes serious eye irritation | [8] | |
| H335: May cause respiratory irritation | [8] |
Immediate Handling and Personal Protective Equipment (PPE): Before handling, ensure all safety precautions have been read and understood. Work should be conducted in a well-ventilated chemical fume hood.[3][9]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Contaminated work clothing should not be allowed out of the workplace.[3]
-
Respiratory Protection: If there is a risk of inhalation of dust or vapors, a NIOSH-approved respirator is necessary.[3]
Section 3: Step-by-Step Disposal Protocols
Disposal must be approached systematically, from initial waste segregation to final handoff to certified professionals. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][10]
Protocol 3.1: Waste Segregation and Temporary Storage
The principle of causality here is to prevent unintended, hazardous reactions in the waste container. Hydrazine compounds are incompatible with acids and strong oxidizing agents.[3]
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated hazardous waste container for 4-Hydrazinyl-1,1-dioxothiolan-3-ol and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).[11]
-
Labeling: The label must clearly state "Hazardous Waste: 4-Hydrazinyl-1,1-dioxothiolan-3-ol" and include relevant hazard pictograms (e.g., irritant, health hazard).
-
Segregation: Store this waste container separately from other chemical waste streams, particularly those containing acids, bases, or oxidizing agents (e.g., bleach, hydrogen peroxide, permanganates).
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dry, well-ventilated area designated for hazardous waste.[3]
Protocol 3.2: Management of Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition.[1]
-
Don PPE: Don the appropriate PPE as described in Section 2.
-
Containment: For liquid spills, absorb the material using an inert absorbent such as dry sand or vermiculite. Do NOT use combustible absorbents like paper towels or sawdust , as this can create a fire or explosion hazard with hydrazine compounds.[1] For solid spills, carefully sweep up the material, avoiding dust generation.[9][12]
-
Collection: Place the absorbed material or swept solids into the designated hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.
Protocol 3.3: Chemical Neutralization (For Dilute Aqueous Waste Only)
Chemical neutralization can be an effective pre-treatment for very small quantities of dilute aqueous solutions (<1% concentration) to reduce the immediate reactivity of the hydrazine moiety. This procedure is not a substitute for professional disposal but a measure to stabilize the waste before collection. The primary mechanism is the oxidation of the hydrazine group.
Caution: The reaction of some substituted hydrazines with hypochlorite can produce carcinogenic by-products like N-nitrosoalkylamines.[13] While the specific by-products for this compound are not documented, this potential hazard underscores why this method should be used judiciously and only when professional disposal of the untreated dilute waste is not feasible.
-
Work Environment: Perform this procedure in a chemical fume hood.
-
Dilution: Ensure the waste solution is dilute (<1%). If necessary, add water slowly to the waste in a large beaker with stirring.
-
Neutralizing Agent: Prepare a dilute solution of sodium hypochlorite (household bleach, ~5%) or calcium hypochlorite.[14]
-
Addition: Slowly, and with constant stirring, add the hypochlorite solution to the dilute hydrazine waste. An excess of the oxidizing agent is required. A general rule is to use approximately 3 parts of 5% bleach for every 1 part of 1% hydrazine solution by volume.
-
Reaction: The reaction will generate nitrogen gas, so effervescence may be observed. Continue stirring for at least 2 hours to ensure the reaction is complete. The reaction between sodium hypochlorite and hydrazine typically yields nitrogen, water, and sodium chloride.[14]
-
Disposal: The resulting solution, while having its hydrazine reactivity neutralized, still contains the sulfolane derivative and must be collected as hazardous waste. Do not pour it down the drain.[10]
Protocol 3.4: Final Disposal by Professionals
This is the mandatory and most critical step for all waste streams containing 4-Hydrazinyl-1,1-dioxothiolan-3-ol, including pure compound, contaminated materials, and pre-treated solutions.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Provide Information: Clearly communicate the contents of the waste container. Provide the Safety Data Sheet (SDS) if available.
-
Packaging: Follow all instructions from your EHS office for packaging and preparing the container for pickup.
-
Incineration: The recommended final disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the potential formation of nitrogen and sulfur oxides.[13][15]
Section 4: Disposal Decision Workflow
The following diagram outlines the logical flow for making safe disposal decisions.
Caption: Decision workflow for the safe disposal of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
References
- Vertex AI Search.
- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. (2009-11).
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Angene Chemical. Safety Data Sheet - 2-Hydrazinyl-6,7-dihydro[3][9]dioxino[2,3-f]benzothiazole. (2025-07-20).
- Biosynth. 4-Hydrazinyl-1,1-dioxothiolan-3-ol | 874-47-5 | AAA87447.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10154112, 4-Hydrazinyl-1-methylazepane.
- University of Guelph. Sulfolane Threat: The Environmental Worry of Industrial Solvents. (2024-01-31).
- DTIC. Safety and Handling of Hydrazine.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydrazinyl-1,1-dioxothiolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities in a laboratory setting demands a proactive and thorough approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Hydrazinyl-1,1-dioxothiolan-3-ol (CAS No: 874-47-5), a versatile small molecule scaffold.[1] As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, logical, and scientifically grounded understanding of the necessary precautions, moving beyond a simple checklist to explain the why behind each recommendation.
Hazard Assessment: Understanding the Risks of 4-Hydrazinyl-1,1-dioxothiolan-3-ol
Key Structural Features and Associated Hazards:
-
Hydrazine Moiety (-NHNH2): Hydrazine and its derivatives are known to be toxic, corrosive, and potentially carcinogenic.[2][3] They can be readily absorbed through the skin and are often volatile, posing an inhalation risk.[2] Hydrazines are also strong reducing agents and can be highly reactive, sometimes pyrophoric, with oxidizing agents.[4]
-
Sulfone Group (-SO2-): Sulfones are generally considered to be chemically stable. However, their presence can influence the overall electronic properties of the molecule.
-
Hydroxyl Group (-OH): The alcohol functional group may affect the solubility and reactivity of the compound.
GHS Hazard Information:
The available GHS hazard information for 4-Hydrazinyl-1,1-dioxothiolan-3-ol indicates the following[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This aligns with the known corrosive nature of many hydrazine compounds.[2]
Based on this analysis, 4-Hydrazinyl-1,1-dioxothiolan-3-ol should be handled as a hazardous substance with particular attention to dermal, ocular, and respiratory protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is critical to mitigate the risks associated with handling 4-Hydrazinyl-1,1-dioxothiolan-3-ol.[5] A multi-layered approach to PPE is recommended.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or nitrile rubber gloves.[2][4] | Hydrazine and its derivatives can penetrate many common glove materials. Butyl rubber is often the material of choice for handling hydrazines.[4] Nitrile gloves may offer suitable protection for incidental contact, but double gloving is recommended. Always check the manufacturer's glove compatibility data. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][4][6] | The compound is a known serious eye irritant.[1] Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[7][8] | Protects against skin contact and potential ignition sources, as hydrazine compounds can be flammable.[2][9] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.[4] | To be used when handling the solid material outside of a certified chemical fume hood or if there is a risk of aerosol generation. The specific cartridge type should be selected based on a formal risk assessment. |
Visualization of PPE Ensemble:
Caption: Essential Personal Protective Equipment for handling 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Operational Plan: Step-by-Step Handling Procedures
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation:
-
Designated Area: All work with 4-Hydrazinyl-1,1-dioxothiolan-3-ol must be conducted in a designated area within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), and appropriate waste disposal bags should be readily available.[9][10]
Handling the Compound:
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the chemical fume hood.
-
Use spark-proof tools for transfers.[7]
-
Handle the compound gently to avoid creating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly.
-
Keep containers tightly closed when not in use.[7]
-
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Workflow for Safe Handling:
Caption: Step-by-step workflow for the safe handling of 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Labeling:
-
All solid waste contaminated with 4-Hydrazinyl-1,1-dioxothiolan-3-ol (e.g., gloves, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Disposal Methods:
-
Due to the hydrazine functional group, this compound is classified as a hazardous waste.
-
Acceptable disposal methods for hydrazine-containing waste include liquid injection or fluidized bed incineration.
-
For small spills, chemical neutralization may be an option. Spills can be diluted with water and then treated with an oxidizing agent like sodium or calcium hypochlorite, or hydrogen peroxide.[4] However, this should only be performed by trained personnel.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open, and seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In case of a small spill, contain the spill with an inert absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9]
By adhering to these detailed guidelines, researchers can safely handle 4-Hydrazinyl-1,1-dioxothiolan-3-ol, fostering a secure and productive research environment.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Environmental Health & Safety, University of New Mexico. (n.d.).
- Risk Management and Safety, University of Notre Dame. (n.d.). Hydrazine.
- Hydrazine Hydrate 7.
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Benchchem. (n.d.).
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- Biosynth. (n.d.). 4-Hydrazinyl-1,1-dioxothiolan-3-ol.
- Sigma-Aldrich. (2025, November 11).
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (2024, March 4).
-
Angene Chemical. (2025, July 20). Safety Data Sheet - 2-Hydrazinyl-6,7-dihydro[7]dioxino[2,3-f]benzothiazole.
- NorFalco. (n.d.). Protective apparel.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
